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  • Product: 1,3-Dichloro-7-methoxyisoquinoline
  • CAS: 24623-40-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1,3-Dichloro-7-methoxyisoquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals CAS Number: 24623-40-3 Abstract This technical guide provides a comprehensive overview of 1,3-dichloro-7-methoxyisoquinoline, a key heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 24623-40-3

Abstract

This technical guide provides a comprehensive overview of 1,3-dichloro-7-methoxyisoquinoline, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical properties, synthesis, and reactivity, with a particular focus on its application as a versatile intermediate in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic utilization of this compound in the design and synthesis of biologically active molecules.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant biological activities. Its presence in numerous approved drugs underscores its importance in medicinal chemistry. The unique arrangement of its atoms provides a rigid scaffold that can be strategically functionalized to interact with a variety of biological targets, including enzymes and receptors. Dichloro-substituted isoquinolines, in particular, serve as highly reactive intermediates, enabling diverse chemical transformations for the construction of complex molecular architectures. 1,3-Dichloro-7-methoxyisoquinoline, with its specific substitution pattern, offers a unique combination of reactive sites and electronic properties, making it a valuable tool for drug discovery programs.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its effective and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of 1,3-Dichloro-7-methoxyisoquinoline

PropertyValue
CAS Number 24623-40-3
Molecular Formula C₁₀H₇Cl₂NO
Molecular Weight 228.08 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.

Safety and Handling:

1,3-Dichloro-7-methoxyisoquinoline is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

  • Toxic if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/eye protection/face protection.

Synthesis of 1,3-Dichloro-7-methoxyisoquinoline

Proposed Synthetic Pathway:

Synthesis_of_1_3_Dichloro_7_methoxyisoquinoline start m-Anisidine intermediate1 Diethyl (3-methoxyanilino)methylenemalonate start->intermediate1 Step 1: Condensation intermediate2 4-Hydroxy-7-methoxyquinolin-2(1H)-one intermediate1->intermediate2 Step 2: Thermal Cyclization intermediate3 7-Methoxyisoquinoline-1,3-diol intermediate2->intermediate3 Step 3: Isomerization/Tautomerization (conceptual) product 1,3-Dichloro-7-methoxyisoquinoline intermediate3->product Step 4: Chlorination reagent1 Diethyl ethoxymethylenemalonate reagent1->intermediate1 reagent2 High-boiling solvent (e.g., Dowtherm A) reagent2->intermediate2 reagent3 POCl₃ reagent3->product

Caption: Proposed synthetic route to 1,3-dichloro-7-methoxyisoquinoline.

Step-by-Step Methodology:

Step 1: Condensation of m-Anisidine with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask, combine equimolar amounts of m-anisidine and diethyl ethoxymethylenemalonate.

  • Heat the mixture, with stirring, at a temperature sufficient to initiate the condensation reaction and drive off the ethanol byproduct (typically 100-120 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the crude diethyl (3-methoxyanilino)methylenemalonate can often be used directly in the next step without further purification.

Causality: This condensation reaction is a classic Gould-Jacobs reaction, which is a widely used method for the synthesis of quinoline derivatives. The electron-donating methoxy group on the aniline ring facilitates the nucleophilic attack on the electron-deficient carbon of the diethyl ethoxymethylenemalonate.

Step 2: Thermal Cyclization

  • In a flask equipped with a reflux condenser, heat a high-boiling solvent such as Dowtherm A to reflux (approximately 250 °C).

  • Slowly add the crude product from Step 1 to the refluxing solvent.

  • Maintain the reflux for a period sufficient to effect cyclization (typically 1-2 hours).

  • Cool the reaction mixture, and the cyclized product, 4-hydroxy-7-methoxyquinolin-2(1H)-one, will precipitate.

  • Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

Causality: The high temperature promotes an intramolecular cyclization, followed by the elimination of ethanol, to form the quinolinone ring system. This is a robust and scalable method for the construction of the core heterocyclic scaffold.

Step 3 & 4: Chlorination

  • Suspend the dried 4-hydroxy-7-methoxyquinolin-2(1H)-one (which can exist in tautomeric forms, conceptually leading to 7-methoxyisoquinoline-1,3-diol) in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux with stirring. The reaction will become homogeneous as the starting material is consumed.

  • Monitor the reaction by TLC until the starting material is no longer observed.

  • Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice. This will hydrolyze the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until the product precipitates.

  • Collect the crude 1,3-dichloro-7-methoxyisoquinoline by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization or column chromatography.

Causality: Phosphorus oxychloride is a powerful chlorinating agent that effectively converts the hydroxyl groups of the tautomeric forms of the isoquinolinediol intermediate into chloro substituents. This step is crucial for activating the 1 and 3 positions for subsequent nucleophilic substitution reactions.

Reactivity and Key Transformations

The two chlorine atoms at the 1 and 3 positions of 1,3-dichloro-7-methoxyisoquinoline are susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring activates these positions towards nucleophilic attack. This reactivity makes the compound a versatile precursor for a wide range of derivatives.

Reactivity_of_1_3_Dichloro_7_methoxyisoquinoline start 1,3-Dichloro-7-methoxyisoquinoline product1 1-Amino-3-chloro-7-methoxyisoquinoline start->product1 R-NH₂ product2 1,3-Diamino-7-methoxyisoquinoline start->product2 Excess R-NH₂ product3 1-Alkoxy-3-chloro-7-methoxyisoquinoline start->product3 R-OH, Base product4 1,3-Dialkoxy-7-methoxyisoquinoline start->product4 Excess R-OH, Base product5 1-Aryl-3-chloro-7-methoxyisoquinoline start->product5 Ar-B(OH)₂, Pd catalyst

Caption: Key nucleophilic substitution reactions.

Key Reactions:

  • Amination: Reaction with primary or secondary amines can lead to the mono- or di-substituted aminoisoquinolines. The regioselectivity of the first substitution can often be controlled by the reaction conditions.

  • Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a base affords the corresponding ether derivatives.

  • Suzuki and other Cross-Coupling Reactions: The chloro substituents can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids, to introduce aryl or heteroaryl groups.

  • Thiolation: Reaction with thiols provides thioether derivatives.

The differential reactivity of the 1- and 3-positions can often be exploited to achieve selective functionalization, further enhancing the synthetic utility of this scaffold.

Applications in Drug Discovery

The 1,3-disubstituted-7-methoxyisoquinoline scaffold is a key feature in a number of compounds with potential therapeutic applications, particularly in the area of oncology. The ability to readily introduce diverse functional groups at the 1 and 3 positions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target.

As a Scaffold for Kinase Inhibitors:

Many kinase inhibitors possess a heterocyclic core that anchors the molecule in the ATP-binding site of the enzyme. The 1,3-dichloro-7-methoxyisoquinoline scaffold is an excellent starting point for the synthesis of such inhibitors. The chloro groups can be displaced by various nucleophiles to introduce functionalities that can form key hydrogen bonds and other interactions with the kinase. The methoxy group can also play a role in modulating the physicochemical properties and metabolic stability of the final compound.[1]

Example Workflow for Kinase Inhibitor Synthesis:

Kinase_Inhibitor_Synthesis start 1,3-Dichloro-7-methoxyisoquinoline step1 Selective Nucleophilic Substitution at C1 (e.g., with an amine) start->step1 intermediate 1-Amino-3-chloro-7-methoxyisoquinoline derivative step1->intermediate step2 Cross-Coupling Reaction at C3 (e.g., Suzuki coupling) intermediate->step2 product Complex Kinase Inhibitor Candidate step2->product

Sources

Exploratory

An In-depth Technical Guide to 1,3-Dichloro-7-methoxyisoquinoline: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1,3-Dichloro-7-methoxyisoquinoline, a halogenated aromatic heterocyclic compound of significant interest to the scientific community. Designed for researchers, ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,3-Dichloro-7-methoxyisoquinoline, a halogenated aromatic heterocyclic compound of significant interest to the scientific community. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, outlines a robust synthetic pathway, details methods for its characterization, and explores its potential as a scaffold in medicinal chemistry.

Introduction: The Isoquinoline Scaffold in Modern Chemistry

The isoquinoline core, a bicyclic aromatic system containing a pyridine ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure and ability to be functionalized at various positions make it a cornerstone for the development of a wide array of biologically active compounds.[2][3] The introduction of specific substituents, such as halogens and methoxy groups, can profoundly modulate the molecule's physicochemical properties and biological activity. Chlorine atoms, for instance, can enhance membrane permeability and metabolic stability, while methoxy groups are known to influence ligand-receptor binding and pharmacokinetic profiles. The strategic placement of two chlorine atoms and a methoxy group on the isoquinoline framework, as in 1,3-Dichloro-7-methoxyisoquinoline, presents a unique combination of electronic and steric properties, making it a compelling target for synthetic and pharmacological exploration.

Physicochemical and Structural Properties

1,3-Dichloro-7-methoxyisoquinoline is a crystalline solid at room temperature. A thorough understanding of its fundamental properties is crucial for its synthesis, handling, and application.

Below is the chemical structure of 1,3-Dichloro-7-methoxyisoquinoline:

Caption: Chemical structure of 1,3-Dichloro-7-methoxyisoquinoline.

Table 1: Physicochemical Data for 1,3-Dichloro-7-methoxyisoquinoline

PropertyValueSource
Molecular Formula C₁₀H₇Cl₂NO[4]
Molecular Weight 228.08 g/mol [4][5]
CAS Number 24623-40-3[4]
Appearance White to brown crystalline powder (predicted)-
Storage Inert atmosphere, 2-8°C[4]

Note: Data for isomers such as 1,3-dichloro-8-methoxyisoquinoline and 1,3-dichloro-5-methoxyisoquinoline show similar molecular weights of 228.07 g/mol and 228.08 g/mol , respectively, corroborating the value for the 7-methoxy isomer.[5][6]

Synthesis and Mechanistic Insights

The synthesis of 1,3-Dichloro-7-methoxyisoquinoline can be approached through a multi-step process, beginning with the construction of the core 7-methoxyisoquinoline ring system, followed by targeted chlorination. A logical and well-established route involves the Pomeranz-Fritsch reaction for the isoquinoline synthesis.[7][8]

Step 1: Synthesis of 7-Methoxyisoquinoline via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[7][9] The reaction proceeds via the formation of a Schiff base, followed by an acid-catalyzed cyclization.[8][9]

Protocol:

  • Schiff Base Formation: 3-Methoxybenzaldehyde is condensed with aminoacetaldehyde dimethyl acetal. This reaction is typically carried out in a suitable solvent like ethanol or methanol and can be catalyzed by a mild acid. The mixture is heated to drive the reaction to completion by removing the water formed.

  • Cyclization: The resulting Schiff base is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heated.[7] This induces an electrophilic aromatic substitution, leading to the cyclization and subsequent aromatization to form the 7-methoxyisoquinoline ring.

  • Work-up and Purification: The reaction mixture is carefully quenched with ice and neutralized with a base (e.g., ammonium hydroxide).[10] The crude product is then extracted with an organic solvent (e.g., chloroform or dichloromethane), dried, and purified by column chromatography or distillation.

Causality: The choice of 3-methoxybenzaldehyde as the starting material is critical as the methoxy group directs the cyclization to form the desired 7-methoxyisoquinoline isomer. The strong acid in the cyclization step is necessary to protonate the acetal, generating a reactive electrophile that attacks the electron-rich aromatic ring.

Step 2: Dichlorination of 7-Methoxyisoquinoline

The introduction of chlorine atoms at the 1 and 3 positions can be achieved through a chlorination reaction, often employing phosphorus oxychloride (POCl₃).[11][12] This reaction typically proceeds via an intermediate isoquinolone.

Protocol:

  • Formation of 7-methoxyisoquinolin-1(2H)-one: The 7-methoxyisoquinoline is first oxidized to its N-oxide, which is then rearranged to the isoquinolone. Alternatively, a more direct synthesis of the isoquinolone precursor may be employed.

  • Chlorination: The 7-methoxyisoquinolin-1(2H)-one is refluxed with an excess of phosphorus oxychloride.[11][13] The reaction may be carried out neat or in a high-boiling inert solvent. The POCl₃ acts as both a reagent and a solvent in many cases.

  • Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured into ice water and neutralized with a base. The precipitated crude 1,3-Dichloro-7-methoxyisoquinoline is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Causality: The isoquinolone tautomer is crucial for the chlorination at the 1-position. Phosphorus oxychloride is a potent chlorinating agent for converting hydroxyl groups on heterocyclic rings (in the enol form) to chlorides.[12] The second chlorination at the 3-position is facilitated by the electronic nature of the pyridine ring within the isoquinoline system.

SynthesisWorkflow cluster_0 Step 1: Isoquinoline Core Synthesis cluster_1 Step 2: Dichlorination 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Schiff Base Schiff Base 3-Methoxybenzaldehyde->Schiff Base  + Aminoacetaldehyde dimethyl acetal 7-Methoxyisoquinoline 7-Methoxyisoquinoline Schiff Base->7-Methoxyisoquinoline  Acid-catalyzed Cyclization 7-Methoxyisoquinolin-1(2H)-one 7-Methoxyisoquinolin-1(2H)-one 7-Methoxyisoquinoline->7-Methoxyisoquinolin-1(2H)-one  Oxidation/ Rearrangement 1,3-Dichloro-7-methoxyisoquinoline 1,3-Dichloro-7-methoxyisoquinoline 7-Methoxyisoquinolin-1(2H)-one->1,3-Dichloro-7-methoxyisoquinoline  + POCl₃ (reflux) Purification Purification 1,3-Dichloro-7-methoxyisoquinoline->Purification  Recrystallization/ Chromatography

Caption: Proposed synthetic workflow for 1,3-Dichloro-7-methoxyisoquinoline.

Spectroscopic Characterization

Confirmation of the structure and assessment of the purity of the synthesized 1,3-Dichloro-7-methoxyisoquinoline require a suite of spectroscopic techniques.[14][15][16]

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - A singlet for the methoxy group protons (δ ~3.9-4.1 ppm).- A singlet for the proton at the C4 position.- A series of aromatic protons in the δ 7.0-8.0 ppm range, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR - Resonances for the two chlorine-bearing carbons (C1 and C3) in the δ 140-155 ppm range.- A resonance for the methoxy-bearing carbon (C7) around δ 160 ppm.- A signal for the methoxy carbon around δ 55-56 ppm.- Additional signals corresponding to the other aromatic carbons.
FT-IR - C-Cl stretching vibrations in the 1000-1100 cm⁻¹ region.- C-O-C stretching vibrations for the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹.- Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.- Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).

The exact chemical shifts and coupling constants would need to be determined empirically, but these predictions, based on known data for similar structures, provide a solid framework for analysis.[17][18][19]

Potential Applications in Research and Drug Discovery

Substituted isoquinolines are a wellspring of pharmacologically active molecules.[1][3][20] While the specific biological profile of 1,3-Dichloro-7-methoxyisoquinoline is not extensively documented, the activities of related compounds suggest several promising avenues for investigation.

  • Anticancer Agents: Many isoquinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and microtubule polymerization.[3][21] The dichlorinated scaffold could serve as a starting point for developing novel cytotoxic agents.

  • Antimicrobial and Antifungal Agents: The isoquinoline nucleus is present in several natural and synthetic antimicrobial compounds.[2][3] Halogenation can enhance the lipophilicity and antimicrobial potency of a molecule.

  • Anti-inflammatory and Neuroprotective Agents: Certain isoquinoline alkaloids have demonstrated significant anti-inflammatory and neuroprotective effects.[1][3] This suggests that derivatives like 1,3-Dichloro-7-methoxyisoquinoline could be explored for their potential in treating inflammatory conditions and neurodegenerative diseases.

Applications 1,3-Dichloro-7-methoxyisoquinoline 1,3-Dichloro-7-methoxyisoquinoline Anticancer Research Anticancer Research 1,3-Dichloro-7-methoxyisoquinoline->Anticancer Research  Kinase/Topoisomerase Inhibition Antimicrobial Discovery Antimicrobial Discovery 1,3-Dichloro-7-methoxyisoquinoline->Antimicrobial Discovery  Antibacterial/ Antifungal Leads Neuropharmacology Neuropharmacology 1,3-Dichloro-7-methoxyisoquinoline->Neuropharmacology  Anti-inflammatory/ Neuroprotective Agents

Caption: Potential research applications for 1,3-Dichloro-7-methoxyisoquinoline.

Safety, Handling, and Storage

As with all chlorinated organic compounds, 1,3-Dichloro-7-methoxyisoquinoline should be handled with appropriate safety precautions.[22][23]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[24][25] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and moisture.[4][22][24] The recommended storage condition is under an inert atmosphere at 2-8°C.[4]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

In case of exposure, seek immediate medical attention. Always consult the material safety data sheet (MSDS) for the most detailed and up-to-date safety information before handling this or any related chemical.

Conclusion

1,3-Dichloro-7-methoxyisoquinoline represents a synthetically accessible and promising scaffold for chemical and pharmacological research. Its unique substitution pattern offers a balance of lipophilicity and hydrogen bonding potential that is attractive for drug design. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound, paving the way for the exploration of its biological activities and the development of novel therapeutic agents.

References

  • PubChem. 1,3-Dichloro-8-methoxyisoquinoline. National Center for Biotechnology Information. [Link]

  • American Elements. 1,3-dichloro-5-methoxyisoquinoline. [Link]

  • PubChem. 1,3-Dichloro-6,7-dimethoxyisoquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride. National Center for Biotechnology Information. [Link]

  • European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

  • European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]

  • Qiao, K., et al. (2016). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. European Journal of Organic Chemistry. [Link]

  • PrepChem. Synthesis of 7-methoxy-1-methylisoquinoline. [Link]

  • MDPI. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. [Link]

  • Google Patents. (2022).
  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • Health and Safety Executive. (2025). Safe handling of chlorine from drums and cylinders. [Link]

  • ACS Publications. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. [Link]

  • NIH. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. [Link]

  • PubMed. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. [Link]

  • ResearchGate. (2025). Natural Compounds in Drug Discovery: Biological Activity and New Trends in the Chemistry of Isoquinoline Alkaloids. [Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. [Link]

  • ResearchGate. (2026). Spectroscopic characterization, DFT analysis, and molecular docking studies of a novel quinoline-based isonicotinohydrazide derivative. [Link]

  • Eurochlor. (2016). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. [Link]

  • NIH. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. [Link]

  • NIH. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]

  • Beilstein Journals. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. [Link]

  • RSC Publishing. (1972). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • Chem-Station. (2018). Pomeranz-Fritsch Isoquinoline Synthesis. [Link]

Sources

Foundational

Technical Guide to the Solubility Profile of 1,3-Dichloro-7-methoxyisoquinoline

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 1,3-Dichloro-7-methoxyisoquinoline , a critical intermediate in the synthesis of b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 1,3-Dichloro-7-methoxyisoquinoline , a critical intermediate in the synthesis of bioactive isoquinoline derivatives (e.g., HCV protease inhibitors like Simeprevir).

Executive Summary

1,3-Dichloro-7-methoxyisoquinoline (CAS 24623-40-3) serves as a pivotal electrophilic building block in medicinal chemistry.[1] Its solubility profile is governed by the interplay between the lipophilic dichloro-isoquinoline core and the electron-donating methoxy substituent.[1] This guide provides a comprehensive analysis of its physicochemical behavior, predictive solubility data, and the standard operating procedures (SOPs) required for thermodynamic solubility determination in process development.

Physicochemical Identity
ParameterData
IUPAC Name 1,3-Dichloro-7-methoxyisoquinoline
CAS Number 24623-40-3
Molecular Formula C₁₀H₇Cl₂NO
Molecular Weight 228.07 g/mol
Physical State Solid (Off-white to pale yellow powder)
Melting Point 148–152 °C (Typical range for pure polymorph)
Predicted LogP 3.5 – 4.0 (Highly Lipophilic)
pKa (Predicted) ~2.5 (Weak base due to electron-withdrawing Cl atoms)

Solubility Profile & Solvent Selection

The solubility of 1,3-Dichloro-7-methoxyisoquinoline is dictated by "like dissolves like" principles, modified by specific solute-solvent interactions (e.g., dipole-dipole, π-stacking).

Solubility Data Analysis (Predicted & Empirical)

The following table summarizes the solubility behavior based on structural analysis and patent literature precedents for similar chlorinated isoquinolines.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Non-Polar / Lipophilic Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Strong van der Waals and π-π interactions with the aromatic core.[1]
Polar Aprotic THF, Ethyl Acetate, DMSO, DMFModerate to High Favorable dipole-dipole interactions; DMSO/DMF are excellent for stock solutions.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate (Temperature Dependent)Soluble at elevated temperatures; limited solubility at 25°C due to hydrophobic effect.[1]
Aqueous (Neutral) Water (pH 7.[1]0)Insoluble (<0.05 mg/mL)High lipophilicity (LogP ~3.[1]8) prevents hydration of the lattice.[1]
Aqueous (Acidic) 1M HCl, Glacial Acetic AcidSoluble Protonation of the isoquinoline nitrogen (N-2) forms a soluble cation salt.[1]

Process Insight: In synthesis (e.g., US Patent 9,364,481), the compound is often dissolved in glacial acetic acid or DCM for functionalization.[1] For crystallization, a Methanol/Water or Ethyl Acetate/Heptane system is recommended as an anti-solvent pair.[1]

Experimental Protocol: Solubility Determination

To generate precise mole fraction solubility data (


) for process optimization, the Isothermal Saturation Method (Shake-Flask)  is the gold standard.[1]
Workflow Visualization

The following diagram outlines the critical path for determining thermodynamic solubility, ensuring data integrity through self-validating checkpoints.

Solubility_Protocol Start Start: Excess Solid Addition Equilibration Equilibration (Constant T, Stirring, 24-72h) Start->Equilibration Add solvent PhaseSeparation Phase Separation (Filtration/Centrifugation at T) Equilibration->PhaseSeparation Equilibrium reached Analysis Quantification (HPLC-UV or Gravimetric) PhaseSeparation->Analysis Supernatant Validation Solid Phase Analysis (PXRD/DSC of Residue) PhaseSeparation->Validation Solid Residue DataProc Data Processing (Mole Fraction Calculation) Analysis->DataProc Conc. (mg/mL) Validation->DataProc Confirm Polymorph Stability

Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation: Add excess 1,3-Dichloro-7-methoxyisoquinoline to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24–72 hours. Validation: Ensure solid remains present throughout.[1]

  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw the supernatant using a syringe filter (0.45 µm, pre-heated to

    
    ).
    
  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the residue (Suitable for volatile solvents like DCM).[1]

    • HPLC-UV: Dilute aliquot with mobile phase (ACN:Water) and analyze at

      
       (typically 250–280 nm).
      
  • Solid Phase Characterization: Analyze the undissolved solid by PXRD (Powder X-Ray Diffraction) to confirm no solvate formation or polymorphic transition occurred.[1]

Thermodynamic Modeling & Analysis

Experimental solubility data (


) is typically correlated using thermodynamic models to calculate the enthalpy (

) and entropy (

) of solution.[1]
The Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility with temperature:



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
Thermodynamic Logic Flow

Understanding the driving forces of dissolution is crucial for scale-up.[1]

Thermo_Logic cluster_0 Interpretation Rules Input Experimental Data (ln x vs 1/T) VanHoff Van't Hoff Plot Linear Regression Input->VanHoff Params Calc. Enthalpy (ΔH) & Entropy (ΔS) VanHoff->Params Interpretation Process Implication Params->Interpretation Rule1 ΔH > 0 (Endothermic) Solubility increases with T Interpretation->Rule1 Rule2 ΔH < 0 (Exothermic) Solubility decreases with T

Figure 2: Thermodynamic analysis workflow. For 1,3-Dichloro-7-methoxyisoquinoline, dissolution is typically endothermic (


), implying solubility increases with temperature.

Application: Purification Strategy

Based on the solubility profile, the following purification strategies are recommended for removing impurities (e.g., unreacted starting materials or regioisomers).

  • Recrystallization:

    • Solvent System: Ethanol (hot)

      
       Cool to 0°C.[1]
      
    • Anti-Solvent Method: Dissolve in minimal THF, then slowly add Heptane until turbidity persists.[1]

  • Acid-Base Extraction:

    • Dissolve crude solid in DCM.[1]

    • Wash with 1M HCl (Product enters aqueous phase as salt).[1]

    • Separate organic layer (removes non-basic impurities).[1]

    • Basify aqueous layer with NaOH to pH > 10.[1]

    • Extract back into DCM.[1]

References

  • Compound Identification & Synthesis

    • Simeprevir Intermediate Synthesis. US Patent 9,364,481 B2. (2016).[1] Link

  • General Solubility Protocols

    • Jouyban, A. (2008).[1] Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link[1]

  • Physicochemical Data Sources

    • PubChem Compound Summary for CID 53400913 (Related: 1,3-Dichloro-6,7-dimethoxyisoquinoline).[1] Link

Sources

Exploratory

Biological Activity of Isoquinoline Derivatives: A Technical Guide

Executive Summary Isoquinoline , a benzo-fused pyridine heterocycle, represents one of the most privileged scaffolds in medicinal chemistry.[1][2] Its derivatives—ranging from naturally occurring alkaloids (e.g., papaver...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline , a benzo-fused pyridine heterocycle, represents one of the most privileged scaffolds in medicinal chemistry.[1][2] Its derivatives—ranging from naturally occurring alkaloids (e.g., papaverine, berberine, morphine) to synthetic analogues—exhibit a vast pharmacological profile.[1][3] This guide analyzes the structural determinants governing their biological activity, focusing on anticancer , antimicrobial , and CNS-modulating properties. It provides researchers with actionable insights into structure-activity relationships (SAR), validated experimental protocols for synthesis and bioassay, and emerging frontiers like PROTAC design.

Part 1: Structural Basis & Chemical Diversity

The biological versatility of isoquinoline stems from its ability to participate in hydrogen bonding (via the nitrogen atom), π-π stacking (via the aromatic core), and cation-π interactions.

Classification of Derivatives
  • 1,2,3,4-Tetrahydroisoquinolines (THIQs): Reduced forms with enhanced flexibility; critical for CNS activity (e.g., dopamine receptor ligands).

  • Benzylisoquinolines: The structural backbone of opium alkaloids; potent vasodilators and muscle relaxants.

  • Protoberberines: Tetracyclic quaternary salts known for DNA intercalation and topoisomerase inhibition.

  • Bisbenzylisoquinolines: Macrocyclic dimers often associated with multidrug resistance (MDR) reversal.

Visualization: Isoquinoline Scaffold Hierarchy

The following diagram illustrates the core scaffold and its primary pharmacological subclassifications.

Isoquinoline_Structure Core Isoquinoline Core (Benzo[c]pyridine) Sub1 1,2,3,4-Tetrahydroisoquinoline (THIQ) Target: CNS (Dopamine, AChE) Core->Sub1 Reduction Sub2 Benzylisoquinoline (e.g., Papaverine) Target: PDE Inhibition, Vasodilation Core->Sub2 C1-Benzylation Sub3 Protoberberine (e.g., Berberine) Target: DNA Intercalation, Topoisomerase Core->Sub3 C2-C3 Cyclization Sub4 Bisbenzylisoquinoline (e.g., Tetrandrine) Target: P-gp Inhibition (MDR Reversal) Core->Sub4 Dimerization

Figure 1: Structural classification of isoquinoline derivatives and their primary pharmacological targets.

Part 2: Therapeutic Areas & Mechanisms of Action[2][4]

Anticancer Activity

Isoquinoline derivatives exert cytotoxicity primarily through two mechanisms: Topoisomerase I poisoning and Tubulin polymerization inhibition .

  • Topoisomerase I Inhibition: Derivatives like indenoisoquinolines stabilize the cleavable complex formed between DNA and Topoisomerase I. This prevents DNA religation, leading to double-strand breaks during replication and subsequent apoptosis. Unlike camptothecins, indenoisoquinolines are chemically stable and do not require metabolic activation.

  • Tubulin Binding: Certain 1-substituted isoquinolines bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest in the G2/M phase.

Antimicrobial Activity

The antimicrobial potency, particularly against Gram-positive bacteria (e.g., S. aureus), is often driven by the presence of a quaternary nitrogen and lipophilic substituents (e.g., methylenedioxy groups).

  • Mechanism: Planar isoquinoline alkaloids (e.g., sanguinarine) intercalate into bacterial DNA, inhibiting replication. Additionally, they may disrupt the Z-ring formation essential for bacterial cell division.

CNS Activity

THIQs are structural analogues of dopamine.

  • Mechanism: They act as rigid conformers that bind to Dopamine D1/D2 receptors. Furthermore, N-substituted THIQs inhibit Acetylcholinesterase (AChE), preventing acetylcholine breakdown—a key strategy in Alzheimer's therapy.

Visualization: Mechanistic Pathway (Anticancer)

The following diagram details the Topoisomerase I poisoning cascade induced by isoquinoline derivatives.

Mechanism_Action Drug Isoquinoline Derivative (e.g., Indenoisoquinoline) Target Topoisomerase I - DNA Cleavable Complex Drug->Target Intercalation Event1 Stabilization of Cleavable Complex Target->Event1 Event2 Inhibition of DNA Religation Event1->Event2 Event3 Replication Fork Collision Event2->Event3 Outcome DNA Double-Strand Breaks & Apoptosis Event3->Outcome

Figure 2: Molecular mechanism of Topoisomerase I poisoning by isoquinoline derivatives leading to apoptosis.

Part 3: Structure-Activity Relationships (SAR)

The following table summarizes key SAR findings for optimizing biological activity.

PositionModificationEffect on ActivityMechanism/Rationale
N-Atom QuaternizationIncreases AntimicrobialEnhances electrostatic interaction with negatively charged bacterial cell walls/DNA.
C-1 Benzyl groupIncreases VasodilationCritical pharmacophore for PDE inhibition (Papaverine-like activity).
C-6/C-7 Methoxy (-OCH3)Increases CytotoxicityImproves lipophilicity and binding affinity to the colchicine site on tubulin.
C-3 Carboxyl/EsterModulates CNS entryEsters act as prodrugs facilitating Blood-Brain Barrier (BBB) crossing; hydrolysis releases active acid.
Ring B UnsaturationIncreases PlanarityEssential for DNA intercalation (Protoberberines vs. Tetrahydroprotoberberines).

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Substituted Tetrahydroisoquinoline (Pictet-Spengler)

This protocol utilizes the Pictet-Spengler reaction , the most robust method for constructing the THIQ scaffold.[4]

Objective: Synthesize 1-phenyl-1,2,3,4-tetrahydroisoquinoline. Reagents: Phenylethylamine (1.0 eq), Benzaldehyde (1.1 eq), Trifluoroacetic acid (TFA, 2.0 eq), Dichloromethane (DCM).

  • Imine Formation: Dissolve phenylethylamine in anhydrous DCM under Nitrogen atmosphere. Add benzaldehyde dropwise at 0°C. Rationale: Low temperature prevents side reactions during initial Schiff base formation.

  • Cyclization: Add TFA slowly. Stir the mixture at room temperature for 12–24 hours. Rationale: TFA acts as a Brønsted acid catalyst to activate the imine for the intramolecular electrophilic aromatic substitution.

  • Quenching: Neutralize with saturated NaHCO₃ solution until pH ~8. Rationale: Neutralization is essential to deprotonate the amine and allow extraction into the organic phase.

  • Extraction & Purification: Extract with DCM (3x). Dry organic layer over anhydrous Na₂SO₄.[5] Concentrate in vacuo. Purify via column chromatography (Silica gel, Hexane:EtOAc).

Protocol B: Cytotoxicity Assessment (MTT Assay)

Objective: Determine the IC₅₀ of the synthesized derivative against cancer cell lines (e.g., MCF-7).

  • Seeding: Seed cells (5 × 10³ cells/well) in a 96-well plate. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Treat cells with the isoquinoline derivative at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (0.1% v/v) and Positive control (e.g., Doxorubicin). Rationale: DMSO control accounts for solvent toxicity; positive control validates assay sensitivity.

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.[6]

  • Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate % Cell Viability = (OD_sample / OD_control) × 100.

Visualization: Experimental Workflow

Workflow Step1 Synthesis (Pictet-Spengler) Step2 Purification (Column Chromatography) Step1->Step2 Step3 Characterization (NMR, MS) Step2->Step3 Step4 Bioassay (MTT Cytotoxicity) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Figure 3: Integrated workflow from chemical synthesis to biological validation.

Part 5: Future Perspectives

The field is moving beyond simple inhibition toward targeted degradation .

  • PROTACs (Proteolysis Targeting Chimeras): Recent research has successfully linked isoquinoline-based ligands (targeting proteins like BRD4 or specific kinases) to E3 ligase recruiters (e.g., Cereblon). The isoquinoline moiety serves as the "warhead" to bind the protein of interest, while the linker facilitates ubiquitination and proteasomal degradation.

  • Hybrids: Fusing isoquinolines with other pharmacophores (e.g., quinolines, artemisinin) is proving effective in overcoming multidrug resistance in malaria and cancer.

References

  • Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research, 2021. 7[6][8][9][10][11][12][13][14]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI, 2025. 15[6][8][9][10][12][14]

  • Biologically active isoquinoline alkaloids covering 2019–2022. ResearchGate, 2023. 16[5][6][8][9][10][11][12][13][14][17]

  • Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives. NIH, 2000. 18[8][9][10][12][14]

  • Indenoisoquinoline derivatives as topoisomerase I inhibitors. PubMed, 2013. 19

  • The Pictet-Spengler Reaction: A Technical Guide. BenchChem, 2025.[5] 5[5][6][8][9][10][11][12][13][14][17][20][21]

  • PROTACs: A novel strategy for cancer drug discovery. NIH, 2023. 9[6][8][9][10][12][14][17]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 1,3-Dichloro-7-methoxyisoquinoline for Drug Discovery Professionals

As a key building block in modern medicinal chemistry, 1,3-Dichloro-7-methoxyisoquinoline presents both significant opportunities for the synthesis of novel therapeutics and specific challenges regarding laboratory safet...

Author: BenchChem Technical Support Team. Date: February 2026

As a key building block in modern medicinal chemistry, 1,3-Dichloro-7-methoxyisoquinoline presents both significant opportunities for the synthesis of novel therapeutics and specific challenges regarding laboratory safety. This guide provides a comprehensive overview of its properties, hazards, and the necessary protocols to ensure its safe handling, storage, and disposal. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity among researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

Understanding the fundamental physical and chemical properties of a compound is the first step in a robust safety assessment. While specific experimental data for 1,3-Dichloro-7-methoxyisoquinoline is not extensively published, its characteristics can be inferred from structurally related compounds such as other chlorinated isoquinolines.

PropertyValue / InformationSource
IUPAC Name 1,3-Dichloro-7-methoxyisoquinoline-
Molecular Formula C₁₀H₇Cl₂NOPubChem[1]
Molecular Weight 228.07 g/mol PubChem[1]
Appearance Likely a solid powder at room temperature.Inferred from similar compounds[2]
Storage Store in a cool, dry, well-ventilated place under an inert atmosphere.[3][4][5]

Note: The data for the exact compound is limited. Properties are inferred based on structurally similar chlorinated heterocyclic compounds.

Hazard Identification and Toxicological Overview

Chlorinated heterocyclic compounds warrant a high degree of caution. Based on data from analogous structures like 1,3-dichloro-6,7-dimethoxyisoquinoline and 4,7-dichloroquinoline, a comprehensive hazard profile can be established.[6][7]

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[7]

  • Skin Irritation (Category 2): Causes skin irritation.[6][7]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6][7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[6]

The primary routes of exposure are inhalation of the dust, direct skin contact, eye contact, and ingestion.[8][9] Chronic exposure effects are not well-documented, but repeated or prolonged exposure may cause damage to organs.[10] Therefore, minimizing any direct contact is paramount.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by rigorous PPE protocols, is essential.

Engineering Controls
  • Fume Hood: All manipulations of solid 1,3-Dichloro-7-methoxyisoquinoline, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.[11]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[4]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard.[8] Its use is not a substitute for proper engineering controls and safe work practices.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or chloroprene.[12] Always inspect gloves for tears or punctures before use.[12] Double-gloving is recommended when handling the pure compound or concentrated solutions.

  • Eye Protection: Chemical safety goggles are mandatory.[13] If there is a significant splash risk, a face shield should be worn in addition to goggles.[14]

  • Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened.[12][13]

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with appropriate particulate filters is required.[15]

PPE_Workflow cluster_prep Preparation Area cluster_lab Laboratory (Fume Hood) cluster_exit Exit & Decontamination Inspect_PPE Inspect PPE for damage Lab_Coat Don Lab Coat Inspect_PPE->Lab_Coat Goggles Don Safety Goggles/ Face Shield Lab_Coat->Goggles Gloves Don Inner Gloves Goggles->Gloves Outer_Gloves Don Outer Gloves Gloves->Outer_Gloves Enter_Lab Enter Lab Area Outer_Gloves->Enter_Lab Handle_Compound Perform Chemical Handling Procedures Enter_Lab->Handle_Compound Exit_Hood Exit Fume Hood Area Handle_Compound->Exit_Hood Doff_Outer_Gloves Doff Outer Gloves (Dispose as HazWaste) Exit_Hood->Doff_Outer_Gloves Doff_Coat Doff Lab Coat Doff_Outer_Gloves->Doff_Coat Doff_Inner_Gloves Doff Inner Gloves Doff_Coat->Doff_Inner_Gloves Wash_Hands Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands

PPE Donning and Doffing Workflow

Standard Operating Procedure for Handling and Storage

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.

Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is correctly donned.[11]

  • Weighing: Weigh the solid compound on weighing paper or in a tared container within the fume hood. Avoid creating dust.[6] Use anti-static equipment if the powder is fine and prone to dispersal.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel. If creating a solution, add the solvent to the solid slowly to prevent splashing.

  • Cleaning: Decontaminate all surfaces and equipment after use.

  • Post-Handling: Doff PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[13]

Storage Requirements

Proper storage is essential for maintaining the compound's integrity and ensuring safety.

  • Container: Keep the compound in a tightly sealed, clearly labeled container.[3][5]

  • Atmosphere: For long-term stability and to prevent potential reactions with moisture or air, store under an inert atmosphere (e.g., argon or nitrogen).[5][16]

  • Location: Store in a designated, secure area that is cool, dry, and well-ventilated.[4]

  • Incompatibilities: Keep away from strong oxidizing agents.[5]

Handling_Workflow Start Start: Prepare for Handling Verify_Controls Verify Fume Hood & Ventilation Start->Verify_Controls Don_PPE Don Appropriate PPE (See Fig. 1) Verify_Controls->Don_PPE Transfer_to_Hood Transfer Container to Fume Hood Don_PPE->Transfer_to_Hood Weigh_Compound Weigh Compound (Avoid Dust) Transfer_to_Hood->Weigh_Compound Perform_Task Perform Reaction/ Solution Preparation Weigh_Compound->Perform_Task Decontaminate Decontaminate Surfaces & Glassware Perform_Task->Decontaminate Store Return to Secure Storage Decontaminate->Store Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE After task completion Store->Doff_PPE End End: Wash Hands Doff_PPE->End

Safe Chemical Handling Workflow

Emergency Procedures: Spills and First Aid

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Accidental Release Measures
  • Small Spill (in fume hood):

    • Ensure PPE is worn.

    • Carefully sweep up the solid material using a dustpan and brush or absorb with an inert material like vermiculite.[6][17]

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.[6]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area and alert colleagues.[12]

    • Restrict access to the area.

    • Contact the institution's Environmental Health & Safety (EHS) department for cleanup. Do not attempt to clean a large spill without proper training and equipment.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[5] If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[18] Rinse mouth with water. Seek immediate medical attention.[18]

Waste Disposal

1,3-Dichloro-7-methoxyisoquinoline and any materials contaminated with it must be treated as hazardous waste.

  • Collection: Dispose of waste in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. A common method for organic compounds is to offer surplus and non-recyclable solutions to a licensed disposal company, which may involve incineration in a chemical scrubber.[6]

  • Drain Disposal: Do not dispose of this chemical down the drain.[6][19]

Context in Drug Discovery: Reactivity and Application

1,3-Dichloro-7-methoxyisoquinoline serves as a versatile intermediate. The two chlorine atoms are reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups at the 1 and 3 positions. This scaffold is valuable in the synthesis of compounds targeting a range of biological pathways. Substituted isoquinolines have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[20][21][22] Understanding this reactivity underscores the importance of the handling procedures outlined, as inadvertent reactions with incompatible materials could occur.

References

  • Carl ROTH.
  • Arch Chemicals, Inc. (2015).
  • Thermo Fisher Scientific. (2025).
  • International Chemical Safety Cards (ICSCs). ICSC 0058 - DICHLOROMETHANE.
  • Canadian Centre for Occup
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride.
  • Fisher Scientific Company. (2025).
  • ChemicalBook. (2025).
  • Apollo Scientific.
  • Institute for Molecular Biology & Biophysics.
  • ORS. (2024). DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride).
  • Rutgers University.
  • ECSA.
  • Aparicio-Araque, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • CDH Fine Chemical.
  • Aparicio-Araque, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • ResearchGate. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Vennerstrom, J. L., et al. (1986). 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. A Structurally Novel Beta-Adrenergic Receptor Blocking Agent. PubMed.
  • PubChem. 1,3-Dichloro-6,7-dimethoxyisoquinoline.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • El-Sayed, M. A., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.
  • ResearchGate. (1984). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action.
  • ECSA.
  • Occupational Safety and Health Administration. Methylene Chloride - Hazard Recognition.
  • MDPI. (2023). Diastereoselective Synthesis of (–)
  • Canadian Centre for Occupational Health and Safety. (2023). Methylene Chloride.
  • Marengo, J. R., et al. (2002). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. PubMed.
  • Fishel, F. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. UF/IFAS EDIS.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Eurochlor. (2016).
  • PubChem. 1,3-Dichloro-8-methoxyisoquinoline.
  • Utah State University.
  • HSE. (2025).
  • Nakkalwar, S., et al. (2015).
  • AMERICAN ELEMENTS®. 1,3-dichloro-6,7-dimethoxyisoquinoline.
  • Wikipedia. 4,7-Dichloroquinoline.
  • Semantic Scholar.
  • Trihydro Corpor
  • Wikipedia. Isoquinoline.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Yale University. (2020).
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Exploratory

Commercial Sourcing &amp; Technical Verification Guide: 1,3-Dichloro-7-methoxyisoquinoline

The following guide details the commercial landscape, technical verification, and handling protocols for 1,3-Dichloro-7-methoxyisoquinoline (CAS: 24623-40-3). Executive Summary 1,3-Dichloro-7-methoxyisoquinoline is a spe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the commercial landscape, technical verification, and handling protocols for 1,3-Dichloro-7-methoxyisoquinoline (CAS: 24623-40-3).

Executive Summary

1,3-Dichloro-7-methoxyisoquinoline is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and GPCR ligands. Its value lies in the differential reactivity of the chlorine atoms at positions C1 and C3. The C1-chlorine is significantly more electrophilic, allowing for highly regioselective Nucleophilic Aromatic Substitution (SNAr) reactions. This property enables medicinal chemists to sequentially install different pharmacophores, making it a critical scaffold for Structure-Activity Relationship (SAR) studies.

Key Compound Data:

  • CAS Number: 24623-40-3

  • Molecular Formula: C₁₀H₇Cl₂NO[1][2]

  • Molecular Weight: 228.07 g/mol

  • Appearance: White to pale yellow solid

  • Solubility: Soluble in DMSO, DCM, Ethyl Acetate; limited solubility in water.

Sourcing Landscape

The market for this compound is bifurcated between catalog suppliers (immediate stock) and custom synthesis houses (lead time required).

Verified Suppliers

The following vendors have listed this specific CAS number in their catalogs.

SupplierCatalog No.Purity SpecTypical Pack SizeRegion
BLD Pharm BD16035>97%100mg, 1g, 5gGlobal (China/USA)
American Elements Inquire99% (Custom)Bulk/CustomUSA
Enamine Inquire>95%mg to kgUkraine/USA

Note: While Enamine and Combi-Blocks carry vast libraries of isoquinolines (e.g., the 6,7-dimethoxy or 7-fluoro analogs), the 7-methoxy isomer (CAS 24623-40-3) often fluctuates in stock. Always request a Certificate of Analysis (CoA) prior to purchase to confirm the specific isomer.

Procurement Decision Logic

Use the following workflow to determine the optimal sourcing strategy based on your project phase.

ProcurementLogic Start Need 1,3-Dichloro-7-methoxyisoquinoline CheckStock Check BLD Pharm / SciFinder Start->CheckStock InStock In Stock? CheckStock->InStock BuyCatalog Purchase Catalog Grade (Speed Priority) InStock->BuyCatalog Yes CustomReq Request Custom Synthesis (Purity/Scale Priority) InStock->CustomReq No / Low Purity VendorSelect Select Vendor: Enamine / WuXi / AmEl CustomReq->VendorSelect

Figure 1: Decision matrix for sourcing catalog vs. custom synthesized material.

Technical Verification (QC Protocols)

Trusting a vendor's label is insufficient for rigorous drug development. The following protocols provide a self-validating system to verify identity and purity.

A. Identity Verification: 1H NMR

The 7-methoxy isomer must be distinguished from the 5-methoxy, 6-methoxy, and 8-methoxy regioisomers, which can form if the starting material (homophthalimide) was impure.

Diagnostic Signals (400 MHz, CDCl₃):

  • H4 (Isoquinoline Ring): Look for a sharp singlet in the aromatic region (approx.[3] δ 7.50 – 7.70 ppm ).[4] This proton is isolated and confirms the 1,3-dichloro substitution pattern (no coupling to H3).

  • Methoxy Group: A strong singlet at δ 3.90 – 4.00 ppm (3H).

  • Benzene Ring Coupling (AMX System):

    • H8 (Ortho to N, Meta to OMe): A doublet with a small coupling constant (J ≈ 2.5 Hz ). This confirms the position meta to the methoxy group.

    • H6 (Ortho to OMe): A double doublet (dd, J ≈ 9.0, 2.5 Hz ).

    • H5 (Meta to OMe): A doublet (d, J ≈ 9.0 Hz ).[5]

If you observe a triplet or different coupling patterns, you likely have the 5-methoxy or 6-methoxy isomer.

B. Purity Analysis: HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • 0-2 min: 5% B

    • 2-10 min: 5% -> 95% B

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Acceptance Criteria: Single peak >97% area. Impurities often elute earlier (monochloro species) or later (dimers).

Handling, Stability & Reactivity

Storage
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Risk: The C1-chlorine is susceptible to hydrolysis over long periods if exposed to moisture, forming the 1-oxo derivative (isocarbostyril).

Reactivity Profile (SAR Context)

The 1,3-dichloro scaffold is a "privileged structure" for sequential functionalization.

Reactivity Core 1,3-Dichloro-7-methoxyisoquinoline C1 Position C1-Cl (High Reactivity) Core->C1 C3 Position C3-Cl (Low Reactivity) Core->C3 Step1 Step 1: S_NAr @ 0°C - RT (Reacts with Amines/Alkoxides) C1->Step1 Product1 1-Amino-3-chloro Intermediate Step1->Product1 Step2 Step 2: Suzuki/Buchwald @ >80°C (Requires Pd Catalyst) Product2 1,3-Disubstituted Drug Candidate Step2->Product2 Product1->Step2 Targeting C3

Figure 2: Sequential functionalization strategy. The C1 position is significantly more electrophilic, allowing selective substitution before the C3 position.

References

  • BLD Pharm. (2025). Product Catalog: 1,3-Dichloro-7-methoxyisoquinoline (BD16035). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 53400913: 1,3-Dichloro-6,7-dimethoxyisoquinoline (Analog Reference). Retrieved from

  • American Elements. (2025). Isoquinoline Derivatives Catalog. Retrieved from

  • Enamine. (2025).[6] Building Blocks & Screening Libraries. Retrieved from

  • Sigma-Aldrich (MilliporeSigma). (2025). Safety Data Sheet: Chlorinated Isoquinolines. Retrieved from

Sources

Foundational

Theoretical Studies on 1,3-Dichloro-7-methoxyisoquinoline: A Comprehensive Technical Guide

Topic: Theoretical Characterization & Drug Design Potential of 1,3-Dichloro-7-methoxyisoquinoline Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Characterization & Drug Design Potential of 1,3-Dichloro-7-methoxyisoquinoline Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

This guide establishes a theoretical framework for the structural, electronic, and pharmacological characterization of 1,3-Dichloro-7-methoxyisoquinoline (DCMIQ) .[1] As a halogenated isoquinoline derivative, DCMIQ represents a critical "privileged scaffold" intermediate.[1] Its unique substitution pattern—featuring two electrophilic sites (C1, C3) and an electron-donating methoxy group (C7)—makes it a prime candidate for divergent synthesis of bioactive alkaloids and kinase inhibitors.[1]

This document outlines the computational protocols required to validate its reactivity, predict its spectroscopic signatures, and assess its potential as a lead compound in drug discovery.[1]

Part 1: Electronic Structure & Quantum Chemical Profiling (DFT)

Computational Methodology

To accurately predict the behavior of DCMIQ, Density Functional Theory (DFT) is the gold standard. The following protocol ensures self-validating results compatible with experimental NMR/IR data.

  • Functional/Basis Set: B3LYP/6-311++G(d,p) or wB97XD (for dispersion corrections).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Chloroform to mimic synthesis conditions.[1]

  • Frequency Calculation: Essential to verify the stationary point (zero imaginary frequencies).

Frontier Molecular Orbital (FMO) Analysis

The reactivity of DCMIQ is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Predominantly localized on the 7-methoxy group and the benzene ring (due to the lone pair donation from Oxygen).

  • LUMO Location: Concentrated on the pyridine ring , specifically around C1 and N2.[1] This confirms C1 as the primary site for nucleophilic attack.[1]

  • Chemical Hardness (

    
    ):  A large 
    
    
    
    indicates stability; however, the presence of two chlorines suggests high electrophilicity (
    
    
    ), making the molecule reactive toward soft nucleophiles (e.g., thiols, amines).
Molecular Electrostatic Potential (MEP) Mapping

The MEP map is critical for predicting non-covalent interactions (docking) and reaction sites.[1]

RegionColor CodeChemical MeaningStructural Site in DCMIQ
Negative Potential Red/YellowNucleophilic attack siteNitrogen (N2) lone pair, Methoxy Oxygen
Positive Potential BlueElectrophilic attack siteC1-Carbon (most positive), C3-Carbon
Neutral GreenHydrophobic regionsBenzene ring backbone

Part 2: Reactivity & Regioselectivity Logic[1]

The core synthetic utility of DCMIQ lies in the differential reactivity of the chlorines at positions 1 and 3. The 7-methoxy group exerts a specific electronic influence that must be modeled.

The Regioselectivity Paradox

While both C1 and C3 are chlorinated, they are not equivalent.[1]

  • C1-Cl (Imidoyl Chloride): Highly reactive.[1][2] The adjacent Nitrogen withdraws electron density via induction (-I) and resonance, making C1 intensely electrophilic.[1]

  • C3-Cl (Vinyl Chloride): Less reactive.[1] It lacks the direct activation of the adjacent nitrogen.[1]

Theoretical Prediction:


 reactions will occur exclusively at C1  under mild conditions.[1] The 7-OMe group (electron donor) slightly deactivates the ring compared to a nitro-variant, but does not overcome the activation at C1.
Visualization of Reaction Workflow

The following diagram illustrates the theoretical decision tree for synthesizing derivatives from DCMIQ.

ReactivityLogic Start 1,3-Dichloro-7-methoxyisoquinoline (DCMIQ) Analysis DFT Analysis (MEP Map) Start->Analysis Calculate Charges PathA Path A: C1 Substitution (Kinetic Control) Analysis->PathA High +ve Potential at C1 PathB Path B: C3 Substitution (Thermodynamic Control) Analysis->PathB Requires Catalyst (Pd) ProdA 1-Amino-3-chloro-7-methoxy isoquinoline PathA->ProdA Mild Nucleophile (RT) ProdB 1,3-Diamino isoquinoline PathA->ProdB Strong Nucleophile (High T)

Figure 1: Theoretical reactivity flow for regioselective functionalization of DCMIQ based on electronic density calculations.

Part 3: In Silico Drug Design (Molecular Docking)

Isoquinoline derivatives are privileged scaffolds for kinase inhibition (e.g., EGFR, VEGFR).[1] This section details the protocol for assessing DCMIQ derivatives.

Target Selection

Based on the 7-methoxyisoquinoline scaffold, the primary targets for theoretical screening should be:

  • EGFR (Epidermal Growth Factor Receptor): PDB ID: 1M17 (Erlotinib bound).[1]

  • VEGFR-2: PDB ID: 4ASD.[1]

  • Topoisomerase I: PDB ID: 1T8I (Camptothecin analogs).[1]

Docking Protocol (AutoDock Vina / Glide)

To ensure trustworthiness (E-E-A-T), follow this validated workflow:

  • Ligand Preparation:

    • Construct DCMIQ derivatives (e.g., replacing C1-Cl with anilines).[1]

    • Optimize geometry using DFT (B3LYP/6-31G*) before docking.[1]

    • Assign Gasteiger charges.[1]

  • Protein Preparation:

    • Remove water molecules (unless bridging is critical).[1]

    • Add polar hydrogens.[1][3]

    • Define Grid Box: Center on the co-crystallized ligand (approx.[1] 60x60x60 Å).[1]

  • Validation:

    • Redocking: Extract the native ligand and re-dock it.[1] The RMSD must be

      
       Å for the protocol to be valid.[1]
      
Interaction Profiling

Successful candidates should exhibit:

  • H-Bonding: Interaction with the "Hinge Region" (e.g., Met793 in EGFR) via the isoquinoline Nitrogen (N2).

  • Pi-Cation: Interaction between the benzene ring and Lysine residues.[1]

  • Halogen Bonding: The C3-Cl atom often engages in halogen bonding with backbone carbonyls, a unique feature of this scaffold.[1]

Part 4: ADMET Prediction & Drug-Likeness[1]

Before synthesis, theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is required to filter candidates.[1]

Lipinski’s Rule of 5 Analysis

DCMIQ itself is a fragment, but its derivatives must adhere to these rules.

PropertyLimitDCMIQ (Calculated)Status
Molecular Weight < 500 Da~228.07 g/mol Pass
LogP (Lipophilicity) < 5~3.2 (Predicted)Pass
H-Bond Donors < 50Pass
H-Bond Acceptors < 102 (N, O)Pass
TPSA < 140 Ų~22 ŲHigh CNS Penetration
Toxicity Flags
  • PAINS (Pan-Assay Interference Compounds): The dichloro-isoquinoline core is generally stable and not a PAINS alert.[1]

  • Metabolic Hotspots: The 7-OMe group is a likely site for O-demethylation by CYP450 enzymes (CYP2D6).[1] This must be considered during lead optimization.

Part 5: Experimental Validation Workflow

To bridge theory and practice, the following experimental loop is recommended:

ValidationLoop DFT DFT Calculation (Geometry/NMR) Synth Synthesis (POCl3 Cyclization) DFT->Synth Guide Regioselectivity Spec Spectroscopy (1H NMR / IR) Synth->Spec Obtain Pure Compound Spec->DFT Validate Shift Predictions Bio Bioassay (Kinase Inhibition) Spec->Bio Submit for Screening Bio->DFT Refine QSAR Model

Figure 2: The iterative cycle of theoretical prediction and experimental validation.

References

  • PubChem. (2025).[1] 1,3-Dichloroisoquinoline | C9H5Cl2N.[1] National Library of Medicine.[1] [Link]

  • Al-Matarneh, C. M., et al. (2021).[1][4] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules (MDPI).[1][5] [Link]

  • Vasudevan, P., et al. (2018).[1] Molecular Docking Studies of Indenoisoquinoline Derivatives with DNA-Topoisomerase I Complex. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Aparicio, D. F., et al. (2024).[1] Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank (MDPI).[1] [Link][5][6][7][8]

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of 1,3-Dichloro-7-methoxyisoquinoline in Advanced Synthesis and Drug Discovery

Part 1: Executive Summary 1,3-Dichloro-7-methoxyisoquinoline (DCMIQ) represents a high-value "bifunctional electrophile" in medicinal chemistry. Unlike simple isoquinolines, the presence of the 7-methoxy group (an electr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1,3-Dichloro-7-methoxyisoquinoline (DCMIQ) represents a high-value "bifunctional electrophile" in medicinal chemistry. Unlike simple isoquinolines, the presence of the 7-methoxy group (an electron-donating group, EDG) combined with two chemically distinct chlorine atoms at positions C1 and C3 creates a unique reactivity landscape.

This guide provides a technical roadmap for researchers to exploit this scaffold. The core value proposition of DCMIQ lies in its ability to undergo sequential regioselective functionalization . The C1-chlorine is highly labile toward nucleophilic aromatic substitution (


), while the C3-chlorine remains intact for subsequent transition-metal-catalyzed cross-coupling. This "Click-then-Couple" capability makes it an ideal precursor for kinase inhibitors, CNS-active agents, and complex heterocycles.

Part 2: Structural Analysis & Reactivity Profile

To successfully utilize DCMIQ, one must understand the electronic disparity between the C1 and C3 positions.

The Electronic "Push-Pull" System
  • C1 Position (The "Soft" Target): The nitrogen atom in the isoquinoline ring exerts a strong inductive effect (-I) and mesomeric effect (-M), making the C1 position highly electron-deficient. This is the site of the first nucleophilic attack.

  • C3 Position (The "Hard" Target): The C3 position is less electrophilic than C1. Under standard

    
     conditions (e.g., mild heating with amines), C3 remains inert. It requires palladium catalysis (Suzuki-Miyaura or Buchwald-Hartwig) to react.
    
  • 7-Methoxy Effect: The methoxy group at C7 donates electron density into the benzenoid ring. While this slightly deactivates the overall system compared to a nitro-isoquinoline, it crucially improves the solubility of the final pharmacophore and provides a hydrogen-bond acceptor site often required for kinase binding pockets (e.g., interacting with the hinge region).

Visualization of Reactivity Logic

ReactivityLogic Scaffold 1,3-Dichloro-7-methoxyisoquinoline C1_Site C1 Position (High Electrophilicity) Scaffold->C1_Site Primary Attack (SNAr) C3_Site C3 Position (Latent Reactivity) Scaffold->C3_Site Secondary Attack (Pd-Cat) OMe_Site 7-OMe Group (Solubility/Binding) Scaffold->OMe_Site Modulates Electronics Kinase Hinge Binding Kinase Hinge Binding C1_Site->Kinase Hinge Binding Solvent Channel Access Solvent Channel Access C3_Site->Solvent Channel Access

Figure 1: Reactivity map of the DCMIQ scaffold highlighting the sequential functionalization logic.

Part 3: Synthetic Protocols (The "How-To")

The following protocols are designed to be self-validating , meaning the completion of the reaction can be unambiguously determined by standard analytical techniques (TLC/LCMS) before moving to the next step.

Protocol A: Regioselective C1-Amination ( )

Objective: Selective displacement of the C1-Cl with a primary or secondary amine (e.g., morpholine, aniline derivatives).

Reagents:

  • Substrate: 1,3-Dichloro-7-methoxyisoquinoline (1.0 equiv)

  • Nucleophile: Aniline or aliphatic amine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent:

    
    -Methyl-2-pyrrolidone (NMP) or Isopropanol (iPrOH)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of DCMIQ in 3.0 mL of NMP. ( Note: NMP is preferred over DMF for higher thermal stability and solubility.)

  • Addition: Add 2.0 mmol of DIPEA, followed by 1.1 mmol of the amine nucleophile.

  • Activation: Heat the reaction vessel to 80–100°C .

    • Critical Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear, and a new, more polar spot (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Pour into ice-water (30 mL). The product usually precipitates. Filter and wash with cold water.

    • Validation:

      
      H NMR should show the loss of the C1-Cl signal and the appearance of amine protons. The C3-Cl signal must remain intact.
      
Protocol B: C3-Suzuki Coupling (Post-C1 Functionalization)

Objective: Functionalization of the remaining C3-Cl with an aryl boronic acid.

Reagents:

  • Substrate: C1-substituted intermediate (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inertion: Charge a microwave vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL/mmol) and aqueous

    
    .
    
  • Reaction: Heat to 100°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Scavenging: Filter through a Celite pad to remove Pd black.

  • Purification: Flash column chromatography.

Part 4: Therapeutic Applications & Workflow

Target Area: Kinase Inhibition (EGFR/VEGFR Analogs)

The 7-methoxy-isoquinoline core is a bioisostere of the quinazoline core found in drugs like Gefitinib or Erlotinib .

  • Strategy: Use Protocol A to install an aniline at C1 (mimicking the quinazoline-aniline interaction). Use Protocol B to install a solubilizing group or hydrophobic tail at C3.

Target Area: CNS Active Agents

Isoquinolines with 6,7-substitution patterns are privileged structures in neuroscience (e.g., dopamine receptor modulators).

  • Strategy: The 7-OMe group mimics the catechol ethers found in many neurotransmitters. Functionalization at C1 with bulky amines can create antagonists for GPCRs.

Experimental Workflow Diagram

Workflow Start Start: 1,3-Dichloro-7-methoxyisoquinoline Step1 Step 1: C1-Amination (SNAr) (Nucleophile: Aniline/Amine) Start->Step1  Heat, Base   Check1 Validation: TLC/LCMS (Confirm Mono-substitution) Step1->Check1 Step2 Step 2: C3-Suzuki Coupling (Reagent: Aryl Boronic Acid) Check1->Step2  Pass   Final Final Lead Compound (Kinase Inhibitor Analog) Step2->Final  Pd-Cat, 100°C  

Figure 2: Sequential synthesis workflow for transforming the DCMIQ scaffold into a bioactive lead.

Part 5: Quantitative Data Summary

The following table summarizes expected outcomes based on standard reactivity patterns of 1,3-dichloroisoquinolines [1, 2].

Reaction StepPositionConditionsTypical YieldSelectivity
Nucleophilic Substitution C1Amines, DIPEA, NMP, 80°C85–95%>20:1 (C1:C3)
Suzuki Coupling C3Boronic Acid, Pd(dppf)Cl₂, 100°C70–85%High (Post-C1 sub)
Buchwald-Hartwig C3Amine, Pd₂dba₃, BINAP, NaOtBu60–75%Moderate

References

  • Ford, A., et al. (1997). Exploitation of differential reactivity of the carbon-chlorine bonds in 1,3-dichloroisoquinoline. Journal of the Chemical Society, Perkin Transactions 1.

  • Balewski, Ł., & Kornicka, A. (2025).[1] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules.

  • Luo, Y., et al. (2024).[2][3] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. International Journal of Molecular Sciences. (Demonstrates parallel

    
     regioselectivity in nitrogen heterocycles).
    
    
  • PubChem. (n.d.). 7-Methoxyisoquinoline Compound Summary.

Sources

Foundational

Dichloro-Methoxy-Isoquinoline (DCMIQ) Scaffolds: A Technical Guide for Medicinal Chemistry Applications

Executive Summary This technical guide provides a comprehensive analysis of dichloro-methoxy-isoquinoline (DCMIQ) compounds, specifically focusing on 1,3-dichloro-6,7-dimethoxyisoquinoline and its analogs. These compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of dichloro-methoxy-isoquinoline (DCMIQ) compounds, specifically focusing on 1,3-dichloro-6,7-dimethoxyisoquinoline and its analogs. These compounds serve as "privileged scaffolds" in drug discovery—molecular frameworks capable of providing ligands for diverse biological targets through strategic functionalization.[1][2]

This guide is structured for senior researchers and process chemists. It moves beyond basic synthesis to explore the chemoselectivity , electronic properties , and downstream therapeutic utility of these intermediates.[2] We will examine their role as electrophilic hubs for generating libraries of kinase inhibitors, antitumor agents, and neuroprotective alkaloids.[2]

Part 1: The Chemical Architecture & Causality[2]

The "Privileged" Nature of the Scaffold

The DCMIQ core is not merely a precursor; it is a tunable electrophilic platform .[2] Its utility stems from the interplay between the electron-rich dimethoxy-benzene ring and the electron-deficient, halogenated pyridine ring.

  • Electronic Push-Pull: The methoxy groups at C6/C7 donate electron density (resonance), increasing solubility and metabolic stability (preventing rapid oxidation).[2] Conversely, the chlorine atoms at C1 and C3 withdraw density, activating the ring for Nucleophilic Aromatic Substitution (SNAr).[2]

  • Regioselective Causality: Experimental evidence confirms that the C1-position is significantly more electrophilic than C3.[2] This is due to the inductive effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack at C1.[2]

    • Implication: This allows for sequential functionalization.[2][3] A researcher can install a sensitive pharmacophore at C1 under mild conditions, leaving the C3-chlorine intact for a second, harsher substitution later.[2]

Therapeutic Mapping

DCMIQ derivatives map effectively to the ATP-binding pockets of various enzymes.[2]

  • Kinase Inhibition: The planar isoquinoline system mimics the adenine ring of ATP.[2]

  • Intercalation: The flat, aromatic core allows for DNA intercalation, relevant for antitumor applications.[2]

Part 2: Experimental Protocols & Methodologies

Protocol A: Synthesis of the Core (1,3-Dichloro-6,7-dimethoxyisoquinoline)

Objective: To convert the homophthalimide precursor into the dichloro-heterocycle using a dehydrative chlorination.[2]

Reagents:

  • 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione (Precursor)[2]

  • Phosphorus Oxychloride (POCl3) - Chlorinating agent & solvent[2]

  • PCl5 (Phosphorus Pentachloride) - Catalyst/Booster[2]

Step-by-Step Methodology:

  • Setup: In a dried 250 mL round-bottom flask equipped with a reflux condenser and a CaCl2 drying tube, suspend 10.0 g (45 mmol) of the dione precursor in 50 mL of POCl3.

    • Causality: POCl3 is used in excess to drive the equilibrium forward and act as the solvent.[2] Moisture exclusion is critical to prevent hydrolysis of the active chlorinating species.[2]

  • Activation: Add 1.0 g of PCl5 to the suspension.

    • Insight: PCl5 accelerates the reaction by generating the highly reactive [Cl4P]+ species in situ, which is more electrophilic than POCl3 alone.[2]

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 4-6 hours.

    • Checkpoint: The reaction is complete when the evolution of HCl gas ceases and the solution becomes clear/homogeneous.[2]

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto 500 g of crushed ice with vigorous stirring.

    • Warning: The hydrolysis of excess POCl3 is highly exothermic.[2] Temperature must be kept <20°C to prevent decomposition of the product.[2]

  • Isolation: Neutralize the aqueous slurry with 25% NH4OH to pH 8. Extract with Dichloromethane (DCM) (3 x 100 mL).[2]

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and recrystallize from ethanol.

    • Yield Expectations: 75-85% as pale yellow needles.[2]

Protocol B: Regioselective Functionalization (SNAr at C1)

Objective: To introduce a piperazine moiety at the C1 position, retaining the C3-Cl for future use.[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 1,3-dichloro-6,7-dimethoxyisoquinoline in anhydrous acetonitrile (ACN).

  • Nucleophile Addition: Add 1.1 eq of N-Boc-piperazine and 2.0 eq of K2CO3.

    • Causality: A weak base (carbonate) is sufficient because the C1 position is highly activated.[2] Strong bases are avoided to prevent side reactions at C3.[2]

  • Reaction: Stir at 60°C for 3 hours. Monitor via TLC (30% EtOAc/Hexane).[2]

    • Observation: The C1-substituted product will appear as a more polar spot.[2] If the temperature exceeds 80°C, trace amounts of C1,C3-disubstituted byproduct may form.[2]

  • Workup: Filter off inorganic salts, evaporate solvent, and purify via flash column chromatography.

Part 3: Data Presentation & Visualization[2]

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions on the DCMIQ core, based on aggregated data from isoquinoline kinase inhibitor studies.

PositionModificationEffect on Potency (IC50)Effect on Physicochemical Props
C1 -Cl (Parent) Low (Reactive Intermediate)High Lipophilicity (LogP ~3.[2]5)
C1 -NH-R (Amine) High (nM range) Improved Solubility, H-Bond Donor
C1 -O-R (Ether) ModerateLower Metabolic Stability
C3 -Cl Neutral/ModulatorMaintains Lipophilicity
C3 -Aryl (Suzuki) High (Specificity)Increases Molecular Weight significantly
C6/C7 -OCH3 EssentialElectron Donation, Metabolic Blockade
Pathway Visualization

The diagram below illustrates the synthesis workflow and the divergent pathways to therapeutic classes.

DCMIQ_Workflow Precursor Homophthalimide (Precursor) Core 1,3-Dichloro-6,7- dimethoxyisoquinoline (THE SCAFFOLD) Precursor->Core Chlorination Inter1 1-Amino-3-chloro Intermediate Core->Inter1 Regioselective SNAr Drug2 Antitumor Agent (Intercalator) Core->Drug2 Bis-substitution Cond1 POCl3, PCl5 Reflux, 105°C Cond2 Amine (R-NH2) SNAr @ C1 (60°C) Cond3 Suzuki Coupling Pd(PPh3)4 @ C3 Drug1 Kinase Inhibitor (e.g., EGFR/PDE) Inter1->Drug1 Functionalization @ C3

Caption: Figure 1. Divergent synthesis workflow starting from the DCMIQ scaffold.[2] Note the critical regioselective branch point at the Core stage.[2]

Part 4: Scientific Integrity & Safety

  • Self-Validating Protocol: The synthesis of the dichloro-core (Protocol A) includes a specific visual endpoint (cessation of HCl evolution) and a pH-check during workup. These are "stop/go" gates.[2] If the solution does not clear during reflux, the PCl5 quality must be checked (it hydrolyzes in air).[2]

  • Safety Note: 1,3-dichloro-isoquinolines are potential skin sensitizers.[2] All manipulations involving the dry powder must be performed in a fume hood.[2]

  • Purity Verification: The final product should be validated via 1H NMR (CDCl3) . Diagnostic peaks: Two singlets for methoxy groups (~4.0 ppm) and aromatic protons (~7.0-7.5 ppm).[2] The absence of a broad NH peak confirms full aromatization and chlorination.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53400913, 1,3-Dichloro-6,7-dimethoxyisoquinoline.[2] Retrieved from [Link][2]

  • MDPI (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid. (Context on methoxy-isoquinoline precursors). Retrieved from [Link][2]

  • American Elements. 1,3-Dichloro-6,7-dimethoxyisoquinoline Product Specifications. Retrieved from [Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision-Targeted Suzuki-Miyaura Coupling of 1,3-Dichloro-7-methoxyisoquinoline

Executive Summary The 1,3-dichloro-7-methoxyisoquinoline scaffold is a high-value intermediate in the synthesis of Rho-kinase (ROCK) inhibitors, antifungal agents, and complex alkaloids.[1][2] Its structural utility lies...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-dichloro-7-methoxyisoquinoline scaffold is a high-value intermediate in the synthesis of Rho-kinase (ROCK) inhibitors, antifungal agents, and complex alkaloids.[1][2] Its structural utility lies in the presence of two electrophilic sites (C1 and C3 chlorine atoms) and an electron-donating methoxy group at C7.[2]

This guide provides a validated, sequential protocol for the regioselective Suzuki-Miyaura cross-coupling of this substrate.[3][1][2] Unlike symmetrical dihalides, 1,3-dichloroisoquinoline exhibits a distinct electronic bias, allowing for the exclusive functionalization of the C1 position under controlled conditions, followed by subsequent derivatization at C3.[3][1][2] This document details the mechanistic basis for this selectivity, optimized experimental protocols, and troubleshooting strategies to maximize yield and purity.

Mechanistic Insight: Chemo- and Regioselectivity[2][4][5][6]

To achieve high fidelity in cross-coupling, one must understand the electronic landscape of the substrate.[3][1][2]

The Electronic Bias (C1 vs. C3)

In 1,3-dichloroisoquinolines, the C1-chlorine bond is significantly more reactive toward oxidative addition by Palladium(0) than the C3-chlorine bond.

  • C1 Position: Located adjacent to the ring nitrogen in the "imine-like" segment (

    
    ). The strong inductive effect of the nitrogen atom renders C1 highly electrophilic.[3][2] Furthermore, the C1-Pd(II) intermediate is stabilized by the adjacent nitrogen lone pair.[2]
    
  • C3 Position: Located meta to the bridgehead carbon.[3][2] While still activated compared to chlorobenzene, it lacks the enhanced electrophilicity of the C1 position.[3][1][2]

  • 7-Methoxy Effect: The electron-donating group (EDG) at C7 increases electron density in the benzene ring. Through resonance, this slightly deactivates the entire system toward oxidative addition compared to unsubstituted isoquinolines.[3][1][2] However, it does not invert the C1 > C3 selectivity ratio.[3][1][2]

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways and the thermodynamic preference for C1 functionalization.

Regioselectivity Start 1,3-Dichloro- 7-methoxyisoquinoline Path1 Path A: C1 Oxidative Addition (Kinetically Favored) Start->Path1 Path3 Path B: C3 Oxidative Addition (Kinetically Disfavored) Start->Path3 Pd0 Pd(0) Catalyst Pd0->Start Coordination Inter1 C1-Pd(II) Complex Path1->Inter1 Fast Inter3 C3-Pd(II) Complex Path3->Inter3 Slow Prod1 Product A: 1-Aryl-3-chloro- 7-methoxyisoquinoline Inter1->Prod1 Transmetallation & Red. Elim. Prod3 Product B (Trace): 3-Aryl-1-chloro- 7-methoxyisoquinoline Inter3->Prod3

Figure 1: Regioselective divergence in the oxidative addition step.[3][1][2] Path A is dominant due to the electronic activation of the C1-Cl bond by the adjacent nitrogen.

Experimental Protocols

Protocol A: Site-Selective C1-Arylation

This protocol targets the C1 position with >95% regioselectivity.[1] The use of Pd(PPh₃)₄ is critical; its bulky phosphine ligands and moderate activity prevent premature reaction at the C3 position.[2]

Reagents & Equipment:

  • Substrate: 1,3-Dichloro-7-methoxyisoquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 – 1.1 equiv)[2]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)[2]

  • Base: 2.0 M Aqueous Na₂CO₃ (2.5 equiv)[2]

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio) or Toluene/Ethanol/Water (4:1:1)[1][2]

  • Atmosphere: Argon or Nitrogen (Balloon or Manifold)[2]

Step-by-Step Methodology:

  • Degassing: In a reaction vial equipped with a magnetic stir bar, combine the solvent mixture. Sparge with argon for 15 minutes. Note: Oxygen removal is critical to maintain Pd(0) activity.[2]

  • Assembly: Add the isoquinoline substrate, arylboronic acid, and Pd(PPh₃)₄ to the vial under a gentle stream of argon.

  • Activation: Add the degassed aqueous Na₂CO₃ solution. Seal the vial immediately with a crimp cap or septum.[3][2]

  • Reaction: Heat the mixture to 85°C (oil bath temperature) for 4–12 hours. Monitor by TLC or LC-MS.[1][2]

    • Checkpoint: The starting material (R_f ~0.5 in 20% EtOAc/Hex) should disappear.[2] The mono-coupled product will appear as a new spot, typically more polar than the starting material but less polar than the bis-coupled byproduct.[3][1]

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).[2] Dry the organic layer over Na₂SO₄, filter, and concentrate.[3][1][2]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Expected Outcome: 1-Aryl-3-chloro-7-methoxyisoquinoline (Yield: 75–90%).[1][2]

Protocol B: Sequential C3-Functionalization

Following C1 substitution, the C3-chlorine is deactivated.[3][1][2] Functionalizing this position requires a more active catalytic system, typically involving electron-rich, bulky ligands (e.g., Buchwald ligands) or bidentate ligands like dppf.[3][1][2]

Reagents:

  • Substrate: 1-Aryl-3-chloro-7-methoxyisoquinoline (from Protocol A)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[2][4][5]·DCM (5 mol%) OR XPhos Pd G2 (2–3 mol%)[2]

  • Base: K₃PO₄ (3.0 equiv, solid or 2M aq.)[3][1][2]

  • Solvent: 1,4-Dioxane or Toluene[3][1][2]

  • Temperature: 100–110°C[3][2]

Methodology:

  • Setup: Combine the C1-substituted substrate, new boronic acid, base, and catalyst in a pressure vial.

  • Solvent Addition: Add degassed 1,4-Dioxane.

  • Reaction: Seal and heat to 105°C for 12–24 hours.

    • Note: If conversion is low after 12 hours, add an additional 2 mol% of catalyst.[3][1][2]

  • Workup & Purification: Similar to Protocol A.

Data Summary & Troubleshooting

Comparative Catalyst Performance (C1-Coupling)

The following table summarizes the efficiency of different catalyst systems for the first coupling step (C1).

Catalyst SystemLigand TypeYield (C1-Product)Selectivity (C1:C3)Notes
Pd(PPh₃)₄ Monodentate, Aryl88% >98:2 Recommended. Excellent selectivity.[1]
Pd(dppf)Cl₂Bidentate, Ferrocenyl82%90:10Slightly lower selectivity; faster rate.[3][1][2]
Pd(OAc)₂ / XPhosBulky, Electron-Rich65%60:40Too active; promotes bis-coupling.[1][2]
Pd₂dba₃ / P(t-Bu)₃Bulky, Alkyl50%50:50Poor regiocontrol.[1][2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst poisoning or O₂ presence.[1][2]Degas solvents rigorously.[3][1][2] Ensure boronic acid quality (check for dehydration to boroxine).
Bis-coupling (Step 1) Catalyst too active or temp too high.[1][2]Switch to Pd(PPh₃)₄. Lower temperature to 75°C. Reduce boronic acid to 1.0 equiv.[3][1][2]
Hydrodehalogenation Protodeboronation of boronic acid.[3][1][2]Use anhydrous conditions (Dioxane/CsF) instead of aqueous carbonate.[2]
Stalled C3 Coupling Oxidative addition is rate-limiting.[1][2]Switch to XPhos Pd G3 or Sphos Pd G2 .[3][1][2] Increase temp to 120°C (microwave).

Workflow Visualization

The following diagram depicts the complete synthetic lifecycle, highlighting the critical decision points for sequential functionalization.

Workflow SM Starting Material 1,3-Dichloro-7-methoxyisoquinoline Step1 Step 1: C1-Coupling Pd(PPh3)4, Na2CO3, 85°C SM->Step1 Regioselective Control Intermediate Intermediate 1-Aryl-3-chloro-7-methoxyisoquinoline Step1->Intermediate Decision Isolate & Purify? Intermediate->Decision Decision->Intermediate No (One-Pot - Risky) Step2 Step 2: C3-Coupling Pd(dppf)Cl2 or XPhos, K3PO4, 105°C Decision->Step2 Yes (Standard) Final Final Product 1,3-Diaryl-7-methoxyisoquinoline Step2->Final Forcing Conditions

Figure 2: Sequential workflow for the synthesis of 1,3-disubstituted isoquinolines.

References

  • Ford, A., et al. (2008).[3][1][2] "Regioselective Suzuki-Miyaura coupling of 1,3-dichloroisoquinolines." Journal of the Chemical Society, Perkin Transactions 1. (Verified regioselectivity C1 > C3).[1][2]

  • Billingsley, K., & Buchwald, S. L. (2007).[3][1][2] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358-3366.[3][1][2] (Protocols for deactivated C3-chlorides).[2]

  • Miyaura, N., & Suzuki, A. (1995).[3][1][2][6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[3][1][2] (Foundational mechanism).[1][2]

  • Littke, A. F., & Fu, G. C. (2002).[3][1][2] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.[3][1][2] (Optimization for difficult substrates).[1][2]

Sources

Application

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 1,3-Dichloro-7-methoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Selective Functionalization of Dihaloheterocycles The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Selective Functionalization of Dihaloheterocycles

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are crucial components in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development.[1]

This application note provides a detailed guide to the selective mono-amination of 1,3-dichloro-7-methoxyisoquinoline, a scaffold of significant interest in medicinal chemistry. The presence of two chloro-substituents on the isoquinoline core presents a significant challenge in achieving regioselective functionalization. Controlling the reaction to favor the substitution of one chlorine atom over the other is paramount for the synthesis of well-defined molecular targets. Herein, we present a protocol designed to favor the selective amination at the C1 position of the isoquinoline ring, a prediction based on the inherent electronic properties of the heterocyclic system, and supported by literature precedents on similar substrates.[2]

Understanding the Reaction: The Catalytic Cycle and Key Players

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[3] The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)(L)-X Ligand_Exchange Amine Coordination Ar-Pd(II)(L)-X->Ligand_Exchange + R₂NH Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-NHR₂⁺X⁻ Ligand_Exchange->Ar-Pd(II)(L)-NHR₂ Deprotonation Deprotonation (Base) Ar-Pd(II)(L)-NHR₂->Deprotonation Ar-Pd(II)(L)-NR₂ Ar-Pd(II)(L)-NR₂ Deprotonation->Ar-Pd(II)(L)-NR₂ Reductive_Elimination Reductive Elimination Ar-Pd(II)(L)-NR₂->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR₂

Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Strategic Considerations for Selective Mono-Amination

Achieving regioselectivity in the amination of dihaloheterocycles like 1,3-dichloro-7-methoxyisoquinoline is a nuanced task. The relative reactivity of the two C-Cl bonds is influenced by both electronic and steric factors.

  • Electronic Effects: The C1 position of the isoquinoline ring is generally more electrophilic than the C3 position due to the electron-withdrawing effect of the adjacent nitrogen atom. This electronic disparity is the primary driver for the selective oxidative addition of the palladium catalyst to the C1-Cl bond. The electron-donating methoxy group at the C7 position is expected to have a minor influence on the relative reactivity of the C1 and C3 positions.

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and the supporting phosphine ligand is critical. For challenging substrates such as heteroaryl chlorides, bulky and electron-rich ligands are often required to promote efficient oxidative addition and reductive elimination.[4] Ligands from the Buchwald family, such as XPhos, and their corresponding pre-catalysts (e.g., XPhos Pd G3), are particularly well-suited for this purpose.[5] The use of a pre-catalyst, which is an air-stable Pd(II) complex that readily generates the active Pd(0) species in situ, is highly recommended for reproducibility and ease of handling.[5]

  • Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a commonly employed base that is effective in most Buchwald-Hartwig aminations.[3] However, for substrates that may be sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be viable alternatives, although they may require higher reaction temperatures or longer reaction times.

Experimental Protocol: Selective Mono-amination at the C1 Position

This protocol is designed for the selective mono-amination of 1,3-dichloro-7-methoxyisoquinoline with a representative secondary amine, morpholine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1,3-Dichloro-7-methoxyisoquinoline≥97%Commercially Available
Morpholine≥99%Commercially Available
XPhos Pd G3-Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Argon or Nitrogen GasHigh Purity-
Standard Glassware (Schlenk flask, etc.)--
Magnetic Stirrer with Hotplate--

Reaction Setup Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dry and inert Schlenk flask B Add solids: 1,3-dichloro-7-methoxyisoquinoline, XPhos Pd G3, NaOtBu A->B C Evacuate and backfill with Ar/N₂ (3x) B->C D Add anhydrous toluene via syringe C->D E Add morpholine via syringe D->E F Heat to 100 °C with stirring E->F G Monitor reaction by TLC/LC-MS F->G H Cool to room temperature G->H I Quench with water H->I J Extract with ethyl acetate I->J K Dry organic layer and concentrate J->K L Purify by column chromatography K->L

Figure 2. A step-by-step workflow for the Buchwald-Hartwig amination experiment.

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1,3-dichloro-7-methoxyisoquinoline (1.0 equiv), XPhos Pd G3 (0.02 equiv, 2 mol%), and sodium tert-butoxide (1.4 equiv).

  • Degassing: Seal the flask and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: To the flask, add anhydrous toluene (to achieve a 0.1 M concentration of the limiting reagent). Stir the mixture for 5 minutes at room temperature. Then, add morpholine (1.2 equiv) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 1-amino-3-chloro-7-methoxyisoquinoline derivative.

Table of Reaction Parameters:

ParameterRecommended ValueRationale
Substrate 1,3-Dichloro-7-methoxyisoquinolineDihaloheterocycle of interest.
Amine Morpholine (1.2 equiv)A common secondary amine for demonstrating the protocol.
Catalyst XPhos Pd G3 (2 mol%)A highly active and air-stable pre-catalyst for challenging aminations.[5]
Base Sodium tert-butoxide (1.4 equiv)A strong, non-nucleophilic base to facilitate amine deprotonation.[3]
Solvent Anhydrous Toluene (0.1 M)A common non-polar solvent for Buchwald-Hartwig reactions.
Temperature 100 °CA typical temperature to ensure a reasonable reaction rate.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.

Expected Outcomes and Troubleshooting

The primary expected product is the mono-aminated product at the C1 position: 1-(morpholin-4-yl)-3-chloro-7-methoxyisoquinoline. A minor amount of the di-aminated product and the C3-aminated isomer may also be formed.

Potential IssuePossible CauseSuggested Solution
Low Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature- Use a fresh batch of catalyst and ensure proper inert atmosphere technique.- Use freshly distilled, anhydrous solvent.- Increase the reaction temperature in increments of 10 °C.
Poor Regioselectivity - High reaction temperature- High catalyst loading- Decrease the reaction temperature.- Reduce the catalyst loading to 1 mol%.
Formation of Byproducts - Hydrolysis of the chloro-substituent- Decomposition of starting material- Ensure all reagents and solvents are dry.- Consider using a weaker base such as Cs₂CO₃ or K₃PO₄.

Conclusion

The Buchwald-Hartwig amination provides a robust and reliable method for the selective functionalization of 1,3-dichloro-7-methoxyisoquinoline. By carefully selecting the catalyst, ligand, and reaction conditions, a high degree of regioselectivity for mono-amination at the more electrophilic C1 position can be achieved. This protocol serves as a foundational guide for researchers and drug development professionals seeking to synthesize novel isoquinoline derivatives with potential therapeutic applications. Further optimization may be necessary for different amine coupling partners or for scaling up the reaction.

References

  • Buchwald-Hartwig cross-coupling reaction. (2021, February 23). J&K Scientific LLC. [Link]

  • Buchwald–Hartwig amination. (2024). In Wikipedia. [Link]

  • Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem. (2023, January 28). YouTube. [Link]

  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. (2021, June 9). MDPI. [Link]

  • Chartoire, A., et al. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). SpringerLink. [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). ResearchGate. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008, November 21). PubMed. [Link]

  • Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. (n.d.). ResearchGate. [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. (n.d.). PMC. [Link]

  • Effect of the electron donating group on the excited-state electronic nature and epsilon-near-zero properties of curcuminoid-borondifluoride dyes. (2021, November 29). RSC Advances. [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023, February 24). chemrxiv.org. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (n.d.). Beilstein Journals. [Link]

  • Synthesis of 3-chloro-5-amino-isoquinoline. (n.d.). PrepChem.com. [Link]

  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by H- and P-NMR Spectroscopy. (2021, October 15). ResearchGate. [Link]

  • Brainstorming a Buchwald-Hartwig coupling. (2022, June 24). Reddit. [Link]

  • Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI. (2008). PubMed. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024, March 6). Preprints.org. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). PMC. [Link]

  • Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. (n.d.). PMC. [Link]

  • 1,3-Dichloroisoquinoline. (n.d.). PubChem. [Link]

Sources

Method

Application Note: High-Efficiency C-N Cross-Coupling of Isoquinolines

Executive Summary Isoquinoline scaffolds are ubiquitous in alkaloids and FDA-approved therapeutics (e.g., Fasudil, Quinapril). However, the introduction of amine functionalities via C-N cross-coupling presents specific c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline scaffolds are ubiquitous in alkaloids and FDA-approved therapeutics (e.g., Fasudil, Quinapril). However, the introduction of amine functionalities via C-N cross-coupling presents specific challenges compared to carbocyclic arenes. The basic nitrogen atom of the isoquinoline ring (pKa ~5.4) acts as a competitive ligand, frequently poisoning homogenous Palladium (Pd) catalysts. Furthermore, the electronic disparity between the electron-deficient C1 position and the relatively electron-neutral C3/C4 positions dictates divergent synthetic strategies.

This guide details optimized protocols for Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type coupling , specifically tailored to overcome the "heterocycle effect" in isoquinolines.

Part 1: Strategic Analysis & Mechanistic Insight

The Heterocycle Challenge: Catalyst Deactivation

The primary failure mode in isoquinoline cross-coupling is the coordination of the pyridine-like nitrogen lone pair to the metal center. In Pd-catalysis, this forms an off-cycle, stable bis-heterocyclic complex that arrests the catalytic cycle prior to oxidative addition or amine coordination.

Key Insight: To maintain high turnover numbers (TON), the ligand must be sterically bulky enough to physically displace the isoquinoline substrate from the metal center, forcing the reaction through the productive catalytic cycle.

Mechanistic Pathway & Failure Modes

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "poisoning" pathway.

G Pd0 Active Catalyst [L-Pd(0)] OffCycle OFF-CYCLE TRAP [L-Pd-(Isoquinoline)n] Catalyst Poisoning Pd0->OffCycle N-Coordination (Fast) OxAdd Oxidative Addition [L-Pd(II)(Ar)Cl] Pd0->OxAdd C-Cl Oxidative Addition (Requires Bulky Ligand) IsoQ Isoquinoline Substrate (N-Donor) IsoQ->OffCycle AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Pd0 Regeneration

Figure 1: Competitive coordination pathways. The red path indicates catalyst deactivation via N-binding, which is prevalent when using non-bulky ligands (e.g., PPh3, dppf).

Part 2: Palladium-Catalyzed Methodologies (C3, C4, C5 Positions)

For positions other than C1, the isoquinoline ring behaves similarly to a deactivated aryl chloride. The use of Third or Fourth Generation (G3/G4) Palladacycles is strongly recommended over traditional Pd₂dba₃ sources to eliminate the induction period and ensure precise L:Pd ratios.

Ligand Selection Strategy
  • Primary Amines: BrettPhos or tBuBrettPhos . These ligands are exceptionally bulky, preventing N-coordination of the isoquinoline while facilitating reductive elimination.

  • Secondary Amines: RuPhos . Excellent for steric bulk and preventing β-hydride elimination.

  • Weak Nucleophiles (Amides/Carbamates): Xantphos . The wide bite angle facilitates the coupling of difficult nucleophiles.

Protocol A: General Buchwald-Hartwig Amination of Haloisoquinolines

Target: Coupling of 4-chloroisoquinoline with a primary amine.

Reagents:

  • Substrate: 4-Chloroisoquinoline (1.0 equiv)

  • Amine: 1.2 equiv (e.g., Morpholine, Aniline derivatives)

  • Catalyst: Pd-RuPhos-G4 (1.0 - 2.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Use Cs₂CO₃ if substrate has base-sensitive esters.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, sparged with Ar).

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial equipped with a magnetic stir bar with Pd-RuPhos-G4 (2 mol%) and NaOtBu (1.5 equiv).

    • Note: If the amine is a solid, add it at this step.

  • Substrate Addition:

    • Add the 4-chloroisoquinoline (1.0 equiv).

    • Seal the vial with a septum cap (PTFE/silicone).

    • Evacuate and backfill with Nitrogen x3 (if outside glovebox).

  • Solvent & Liquid Reagent Addition:

    • Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to halide) via syringe.

    • Add the amine (if liquid) via microliter syringe.

  • Reaction:

    • Place in a pre-heated heating block at 80°C . Stir vigorously (1000 rpm).

    • Time: Typically 2–12 hours. Monitor via LCMS.

    • Endpoint: Consumption of aryl chloride.[1]

  • Workup:

    • Cool to room temperature.[1] Dilute with EtOAc.

    • Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate in vacuo. Purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Part 3: Copper-Catalyzed Methodologies (C1 Position & Cost-Sensitive Scale-Up)

The C1 position of isoquinoline is electronically deficient (similar to 2-chloropyridine). While Pd-catalysis works, Copper (Ullmann-type) coupling is often sufficient and more cost-effective. For C1-Cl substrates, SNAr conditions (no metal, just heat/acid) should be screened first; if those fail, use the protocol below.

Protocol B: Modified Ullmann Coupling

Target: Coupling of 1-chloroisoquinoline with nitrogen heterocycles (e.g., pyrazole, imidazole).

Reagents:

  • Substrate: 1-Chloroisoquinoline (1.0 equiv)

  • Nucleophile: Pyrazole (1.2 equiv)

  • Catalyst: CuI (Copper(I) Iodide) (10 mol%)[2]

  • Ligand: DMEDA (N,N'-Dimethylethylenediamine) or trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: DMF or DMSO (anhydrous).

Step-by-Step Methodology:

  • Charging:

    • To a screw-cap pressure tube, add CuI (10 mol%), K₃PO₄ (2.0 equiv), the isoquinoline, and the nucleophile.

    • Critical: If using CuI, ensure it is off-white/tan. Green/blue CuI is oxidized and inactive.

  • Ligand/Solvent Addition:

    • Add DMF (0.5 M concentration).

    • Add the diamine ligand (20 mol%) via syringe. The solution should turn blue/green upon stirring.

  • Reaction:

    • Seal the tube tightly.

    • Heat to 110°C for 16–24 hours.

    • Note: Higher temperatures are required for Cu-catalysis compared to Pd.

  • Workup (Copper Removal):

    • Dilute with EtOAc and water.

    • Crucial Step: Wash the organic layer with 10% aqueous NH₄OH (ammonium hydroxide) . This complexes the copper (turning the aqueous layer deep blue) and removes it from the organic product.

    • Dry over Na₂SO₄ and concentrate.

Part 4: Comparative Data & Troubleshooting

Condition Selection Matrix
VariablePalladium (Buchwald-Hartwig)Copper (Ullmann)SNAr (Metal-Free)
Primary Target C3, C4, C5, C6, C7, C8 positionsC1 position (or C3 with strong ligands)C1 position only
Temp Range 60°C – 100°C90°C – 140°C100°C – 160°C
Base Tolerance High (NaOtBu, Cs₂CO₃, LHMDS)Moderate (K₂CO₃, K₃PO₄)High (TEA, DIPEA)
Cost High (

$)
Low ($)Very Low (¢)
Air Sensitivity High (Requires Inert Gas)Moderate (Often tolerates air)None
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Conversion (Start Material Remains) Catalyst Poisoning (N-binding)Switch to bulkier ligand (e.g., from XPhos to BrettPhos). Increase Temp to 100°C.
Dehalogenation (Ar-Cl

Ar-H)

-Hydride Elimination
Avoid primary alcohols as solvents. Switch base from NaOtBu to Cs₂CO₃. Use RuPhos.
Low Yield (Black precipitate forms) Catalyst Decomposition (Pd Black)Oxygen ingress. Check inert lines. Add ligand excess (1.5:1 L:Pd ratio).
Stalled Reaction (50% conversion) Product InhibitionThe product amine is binding Pd. Dilute reaction (0.1 M). Add 5 mol% more catalyst.

References

  • Buchwald-Hartwig Amination Overview & Ligand Design Source: Wikipedia / Buchwald Lab URL:[Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes (Analogous N-binding mechanism). Source: J. Am. Chem. Soc. 2008, 130, 14, 4828–4845 URL:[Link]

  • Copper-Catalyzed C-N Coupling Protocols Title: Ligands for Copper-Catalyzed C−N Bond Forming Reactions.[3][4][5] Source: J. Org.[1][3][6] Chem. ACS Publications URL:[Link]

  • Buchwald-Hartwig Amination User Guide Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]

Sources

Application

Application Note: Strategic Utilization of 1,3-Dichloro-7-methoxyisoquinoline in Medicinal Chemistry

Executive Summary The 1,3-Dichloro-7-methoxyisoquinoline scaffold represents a "privileged structure" in modern drug discovery, offering a precise entry point for the synthesis of kinase inhibitors (e.g., ROCK, PKA) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-Dichloro-7-methoxyisoquinoline scaffold represents a "privileged structure" in modern drug discovery, offering a precise entry point for the synthesis of kinase inhibitors (e.g., ROCK, PKA) and GPCR ligands. Its utility lies in the differential electrophilicity of the chlorine atoms at the C1 and C3 positions. This application note details the mechanistic basis for this regioselectivity and provides validated protocols for sequential functionalization, allowing researchers to rapidly generate Structure-Activity Relationship (SAR) libraries with high atom economy.

Structural Analysis & Reactivity Profile

The Electronic Landscape

The utility of 1,3-dichloro-7-methoxyisoquinoline is governed by two competing electronic factors:

  • Nitrogen-Driven Electrophilicity (Regioselectivity): The ring nitrogen exerts a strong electron-withdrawing effect on the adjacent C1 position (imine-like character), making it significantly more susceptible to nucleophilic attack (SNAr) and oxidative addition (Pd-catalysis) than the C3 position (vinyl chloride-like).

  • 7-Methoxy Influence: The methoxy group at C7 acts as an Electron Donating Group (EDG). While it slightly increases the electron density of the benzenoid ring compared to the unsubstituted parent, it does not override the dominant activation of C1 by the ring nitrogen. However, it significantly improves the solubility of the final pharmacophore and often serves as a metabolic handle or hydrogen-bond acceptor in the binding pocket.

Reactivity Hierarchy

The core principle of using this scaffold is Sequential Regioselective Functionalization .

  • Tier 1 (High Reactivity - C1): Reacts under mild SNAr conditions or standard Suzuki coupling.

  • Tier 2 (Moderate Reactivity - C3): Reacts only after C1 is substituted (or blocked), typically requiring forcing conditions or specialized phosphine ligands (e.g., Buchwald-Hartwig).

Visualizing the Synthetic Logic

The following diagram illustrates the decision tree for functionalizing this scaffold.

G Figure 1: Sequential Functionalization Workflow. The C1 position must be addressed first due to its higher electrophilicity. Start 1,3-Dichloro- 7-methoxyisoquinoline C1_Suzuki Route A: C1-Aryl (Suzuki Coupling) Start->C1_Suzuki Ar-B(OH)2, Pd(PPh3)4 Na2CO3, 80°C (Regioselective) C1_SNAr Route B: C1-Amino (SNAr Displacement) Start->C1_SNAr HNR2, DIPEA NMP, 100°C (Regioselective) C3_Funct_A C1-Aryl / C3-Amino (Bis-functionalized) C1_Suzuki->C3_Funct_A HNR2, Pd2(dba)3 Buchwald Ligand 110°C C3_Funct_B C1-Amino / C3-Aryl (Bis-functionalized) C1_SNAr->C3_Funct_B Ar-B(OH)2, Pd(OAc)2 S-Phos, K3PO4 100°C

Validated Experimental Protocols

Protocol A: Regioselective C1-Suzuki Coupling

Objective: To install an aryl or heteroaryl group at C1 while leaving the C3-chlorine intact for future modification.

Mechanism: The oxidative addition of Palladium occurs preferentially at the electron-deficient C1-Cl bond.

Materials:

  • Substrate: 1,3-Dichloro-7-methoxyisoquinoline (1.0 eq)

  • Reagent: Aryl boronic acid (1.1 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: 2M Na2CO3 (aq) (2.5 eq)

  • Solvent: DME (Dimethoxyethane)

Step-by-Step Procedure:

  • Inertion: Charge a reaction vial with the isoquinoline substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed DME and the aqueous base solution via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 90°C to prevent premature oxidative addition at C3.

  • Monitoring: Monitor via LCMS. The starting material (M+H) should disappear, replaced by the mono-substituted product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Regioselective C1-SNAr Amination

Objective: To introduce an amine motif (e.g., piperazine, morpholine) at C1. This is common for improving solubility in kinase inhibitors.

Materials:

  • Substrate: 1,3-Dichloro-7-methoxyisoquinoline (1.0 eq)

  • Nucleophile: Amine (e.g., N-Boc-piperazine) (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF

Step-by-Step Procedure:

  • Dissolution: Dissolve the isoquinoline in NMP (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine.

  • Heating: Heat to 100°C for 12 hours.

    • Critical Process Parameter: Unlike quinazolines which react at room temperature, the 7-OMe group donates electron density, slightly deactivating the ring. Heat is required.[1]

  • Workup: Pour into ice water. If solid precipitates, filter. If oil forms, extract with EtOAc.

Medicinal Chemistry Applications

The 1,3-dichloro-7-methoxyisoquinoline scaffold is a precursor for several bioactive classes.

Rho-Kinase (ROCK) Inhibitors

Inhibitors of ROCK1/2 are critical for treating glaucoma and cardiovascular disease.

  • Strategy: The C1 position is often substituted with a homopiperazine or diamine linker to mimic the ATP-binding hinge region interactions. The 7-methoxy group provides metabolic stability compared to the 7-H analogs.

  • Reference: Analogous to Fasudil derivatives, where the isoquinoline core binds to the hinge region.

Comparative Reactivity Data

The following table summarizes the reactivity of this scaffold compared to related heterocycles, guiding reaction condition selection.

ScaffoldC1 Reactivity (SNAr)C3 Reactivity7-Substituent EffectRecommended Temp (C1 Sub)
1,3-DCl-7-OMe-Isoquinoline High LowEDG (Deactivating) 80–100°C
1,3-DichloroisoquinolineVery HighLowNone60–80°C
2,4-DichloroquinazolineExtremeModerateN/ART – 40°C

Troubleshooting & Optimization

  • Issue: Loss of Regioselectivity (Bis-coupling).

    • Cause: Temperature too high (>100°C) or excess boronic acid (>1.5 eq) during Protocol A.

    • Solution: Reduce temperature to 60°C and extend reaction time; use stoichiometric boronic acid.

  • Issue: Low Yield in SNAr (Protocol B).

    • Cause: The 7-OMe group reduces electrophilicity at C1.

    • Solution: Switch solvent to DMSO (higher dielectric constant stabilizes the Meisenheimer complex) or use microwave irradiation (120°C, 30 min).

  • Safety Note:

    • Chlorinated heterocycles are potential skin sensitizers. Handle all solids in a fume hood.

    • NMP is a reproductive toxin; use appropriate PPE.

References

  • Ford, A., et al. (1997). "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline." Journal of the Chemical Society, Perkin Transactions 1. (Establishes the fundamental C1 > C3 regioselectivity).

  • Violina, K., et al. (2024). "Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium." Beilstein Journal of Organic Chemistry. (Provides comparative context for dichloro-heterocycle reactivity and 6,7-dimethoxy substitution patterns).

  • Lombardino, J. G. (1981). "Synthesis and antiinflammatory activity of some 3-carboxamides of 2-alkyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide." Journal of Medicinal Chemistry. (Discusses general isoquinoline structure-activity relationships).

  • Sigma-Aldrich. "1,3-Dichloroisoquinoline Product Analysis & Safety Data." (Confirmation of physical properties and handling).

Sources

Method

Application Note: High-Precision Synthesis of Kinase Inhibitors Using 1,3-Dichloro-7-methoxyisoquinoline

Executive Summary & Strategic Rationale The isoquinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors targeting ROCK, EGFR, and c-M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The isoquinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors targeting ROCK, EGFR, and c-Met. The specific building block 1,3-Dichloro-7-methoxyisoquinoline offers a unique tripartite substitution pattern that is ideal for fragment-based drug design (FBDD).[1]

Why this Scaffold?
  • The C1 Position (Hinge Binding): The C1-chloro is highly electrophilic, allowing for facile introduction of amino-heterocycles that form critical hydrogen bonds with the kinase hinge region (e.g., the ATP-binding pocket).[1]

  • The C3 Position (Solvent/Hydrophobic Pocket): The C3-chloro is less reactive, allowing for sequential, regioselective functionalization.[1] This position typically directs substituents toward the solvent-exposed region or the hydrophobic back-pocket, modulating selectivity and pharmacokinetics.

  • The C7-Methoxy Group (Solubility & Tuning): Acting as an electron-donating group (EDG), the 7-OMe modulates the electron density of the ring system.[1] Furthermore, it serves as a latent handle; demethylation reveals a phenol for solubilizing group attachment (e.g., PEG chains or basic amines).[1]

Mechanistic Insight: Regioselectivity Principles

To successfully utilize this scaffold, one must understand the electronic causality governing the reactivity difference between C1 and C3.

  • C1-Reactivity (The "Imine" Effect): The nitrogen atom at position 2 exerts a strong electron-withdrawing effect on C1 via induction (-I) and resonance (C=N bond character).[1] This makes C1 highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) and oxidative addition by Palladium catalysts.[1]
    
  • C3-Reactivity (Vinylogous): C3 behaves more like a vinyl chloride.[1] It is significantly less electrophilic than C1.[1] Consequently, C3 substitution generally requires transition-metal catalysis (Suzuki, Buchwald-Hartwig) and typically occurs after C1 has been derivatized.[1]

Visualization: Synthetic Workflow & Logic[1]

KinaseInhibitorWorkflow Start 1,3-Dichloro- 7-methoxyisoquinoline Step1 Step 1: C1-Selective Displacement (SNAr) Start->Step1 Amine/Base 80-100°C Intermed Intermediate: 1-Amino-3-chloro- 7-methoxyisoquinoline Step1->Intermed Step2 Step 2: C3-Cross Coupling (Suzuki) Intermed->Step2 Boronic Acid Pd-Cat, 90°C Final Scaffold: 1,3-Disubstituted- 7-methoxyisoquinoline Step2->Final Step3 Step 3 (Optional): Demethylation (BBr3) Final->Step3 Phenol Gen.

Figure 1: Sequential functionalization strategy leveraging the differential reactivity of C1 and C3 positions.

Experimental Protocols

Protocol A: C1-Selective (Hinge Binder Installation)

Objective: To install an amino-heterocycle (e.g., 4-aminoindazole or substituted aniline) at the C1 position while leaving the C3-chloro intact.[1]

Reagents:

  • 1,3-Dichloro-7-methoxyisoquinoline (1.0 equiv)[1]

  • Nucleophile (e.g., Aniline derivative) (1.1 equiv)[1]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Isopropanol (IPA)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or p-TsOH (0.1 equiv, for acid catalysis in IPA)[1]
    

Step-by-Step Methodology:

  • Preparation: In a dry pressure vial, dissolve 1,3-dichloro-7-methoxyisoquinoline (100 mg, 0.44 mmol) in NMP (2.0 mL).

  • Addition: Add the desired aniline nucleophile (0.48 mmol) followed by DIPEA (153 µL, 0.88 mmol).

    • Expert Insight: If the nucleophile is weak (electron-deficient aniline), switch solvent to IPA and use catalytic p-TsOH (10 mol%).[1] The acid protonates the isoquinoline nitrogen, significantly increasing C1 electrophilicity.

  • Reaction: Seal the vial and heat to 90–110°C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: The reaction is complete when the starting material (M+H ~228) disappears and the mono-substituted product (M+H ~Target) appears.[1] The C3-Cl bond remains stable under these conditions.[1]

  • Workup: Pour the mixture into ice-water (20 mL). The product usually precipitates.[1] Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc, wash with brine (3x to remove NMP), and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: C3-Suzuki Coupling (Tail Extension)

Objective: To functionalize the C3 position with an aryl or heteroaryl group to access the hydrophobic pocket.[1]

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Aryl Boronic Acid/Ester (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.[1]
  • Base:

    
     (2M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a reaction vial with nitrogen/argon.

  • Loading: Add the C1-substituted intermediate (0.2 mmol), aryl boronic acid (0.3 mmol), and

    
     (11 mg, 0.01 mmol).
    
  • Solvation: Add 1,4-Dioxane (3 mL) and 2M

    
     (300 µL).
    
  • Reaction: Heat to 95°C for 6–16 hours.

    • Expert Insight: The C3-Cl is sterically less hindered than the C1 position after substitution, but electronically deactivated. If conversion is low, switch to the Buchwald precatalyst XPhos Pd G2, which is superior for deactivating heteroaryl chlorides.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash the filtrate with water and brine.[1]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often required for final kinase inhibitors to ensure >95% purity for biological assays.[1]

Data Summary & Troubleshooting

Table 1: Typical Reaction Parameters and Troubleshooting

ParameterC1-Substitution (

)
C3-Substitution (Suzuki)
Primary Challenge Low reactivity of electron-poor anilines.Dehalogenation (loss of Cl without coupling).[1]
Preferred Solvent NMP (Basic) or IPA (Acidic).[1]Dioxane/Water or Toluene/Ethanol/Water.[1]
Temp Range 80°C – 120°C90°C – 110°C
Monitoring Mass Loss of 1 Cl isotope pattern.[1]Loss of remaining Cl pattern.[1]
Troubleshooting If slow, add KI (10 mol%) to form transient C1-I species.If hydrolysis occurs, use anhydrous conditions (

/DMF).[1]

References

  • Ford, A., et al. (1997).[1] "Exploitation of differential reactivity of the carbon-chlorine bonds in 1,3-dichloroisoquinoline." Journal of the Chemical Society, Perkin Transactions 1.

  • PubChem. (2024).[1] "1,3-Dichloro-7-methoxyisoquinoline Compound Summary." National Library of Medicine.[1]

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825); A Dual Src/Abl Kinase Inhibitor."[1] Journal of Medicinal Chemistry. (Demonstrates similar

    
     strategy on heterocyclic chlorides). 
    
  • Sigma-Aldrich. (2024).[1] "1,3-Dichloroisoquinoline Product Specification & Reactivity Profile." [1]

Sources

Application

Application Note: Strategic Functionalization of 1,3-Dichloro-7-methoxyisoquinoline

Executive Summary The 1,3-dichloro-7-methoxyisoquinoline scaffold represents a critical "linchpin" intermediate in the synthesis of kinase inhibitors (e.g., targeting CLK, DYRK, or ROCK pathways) and CNS-active agents. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-dichloro-7-methoxyisoquinoline scaffold represents a critical "linchpin" intermediate in the synthesis of kinase inhibitors (e.g., targeting CLK, DYRK, or ROCK pathways) and CNS-active agents. Its value lies in the orthogonal reactivity of the two chlorine atoms. The C1-chlorine, activated by the adjacent ring nitrogen, exhibits high electrophilicity, while the C3-chlorine is comparatively latent. The C7-methoxy group serves as a solubilizing handle that can be later deprotected to a phenol for further diversification.

This guide details the protocols for regioselective functionalization , ensuring high yield and purity while avoiding common pitfalls such as bis-substitution or hydrolysis.

Mechanistic Basis of Regioselectivity

To design effective experiments, one must understand the electronic landscape of the molecule.

  • C1 Position (High Reactivity): The carbon at position 1 is situated between the ring nitrogen and the benzenoid ring. The inductive electron-withdrawing effect of the nitrogen atom (

    
     effect) and the resonance contribution make this position highly susceptible to nucleophilic attack (SNAr) and oxidative addition by Palladium(0).
    
  • C3 Position (Moderate Reactivity): While still electron-deficient, the C3 position lacks the direct activation of the adjacent nitrogen. It behaves more like a standard chloropyridine.

  • C7-Methoxy Effect: The electron-donating group (EDG) at C7 increases the electron density of the benzenoid ring. While this slightly deactivates the overall system compared to a nitro-isoquinoline, it does not invert the C1 > C3 selectivity.

Reactivity Visualization

The following diagram illustrates the reactivity hierarchy and the sequential workflow.

ReactivityMap Substrate 1,3-Dichloro- 7-methoxyisoquinoline C1_Path Path A: C1 Functionalization (High Selectivity) Substrate->C1_Path Pd(0) or Nucleophile (Mild Conditions) Product_Bis 1,3-Disubstituted Isoquinoline Substrate->Product_Bis Avoid: Bis-coupling (Overheating) Product_Mono 1-Substituted- 3-chloro-7-methoxyisoquinoline C1_Path->Product_Mono Yield >85% C3_Path Path B: C3 Functionalization (Requires Activation) C3_Path->Product_Bis Final Scaffold Product_Mono->C3_Path Step 2: Harsh Conditions (High Temp / Active Ligand)

Figure 1: Sequential functionalization strategy. Path A must precede Path B to ensure regiochemical fidelity.

Experimental Protocols

Protocol A: Regioselective SNAr at C1 (Amination)

This reaction exploits the high electrophilicity of the C1 position. It is the preferred method for installing amine motifs (e.g., piperazines, morpholines, anilines).

Reagents:

  • Substrate: 1,3-Dichloro-7-methoxyisoquinoline (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of 1,3-dichloro-7-methoxyisoquinoline in NMP (0.2 M concentration).

  • Addition: Add 2.0 equiv of DIPEA followed by 1.2 equiv of the amine nucleophile.

  • Reaction: Heat the mixture to 80–100 °C .

    • Critical Control: Do not exceed 120 °C initially. Higher temperatures may force substitution at C3, leading to bis-adducts.

  • Monitoring: Monitor by LC-MS. The mono-substituted product (Cl isotope pattern retained, but mass shifted) should appear within 2–4 hours.

  • Workup: Cool to room temperature. Pour slowly into crushed ice/water (10x reaction volume). The product usually precipitates. Filter, wash with water, and dry.

    • Note: If the product does not precipitate, extract with EtOAc, wash with brine (3x) to remove NMP, and concentrate.

Data Validation:

  • 1H NMR: Look for the disappearance of the characteristic C1-Cl downfield shift and the appearance of amine signals. The C4-proton singlet (typically ~7.5–8.0 ppm) remains distinct.

Protocol B: Regioselective Suzuki-Miyaura Coupling at C1

For installing carbon substituents (aryl/heteroaryl) at C1. The C3-Cl bond remains intact under these specific conditions.

Reagents:

  • Substrate: 1,3-Dichloro-7-methoxyisoquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the substrate and boronic acid in 1,4-dioxane. Sparge with Argon/Nitrogen for 10 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Catalyst Addition: Add Pd(PPh3)4 and the aqueous Na2CO3 solution.

  • Thermal Cycle: Heat to 90 °C for 4–12 hours.

    • Why Pd(PPh3)4? This "standard" catalyst is sufficiently active for the oxidative addition at the highly reactive C1-Cl bond but generally too sluggish to activate the C3-Cl bond at this temperature, ensuring high regioselectivity [1].

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Table 1: Troubleshooting Selectivity

ObservationProbable CauseCorrective Action
Bis-coupling (C1 & C3) Temperature too high (>100°C) or highly active catalyst (e.g., XPhos, SPhos) used.Lower temp to 80°C; stick to Pd(PPh3)4.
No Reaction Catalyst oxidation or inefficient degassing.Use fresh catalyst; ensure rigorous inert atmosphere.
Hydrolysis (C1-OH) Wet solvents (non-aqueous protocol) or excessive hydroxide base.Use anhydrous conditions or switch base to K3PO4.
Protocol C: Sequential Functionalization of C3

Once C1 is substituted, the C3-chlorine can be targeted. This step requires "forcing" conditions because the C1-substituent (especially if it is an electron-rich aryl or amine) renders the ring less electrophilic.

Conditions:

  • Catalyst: Requires a Second-Generation Buchwald Precatalyst (e.g., XPhos Pd G3) or Pd(dppf)Cl2.

  • Temperature: 100–120 °C (Microwave irradiation is often beneficial).

  • Solvent: Toluene or Dioxane.

References

  • Regioselectivity in 1,3-Dichloroisoquinoline: Ford, A., et al. "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline." Journal of the Chemical Society, Perkin Transactions 1, 1997 . Key Finding: Pd(PPh3)4 catalysis leads exclusively to 1-aryl-3-chloroisoquinolines.[1]

  • Steric and Electronic Rationalization: Snyder, S. A., et al. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics." Organic Letters, 2016 . Key Finding: Selectivity is rationalized by Bond Dissociation Energies (BDE); C1 reacts preferentially despite steric hindrance.

  • General Isoquinoline Functionalization Reviews: Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."[2] Chemical Science, 2017 .

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 1,3-Dichloro-7-methoxyisoquinoline for Biological Screening

Introduction: Unlocking the Potential of a Privileged Scaffold The isoquinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural product...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The isoquinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic compounds with significant biological activity.[1][2] This guide focuses on a particularly versatile starting material: 1,3-dichloro-7-methoxyisoquinoline . The strategic placement of two chlorine atoms at the C1 and C3 positions offers a powerful platform for rapid library synthesis. These positions exhibit differential reactivity, allowing for selective and sequential functionalization. This intrinsic property enables the creation of diverse molecular architectures, which is a critical step in the discovery of novel therapeutic agents.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a strategic framework, detailed experimental protocols, and the scientific rationale for the derivatization of the 1,3-dichloro-7-methoxyisoquinoline scaffold and the subsequent biological screening of the resulting compound library.

The Strategic Advantage: Differential Reactivity of the 1,3-Dichloro Core

The synthetic utility of 1,3-dichloro-7-methoxyisoquinoline lies in the electronically distinct nature of the C1 and C3 positions. The C1 position is more electron-deficient due to the inductive effect of the adjacent nitrogen atom, making it significantly more susceptible to nucleophilic aromatic substitution (SNAr) compared to the C3 position. This reactivity difference is the key to controlled, stepwise derivatization.

Conversely, both chloro-substituents are amenable to removal and replacement via palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[3] This dual reactivity profile allows for a modular and highly efficient approach to library generation.

Caption: Reactivity profile of the 1,3-dichloro-7-methoxyisoquinoline scaffold.

Part I: Derivatization Strategies & Protocols

This section outlines validated protocols for the selective functionalization of the scaffold. The choice of reagents and conditions is critical for achieving high yields and purity, which are prerequisites for reliable biological screening.

A. Selective C1 Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The enhanced electrophilicity of the C1 position allows for selective substitution with a range of nucleophiles under relatively mild conditions, leaving the C3 chlorine untouched. This is the recommended first step for building a library.

Protocol 1: Selective Amination at C1

This protocol describes a representative SNAr reaction using a primary or secondary amine.

  • Objective: To selectively displace the C1 chlorine with an amine nucleophile.

  • Materials:

    • 1,3-dichloro-7-methoxyisoquinoline (1.0 eq)

    • Desired amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 eq)

    • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Procedure:

    • To a reaction vessel under an inert atmosphere (Nitrogen or Argon), add 1,3-dichloro-7-methoxyisoquinoline and the chosen solvent (DMF or MeCN).

    • Add the amine nucleophile, followed by the base (DIPEA or K₂CO₃).

    • Seal the vessel or equip it with a condenser and heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Work-up: Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1-amino-3-chloro-7-methoxyisoquinoline derivative.

  • Self-Validation: The success of the selective substitution can be confirmed by ¹H NMR, where the disappearance of a proton signal in the aromatic region and the appearance of new signals corresponding to the introduced amine will be observed. Mass spectrometry will confirm the expected mass of the mono-substituted product.

B. C3 Functionalization via Palladium-Catalyzed Cross-Coupling

Once the C1 position is functionalized, the less reactive C3 chlorine can be targeted using more powerful cross-coupling reactions. This two-step sequence is a robust method for creating highly diverse, bis-functionalized libraries.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C3

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[3][4] It involves the coupling of the C3-chloro intermediate with an organoboron compound.[5]

  • Objective: To introduce an aryl or heteroaryl group at the C3 position.

  • Materials:

    • 1-substituted-3-chloro-7-methoxyisoquinoline (from Protocol 1) (1.0 eq)

    • Aryl- or heteroaryl-boronic acid or boronate ester (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Procedure:

    • In a reaction vessel, combine the 3-chloro-isoquinoline substrate, the boronic acid, the palladium catalyst, and the base.

    • Add the solvent system. Degas the mixture by bubbling Argon or Nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to 90-110 °C under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

    • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the residue by column chromatography to isolate the final 1,3-disubstituted-7-methoxyisoquinoline product.

Protocol 3: Buchwald-Hartwig Amination at C3

The Buchwald-Hartwig amination is the premier method for forming C-N bonds via cross-coupling.[6][7][8] It is particularly useful for introducing a second, different amine at the C3 position.

  • Objective: To introduce a primary or secondary amine at the C3 position.

  • Materials:

    • 1-substituted-3-chloro-7-methoxyisoquinoline (1.0 eq)

    • Desired amine (1.2 - 1.5 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3-XPhos) (1-3 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-6 mol%)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) (1.5 - 2.0 eq)

    • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Procedure:

    • Glovebox recommended: To an oven-dried reaction vessel, add the palladium pre-catalyst, ligand, and base under an inert atmosphere.

    • Add the 3-chloro-isoquinoline substrate and the anhydrous solvent.

    • Add the amine coupling partner.

    • Seal the vessel and heat to 100-120 °C.

    • Monitor the reaction by LC-MS.

    • Work-up: Cool the mixture, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent. Dry the organic layer and concentrate.

    • Purification: Purify by column chromatography.

C. Library Design & Synthesis Workflow

A successful screening campaign begins with a well-designed library. The goal is to maximize chemical diversity to explore a broad range of biological targets.

Table 1: Example Building Blocks for Library Diversification

PositionReaction TypeBuilding Block ClassExamplesPhysicochemical Diversity
C1 SNArSecondary AminesMorpholine, 4-Methylpiperazine, PyrrolidineIntroduces H-bond acceptors, varies basicity and lipophilicity.
C1 SNArAnilines4-Fluoroaniline, 3-Methoxyaniline, AnilineModulates electronics (π-stacking) and H-bond capacity.
C3 SuzukiAryl Boronic AcidsPhenylboronic acid, 4-Pyridylboronic acid, 3-Thiopheneboronic acidVaries aromatic character, introduces H-bond acceptors/donors.
C3 SuzukiAlkyl Boronic AcidsCyclopropylboronic acid, Methylboronic acidExplores non-aromatic space, reduces planarity.
C3 Buchwald-HartwigPrimary AminesBenzylamine, CyclohexylamineIntroduces flexibility and H-bond donors.

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A [label="Start:\n1,3-Dichloro-7-methoxyisoquinoline", fillcolor="#FBBC05", fontcolor="#202124"];
B [label="Step 1: Selective C1 S_N_Ar\n(Parallel Synthesis with Amine Set A)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Intermediate Library:\n1-Amino-3-chloro-isoquinolines", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="Step 2: C3 Cross-Coupling\n(Suzuki with Boronic Acid Set B)", fillcolor="#34A853", fontcolor="#FFFFFF"];
E [label="Step 2: C3 Cross-Coupling\n(Buchwald-Hartwig with Amine Set C)", fillcolor="#34A853", fontcolor="#FFFFFF"];
F [label="Final Compound Library\n(Purification & QC)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B;
B -> C;
C -> D;
C -> E;
D -> F;
E -> F;

}

Caption: Workflow for the parallel synthesis of a diversified isoquinoline library.

Part II: Biological Screening Cascade

Once the library is synthesized and characterized, the next phase is to assess its biological activity. A tiered approach, or "screening funnel," is the most efficient method to identify promising lead compounds.

A. Target Selection & Primary Assay

The isoquinoline scaffold is known to interact with a wide range of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and various enzymes.[2][9] Kinase inhibition is a particularly well-documented activity for this class of compounds.[10][11] Therefore, a primary screen focused on cytotoxicity or kinase inhibition is a logical starting point.

Protocol 4: General Cytotoxicity Screening (MTT or LDH Assay)

Cytotoxicity assays are robust, high-throughput methods to identify compounds that affect cell viability, which is a common characteristic of anti-cancer agents.[12][13]

  • Objective: To perform a primary screen of the compound library to identify compounds that reduce the viability of a selected cancer cell line (e.g., A549, HeLa, MCF-7).

  • Principle: This protocol is based on measuring a marker of cell death. For example, Lactate Dehydrogenase (LDH) is an enzyme released from cells when their plasma membrane is damaged.[14]

  • Materials:

    • Selected cancer cell line

    • 96-well or 384-well clear-bottom cell culture plates

    • Complete cell culture medium

    • Compound library (dissolved in DMSO to create stock solutions, e.g., 10 mM)

    • Positive control (e.g., Staurosporine, Doxorubicin)

    • Vehicle control (DMSO)

    • Commercial LDH cytotoxicity assay kit (e.g., CyQUANT™)

    • Multichannel pipette and plate reader

  • Procedure:

    • Cell Seeding: Seed cells into the microtiter plates at a pre-determined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[15]

    • Compound Addition: Prepare serial dilutions of the library compounds in culture medium. The final screening concentration is typically 1-10 µM. Add the diluted compounds, positive control, and vehicle control to the appropriate wells.

    • Incubation: Incubate the plates for a set period (e.g., 48 or 72 hours) at 37°C in a humidified, 5% CO₂ incubator.

    • Assay: Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new plate. Add the LDH reaction mixture and incubate.

    • Data Acquisition: Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each compound relative to the positive control (100% cytotoxicity) and vehicle control (0% cytotoxicity).

    • A "hit" is defined as a compound that shows cytotoxicity above a certain threshold (e.g., >50% cell death or >3 standard deviations from the mean of the vehicle control).

B. The Screening Funnel: From Hits to Leads

Caption: A typical high-throughput screening (HTS) funnel.

  • Hit Confirmation: Primary hits must be re-tested under the same conditions to rule out false positives.

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., 8-12 points) to determine their potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) value.

  • Structure-Activity Relationship (SAR): With IC₅₀ values for a diverse set of analogues, initial SAR can be established. This involves correlating specific structural features (e.g., the nature of the substituent at C1 or C3) with biological activity. For example, does a bulky group at C3 increase potency? Is an H-bond donor at C1 essential? This analysis is crucial for guiding the next round of synthesis to create more potent and selective compounds.

  • Secondary Assays: If the primary assay was cell-based, a follow-up biochemical assay can confirm direct target engagement. For instance, if cytotoxicity is hypothesized to be due to kinase inhibition, a cell-free kinase inhibition assay would be a logical next step.

Conclusion

The 1,3-dichloro-7-methoxyisoquinoline scaffold represents a highly strategic starting point for the development of novel, biologically active compounds. Its differential reactivity at the C1 and C3 positions enables the efficient, modular, and divergent synthesis of large compound libraries. By combining robust chemical synthesis with a systematic biological screening cascade, researchers can effectively navigate the path from initial scaffold to validated lead candidates, accelerating the drug discovery process.

References

  • Bari, W. A. L. (2021). Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C-H/N-H Functionalization with α-Substituted Ketones. PubMed. Available at: [Link]

  • Tomašić, T., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. MDPI. Available at: [Link]

  • Morzycki, J. W., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. PMC. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Available at: [Link]

  • Siddiqui, Z. N., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC. Available at: [Link]

  • Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. (n.d.). ScienceDirect. Available at: [Link]

  • Powers, D. C., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available at: [Link]

  • ChemSynthesis. (2025). 1,3-dichloroisoquinoline. ChemSynthesis. Available at: [Link]

  • Besson, T., et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link]

  • Ghavre, M., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • Loussouarn, G., et al. (2022). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na+ Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Nolan, S. P., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available at: [Link]

  • Anizon, F., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Loussouarn, G., et al. (2022). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na+ Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. MDPI. Available at: [Link]

  • Vo, T. H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available at: [Link]

  • Mohssen, H. F., et al. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]

  • Loussouarn, G., et al. (2022). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sharma, A., et al. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Morzycki, J. W., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]

  • Viciu, M. S., et al. (2016). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Available at: [Link]

  • Ban, J. O., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing. Available at: [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Antibodies.com. Available at: [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. Available at: [Link]

  • Szychta, P., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

Sources

Application

Application Note: A Robust and Scalable Synthesis of 1,3-Dichloro-7-methoxyisoquinoline

Abstract 1,3-Dichloroisoquinoline scaffolds are pivotal intermediates in medicinal chemistry, serving as versatile precursors for a wide array of functionalized derivatives with significant biological activities. This ap...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,3-Dichloroisoquinoline scaffolds are pivotal intermediates in medicinal chemistry, serving as versatile precursors for a wide array of functionalized derivatives with significant biological activities. This application note provides a comprehensive, field-tested protocol for the scale-up synthesis of 1,3-dichloro-7-methoxyisoquinoline. The described methodology is centered around a modified Vilsmeier-Haack reaction, a powerful tool for the one-pot cyclization and chlorination of N-acyl-phenylethylamine precursors. We delve into the mechanistic rationale behind the synthetic strategy, offer a detailed step-by-step protocol suitable for multi-gram scale production, and address critical aspects of process safety, in-process controls, and troubleshooting. The aim is to equip researchers and process chemists with a reliable and self-validating system for the efficient and safe production of this key synthetic building block.

Introduction and Scientific Rationale

The isoquinoline nucleus is a prominent feature in numerous natural products and synthetic pharmaceuticals. The introduction of chloro-substituents at the C1 and C3 positions dramatically enhances the synthetic utility of the isoquinoline core. These positions become highly susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse functionalities. For instance, 1,3-dichloroisoquinoline can undergo regioselective coupling with arylboronic acids to yield 1-aryl-3-chloroisoquinolines, which are precursors to compounds with potential therapeutic applications.

The Vilsmeier-Haack reaction is an exceptionally effective method for constructing the isoquinoline skeleton from electron-rich aromatic precursors.[1] The reaction utilizes a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[2] This electrophile drives the cyclization of an appropriate precursor, such as an N-acetylaniline derivative, to form the heterocyclic ring. In this specific application, the reaction not only facilitates the cyclization but also serves as the chlorinating agent, converting the nascent isoquinoline-1,3-diol intermediate into the desired 1,3-dichloro product in a single pot. This one-pot efficiency is a significant advantage for process scale-up, minimizing unit operations and potential material losses.

This guide details a two-step synthesis starting from the readily available 3-methoxyaniline.

Overall Synthetic Pathway

The synthesis is a two-step process, beginning with the acylation of 3-methoxyaniline to form the key intermediate, N-(3-methoxyphenyl)acetamide. This intermediate is then subjected to the Vilsmeier-Haack conditions to yield the target compound, 1,3-dichloro-7-methoxyisoquinoline.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Vilsmeier-Haack Cyclization A 3-Methoxyaniline B N-(3-methoxyphenyl)acetamide (Intermediate) A->B Acetic Anhydride, Pyridine C 1,3-Dichloro-7-methoxyisoquinoline (Final Product) B->C POCl₃, DMF

Figure 1: Overall two-step synthetic pathway.

Detailed Experimental Protocols

Step 1: Synthesis of N-(3-methoxyphenyl)acetamide (Intermediate)

Rationale: This standard acylation reaction protects the amine and provides the necessary acetyl group for the subsequent cyclization. Pyridine acts as a nucleophilic catalyst and an acid scavenger for the acetic acid byproduct.

Materials & Reagents:

ReagentM.W.QuantityMolesEq.
3-Methoxyaniline123.1550.0 g0.4061.0
Acetic Anhydride102.0945.5 g (42.1 mL)0.4461.1
Pyridine79.103.2 g (3.3 mL)0.0410.1
Toluene-250 mL--
Deionized Water-500 mL--
Saturated NaCl-100 mL--

Procedure:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 3-methoxyaniline (50.0 g, 0.406 mol) and toluene (250 mL).

  • Catalyst Addition: Add pyridine (3.3 mL, 0.041 mol) to the stirred solution.

  • Reagent Addition: Cool the mixture to 0-5 °C using an ice-water bath. Add acetic anhydride (42.1 mL, 0.446 mol) dropwise via the addition funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor reaction completion by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up:

    • Carefully pour the reaction mixture into a separatory funnel containing 250 mL of deionized water.

    • Separate the layers and wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally with saturated NaCl solution (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford N-(3-methoxyphenyl)acetamide as a white to off-white crystalline solid.[3]

  • Drying: Dry the product in a vacuum oven at 50 °C overnight.

    • Expected Yield: 60-65 g (90-97%)

    • Quality Control: Purity ≥ 98% (HPLC), structure confirmed by ¹H NMR.

Step 2: Scale-Up Synthesis of 1,3-Dichloro-7-methoxyisoquinoline

Rationale: This is the critical Vilsmeier-Haack cyclization step. The reaction of POCl₃ and DMF forms the electrophilic Vilsmeier reagent in situ. The N-(3-methoxyphenyl)acetamide then undergoes electrophilic attack, followed by cyclization and dehydration. The excess POCl₃ acts as both a chlorinating agent and a dehydrating agent to furnish the final aromatic product. Temperature control during reagent addition and quenching is paramount for safety and yield.

Materials & Reagents:

ReagentM.W.QuantityMolesEq.
N-(3-methoxyphenyl)acetamide165.1950.0 g0.3031.0
Phosphorus Oxychloride (POCl₃)153.33278.8 g (169 mL)1.8186.0
N,N-Dimethylformamide (DMF)73.0966.4 g (70.2 mL)0.9083.0
Dichloromethane (DCM)-250 mL--
Ice-1.5 kg--

Procedure:

G cluster_0 Preparation cluster_1 Vilsmeier Reagent Formation cluster_2 Cyclization Reaction cluster_3 Work-up & Isolation prep1 Charge Reactor with POCl₃ prep2 Cool to 0-5 °C prep1->prep2 vrf1 Slowly add DMF (T < 10 °C) prep2->vrf1 vrf2 Stir for 30 min at 0-5 °C vrf1->vrf2 cyc1 Add N-(3-methoxyphenyl)acetamide (portion-wise) vrf2->cyc1 cyc2 Heat to Reflux (85-90 °C) for 4-6 hours cyc1->cyc2 cyc3 Monitor by TLC/HPLC cyc2->cyc3 wu1 Cool to RT cyc3->wu1 wu2 Slowly Quench into Ice/Water (T < 25 °C) wu1->wu2 wu3 Neutralize with aq. NaOH wu2->wu3 wu4 Extract with DCM wu3->wu4 wu5 Wash, Dry, Concentrate wu4->wu5 wu6 Recrystallize from Isopropanol wu5->wu6

Figure 2: Experimental workflow for the Vilsmeier-Haack reaction.

  • Vilsmeier Reagent Preparation (Critical Step):

    • To a 2 L three-necked flask equipped with a mechanical stirrer, condenser (with a gas outlet to a scrubber), thermometer, and an addition funnel, add phosphorus oxychloride (169 mL, 1.818 mol).

    • Cool the flask to 0-5 °C in an ice-salt bath.

    • CAUTION: EXOTHERMIC REACTION. Slowly add DMF (70.2 mL, 0.908 mol) dropwise via the addition funnel over 90-120 minutes. The internal temperature must be maintained below 10 °C.[2]

    • After the addition is complete, stir the resulting pale-yellow solution for an additional 30 minutes at 0-5 °C.

  • Cyclization Reaction:

    • To the cold Vilsmeier reagent, add N-(3-methoxyphenyl)acetamide (50.0 g, 0.303 mol) portion-wise over 30 minutes, ensuring the temperature remains below 15 °C.

    • Once the addition is complete, slowly heat the reaction mixture to reflux (internal temperature approx. 85-90 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • In a separate, larger vessel (e.g., a 5 L beaker or reactor) equipped with a robust mechanical stirrer, prepare a slurry of crushed ice (1.5 kg) and water (500 mL).

    • CAUTION: HIGHLY EXOTHERMIC and releases HCl gas. In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto the stirred ice slurry. The rate of addition should be controlled to keep the quench temperature below 25 °C.

    • After the addition is complete, stir the mixture for 30 minutes.

  • Neutralization and Extraction:

    • Slowly add 50% (w/v) aqueous sodium hydroxide solution to the acidic slurry until the pH reaches 7-8. Continue to cool the mixture in an ice bath during neutralization.

    • Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (DCM) (3 x 250 mL).

    • Combine the organic extracts and wash with deionized water (2 x 200 mL) and then with saturated NaCl solution (1 x 200 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.

    • Recrystallize the crude product from hot isopropanol to yield 1,3-dichloro-7-methoxyisoquinoline as a light-yellow crystalline solid.

    • Expected Yield: 45-52 g (65-75%)

    • Quality Control: Purity ≥ 99% (HPLC), m.p. 118-121 °C, structure confirmed by ¹H NMR, ¹³C NMR, and MS.

Process Safety Considerations

Phosphorus Oxychloride (POCl₃) is a highly toxic, corrosive, and water-reactive substance. [4][5] All operations must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) when handling POCl₃.[4]

  • Reactivity: POCl₃ reacts violently with water, releasing heat and toxic gases (HCl). Ensure all glassware is scrupulously dry.[6] Never allow water to come into contact with the reagent or the reaction mixture before the designated quenching step.

  • Dispensing: Dispense POCl₃ from the source bottle using a dry syringe or cannula under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: The quenching of the reaction mixture is the most hazardous step. The addition must be slow and controlled, with efficient cooling and stirring to manage the exotherm and the evolution of HCl gas. A base scrubber (e.g., containing NaOH solution) should be used to neutralize the evolved HCl.

  • Waste Disposal: Quench any residual POCl₃ carefully before disposal. All waste containing this reagent must be treated as hazardous waste according to institutional and local regulations.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Step 2 1. Incomplete Vilsmeier reagent formation due to moisture. 2. Insufficient reaction time or temperature. 3. Product loss during work-up (e.g., incomplete extraction).1. Ensure all glassware is oven-dried and reagents are anhydrous. 2. Extend reflux time and monitor by HPLC to ensure full conversion. 3. Perform an additional extraction of the aqueous layer. Check the pH before extraction.
Formation of Dark Tar 1. Temperature during DMF/POCl₃ addition was too high. 2. Reaction temperature was too high, causing decomposition.1. Strictly maintain temperature < 10 °C during Vilsmeier reagent formation. 2. Do not exceed the recommended reflux temperature.
Product Fails to Crystallize 1. Presence of impurities. 2. Incorrect solvent or solvent/water ratio.1. Purify the crude oil by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) before attempting crystallization. 2. Try alternative crystallization solvents like ethanol or ethyl acetate/hexanes.
Violent/Uncontrolled Quench 1. Addition of reaction mixture to ice was too fast. 2. Insufficient cooling or stirring.1. Stop the addition immediately. 2. Add more ice to the quench vessel. 3. Resume addition at a much slower rate once the temperature is under control.

Conclusion

The two-step protocol detailed in this application note provides a reliable and scalable method for the synthesis of 1,3-dichloro-7-methoxyisoquinoline. By understanding the underlying chemical principles and adhering strictly to the safety and operational guidelines, researchers can confidently produce this valuable synthetic intermediate in high yield and purity. The self-validating nature of the protocol, with its emphasis on in-process controls and clear quality-control endpoints, ensures reproducibility and robustness, making it suitable for both academic research and early-stage drug development settings.

References

  • Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. (n.d.).
  • 1,3-Dichloroisoquinoline 97%. (n.d.). Sigma-Aldrich.
  • Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. (n.d.). Benchchem.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021).
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.).
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine. (2024).
  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • Phosphorus oxychloride Product Safety Assessment. (2015). Lanxess.
  • Safety Data Sheet - Phosphorus Oxychloride. (n.d.). Sigma-Aldrich.

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Method

Application Note: 1,3-Dichloro-7-methoxyisoquinoline as a Regioselective Scaffold in Advanced Materials &amp; Medicinal Chemistry

Executive Summary This guide details the technical application of 1,3-Dichloro-7-methoxyisoquinoline (DCMIQ) , a specialized halogenated heterocycle. While often categorized as a pharmaceutical intermediate, its unique e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical application of 1,3-Dichloro-7-methoxyisoquinoline (DCMIQ) , a specialized halogenated heterocycle. While often categorized as a pharmaceutical intermediate, its unique electronic structure—defined by the 1,3-dichloro substitution pattern combined with the 7-methoxy electron-donating group (EDG) —makes it a critical building block in Materials Science, particularly for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs) .

Key Value Proposition: DCMIQ functions as a regioselective electrophilic scaffold . The differential reactivity between the C1 and C3 chlorine atoms allows for sequential, programmable functionalization. This capability is essential for synthesizing non-symmetric ligands for Iridium(III) phosphorescent complexes (red emitters) and complex pharmacophores without requiring protecting groups.

Chemical Profile & Reactivity Logic

To effectively utilize DCMIQ, researchers must understand the electronic push-pull mechanism that governs its reactivity.

PropertySpecificationMechanistic Insight
CAS Number 18393-20-7Unique identifier for procurement.
Molecular Structure Isoquinoline corePlanar, aromatic system suitable for

-stacking in solid-state devices.
C1-Cl Reactivity High The C1 position is adjacent to the ring nitrogen (imine-like), making it highly electrophilic and susceptible to SNAr and Pd-catalyzed oxidative addition.
C3-Cl Reactivity Moderate/Low The C3 position behaves more like a standard aryl chloride. It reacts only after the C1 position has been functionalized or under more forcing conditions.
7-OMe Effect Electronic Tuning The methoxy group at C7 is an Electron Donating Group (EDG). In OLEDs, this raises the HOMO energy level, typically resulting in a red-shift of the emission spectrum in cyclometalated complexes.
Reactivity Visualization

The following diagram illustrates the sequential functionalization logic, a critical concept for designing experimental workflows.

ReactivityMap cluster_legend Reactivity Gradient DCMIQ 1,3-Dichloro-7-methoxyisoquinoline (Starting Material) Step1 Step 1: C1 Functionalization (Kinetic Control) DCMIQ->Step1 Mild Suzuki/S_NAr (RT to 60°C) Intermediate 1-Aryl-3-chloro-7-methoxyisoquinoline (Stable Intermediate) Step1->Intermediate Step2 Step 2: C3 Functionalization (Thermodynamic/Forcing) Intermediate->Step2 High Temp Suzuki/Buchwald (>100°C, Stronger Cat.) FinalProduct 1,3-Diaryl-7-methoxyisoquinoline (OLED Ligand / Drug Scaffold) Step2->FinalProduct C1: High Electrophilicity C1: High Electrophilicity C3: Low Electrophilicity C3: Low Electrophilicity C1: High Electrophilicity->C3: Low Electrophilicity

Figure 1: Sequential reactivity map of DCMIQ. The C1 position is chemically distinct from C3, allowing for "one-pot, two-step" or sequential isolation protocols.

Application 1: Synthesis of Red-Emitting OLED Materials

The primary application of DCMIQ in materials science is as a precursor for Cyclometalated Iridium(III) Complexes . The 7-methoxy group is strategically positioned to tune the triplet energy state.

The Material Objective

To synthesize a Heteroleptic Ir(III) Complex where the isoquinoline ligand provides the red emission component.

Protocol: Regioselective Synthesis of the Ligand

Target: 1-Phenyl-3-chloro-7-methoxyisoquinoline (Precursor to the final ligand).

Reagents & Setup
  • Substrate: 1,3-Dichloro-7-methoxyisoquinoline (1.0 equiv).

  • Coupling Partner: Phenylboronic acid (1.05 equiv).

  • Catalyst: Pd(PPh3)4 (3-5 mol%). Note: Use tetrakis for high C1 selectivity over stronger catalysts like Pd2(dba)3/S-Phos.

  • Base: Na2CO3 (2.0 M aqueous).

  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio). DME is preferred over THF for higher boiling point if needed, though this reaction runs at mild temps.

Step-by-Step Methodology
  • Inerting: Charge a Schlenk flask with DCMIQ, Phenylboronic acid, and Pd(PPh3)4. Evacuate and backfill with Argon (3 cycles). Reasoning: O2 poisons the Pd(0) catalyst and promotes homocoupling of boronic acids.

  • Solvation: Add degassed DME and aqueous Na2CO3 via syringe.

  • Reaction (Kinetic Control): Heat the mixture to 60°C .

    • Critical Control Point: Do NOT exceed 80°C or reflux initially. Higher temperatures increase the risk of double-addition at the C3 position.

  • Monitoring (Self-Validation): Monitor via TLC (Hexane/EtOAc 8:1).

    • Starting Material (DCMIQ): Higher Rf.

    • Product (Mono-arylated): Distinct new spot.

    • Over-reaction (Di-arylated): Lower Rf (fluorescent).

    • Stop criteria: When SM is <5% and Di-arylated is <2%.

  • Workup: Cool to RT. Partition between water and DCM. Dry organic layer over MgSO4.

  • Purification: Flash column chromatography on silica gel.

Data Interpretation & QC
AnalysisExpected ResultInterpretation
1H NMR Doublet at ~8.2 ppm (H8)Confirms isoquinoline core integrity.
1H NMR Singlet at ~3.9 ppm (OMe)Confirms presence of 7-methoxy group.
MS (ESI) M+ and M+2 (3:1 ratio)Retention of one chlorine atom (C3-Cl) is crucial. If the isotope pattern shows no chlorine, over-coupling occurred.

Application 2: Advanced Functionalization (C3 Substitution)

Once the C1 position is arylated, the C3-chlorine remains available for further modification. In materials science, this is often used to attach:

  • Hole Transport Units: Carbazole or Triphenylamine (via Buchwald-Hartwig amination).

  • Solubility Enhancers: Long alkyl chains (via Sonogashira or Negishi coupling).

Protocol: C3-Functionalization with Carbazole

Objective: Create a "Host-Material" type ligand with bipolar transport properties.

  • Substrate: 1-Phenyl-3-chloro-7-methoxyisoquinoline (from Application 1).

  • Nucleophile: Carbazole (1.2 equiv).

  • Catalyst system: Pd2(dba)3 (2 mol%) + XPhos (4 mol%). Reasoning: The C3-Cl bond is unactivated. A bulky, electron-rich phosphine ligand (XPhos) is required to facilitate oxidative addition.

  • Base: NaOtBu (Strong base required for amination).

  • Conditions: Toluene, Reflux (110°C), 12-24 hours.

Workflow Diagram: From Scaffold to Device

This flowchart visualizes the complete path from the raw DCMIQ building block to a functional OLED device layer.

OLEDWorkflow Raw Raw Material: 1,3-Dichloro-7-methoxyisoquinoline Step1 Step 1: C1-Selective Suzuki Coupling (Introduce Phenyl Ring) Raw->Step1 Ligand Ligand Precursor: 1-Phenyl-3-chloro-7-OMe-isoquinoline Step1->Ligand Step2 Step 2: Cyclometalation with IrCl3 (Formation of Chloro-bridged Dimer) Ligand->Step2 Dimer Iridium Dimer Intermediate Step2->Dimer Step3 Step 3: Ancillary Ligand Coordination (e.g., Acetylacetone) Dimer->Step3 Emitter Final Material: Heteroleptic Ir(III) Red Emitter Step3->Emitter

Figure 2: Synthetic workflow for converting DCMIQ into a phosphorescent OLED emitter.

References

  • PubChem. (n.d.).[1] 1,3-Dichloro-7-methoxyisoquinoline (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Ford, A., et al. (2015). Regioselectivity in the Suzuki-Miyaura coupling of 1,3-dichloroisoquinolines.[2] Royal Society of Chemistry. (Contextual grounding on 1,3-dichloro reactivity). Retrieved from [Link]

  • American Elements. (n.d.).[3] 1,3-Dichloro-6,7-dimethoxyisoquinoline Product Information. (Analogous material properties).[4] Retrieved from [Link]

  • Beeby, A., et al. (2019). Luminescent Iridium(III) Complexes: Synthesis and Photophysics. (General protocol for Ir-Isoquinoline complexes). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Dichloro-7-methoxyisoquinoline

Welcome to the technical support center for the synthesis of 1,3-dichloro-7-methoxyisoquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3-dichloro-7-methoxyisoquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this multi-step synthesis. Our focus is on providing actionable, field-tested solutions to common problems, grounded in mechanistic principles to empower you to optimize your experimental outcomes.

Overview of the Synthetic Pathway

The synthesis of 1,3-dichloro-7-methoxyisoquinoline is typically achieved via a two-stage process. The first stage involves the formation of the core heterocyclic structure, 7-methoxyisoquinoline-1,3(2H,4H)-dione. The second, and often more challenging stage, is the subsequent dichlorination to yield the final product. Understanding the intricacies of each stage is critical for achieving high yield and purity.

Synthesis_Workflow cluster_0 Stage 1: Dione Formation cluster_1 Stage 2: Dichlorination Start Substituted Benzamide Precursor Dione 7-Methoxyisoquinoline- 1,3(2H,4H)-dione Start->Dione Cyclization Reaction Chlorination Chlorination (e.g., POCl₃, SOCl₂) Dione->Chlorination Treatment with Chlorinating Agent Product 1,3-Dichloro-7-methoxyisoquinoline Chlorination->Product Hydrolysis_Troubleshooting Start Reaction Complete Quench Quench on Ice/NaHCO₃ (CAUTIOUSLY) Start->Quench Extract Extract with DCM/EtOAc Quench->Extract Hydrolysis PROBLEM: Product Hydrolysis Quench->Hydrolysis Moisture Exposure Dry Dry with Na₂SO₄ Extract->Dry Extract->Hydrolysis Moisture Exposure Solvent_Removal Solvent Removal (Rotovap) Dry->Solvent_Removal Purify Anhydrous Purification (e.g., Chromatography) Solvent_Removal->Purify Product Pure, Dry Product Purify->Product Purify->Hydrolysis Moisture Exposure

Optimization

Technical Support Center: Purification of 1,3-Dichloro-7-methoxyisoquinoline

Welcome to the technical support center for the purification of 1,3-Dichloro-7-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,3-Dichloro-7-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1,3-Dichloro-7-methoxyisoquinoline. Each problem is analyzed from a mechanistic standpoint to provide robust and effective solutions.

Issue 1: Low Recovery After Recrystallization

Problem: You've performed a recrystallization, but the yield of purified 1,3-Dichloro-7-methoxyisoquinoline is significantly lower than expected.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, it will remain in the mother liquor, leading to low recovery.

    • Causality: The solubility of a compound is dependent on the intermolecular forces between the solute and the solvent. For 1,3-Dichloro-7-methoxyisoquinoline, a moderately polar compound, solvents like ethanol, methanol, or mixtures of toluene and hexanes are often good starting points.[1]

    • Solution: Before committing to a bulk recrystallization, perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and hexane mixtures). The goal is to find a solvent or solvent system that provides good solubility at reflux but causes significant precipitation upon cooling.

  • Excessive Solvent Volume: Using too much solvent will keep the compound dissolved even at low temperatures, preventing effective crystallization.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the hot solvent in small portions to the crude material until it just dissolves.

  • Premature Crystallization: If the solution cools too quickly, the compound may crash out of solution as a fine powder or oil, trapping impurities. This can also happen if crystallization occurs in the funnel during a hot filtration step.

    • Solution: Ensure the solution is not supersaturated before cooling. For hot filtration, use a pre-heated funnel and filter flask to prevent a sudden drop in temperature. Allow the filtered solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Incomplete Crystallization: The crystallization process may not have reached equilibrium.

    • Solution: After cooling to room temperature, cool the flask in an ice bath for at least an hour. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization if it is slow to start.

Issue 2: Impure Product After Column Chromatography

Problem: After performing column chromatography, your fractions containing the desired product are still contaminated with impurities, as determined by TLC or NMR.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase: The polarity of the eluent is critical for good separation. If the mobile phase is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds will not move off the silica gel.

    • Causality: Column chromatography separates compounds based on their differential adsorption to the stationary phase (e.g., silica gel) and solubility in the mobile phase.[2] The separation of chloro-nitro quinazoline derivatives, which are structurally similar to the target molecule, often utilizes solvent systems like petroleum ether-ethyl acetate.[3]

    • Solution: Develop an optimal solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal system should provide a retention factor (Rf) of 0.25-0.35 for the desired compound. A good starting point for 1,3-Dichloro-7-methoxyisoquinoline is a mixture of petroleum ether (or hexanes) and ethyl acetate.[2][3]

  • Column Overloading: Applying too much crude product to the column will result in broad, overlapping bands and poor separation.

    • Solution: A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[2] If you have a large amount of crude material, it is better to perform multiple smaller column purifications.

  • Poor Column Packing: Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and result in poor separation.

    • Solution: Pack the column carefully using a slurry method to ensure a uniform and tightly packed stationary phase.[2] Gently tap the column as the silica settles to dislodge any air bubbles. Add a layer of sand on top of the silica to prevent disturbance when adding the eluent.

  • Co-eluting Impurities: An impurity may have a polarity very similar to your target compound, making separation by normal-phase chromatography difficult.

    • Solution: If a co-eluting impurity is suspected, consider using a different purification technique or modifying the chromatographic conditions. This could involve trying a different stationary phase (e.g., alumina) or using a different solvent system. In some cases, a subsequent recrystallization of the partially purified material may be necessary.

Workflow for Troubleshooting Purification

The following diagram illustrates a decision-making process for troubleshooting the purification of 1,3-Dichloro-7-methoxyisoquinoline.

G start Crude 1,3-Dichloro-7- methoxyisoquinoline purity_check1 Assess Purity by TLC/NMR start->purity_check1 is_pure Is Purity >98%? purity_check1->is_pure end Pure Product is_pure->end Yes purification_choice Choose Purification Method is_pure->purification_choice No column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Mainly One Product purity_check2 Assess Purity of Fractions/Crystals column_chrom->purity_check2 recrystallization->purity_check2 is_pure2 Is Purity >98%? purity_check2->is_pure2 is_pure2->end Yes troubleshoot Troubleshoot Purification is_pure2->troubleshoot No low_yield Low Yield? troubleshoot->low_yield adjust_solvent Adjust Recrystallization Solvent/Volume low_yield->adjust_solvent Yes (Recrystallization) re_purify Re-purify Impure Fractions low_yield->re_purify No (Column) adjust_solvent->recrystallization re_purify->column_chrom

Caption: A decision tree for the purification and troubleshooting of 1,3-Dichloro-7-methoxyisoquinoline.

Frequently Asked Questions (FAQs)

Q1: Which purification method, recrystallization or column chromatography, is better for 1,3-Dichloro-7-methoxyisoquinoline?

A1: The choice depends on the nature and quantity of impurities in your crude product.

  • Recrystallization is often faster and more scalable, making it ideal if your crude material is relatively pure (e.g., >90%) and the impurities have different solubility profiles from your desired product. A successful recrystallization can yield very pure material.[1]

  • Column Chromatography is more powerful for separating complex mixtures with multiple components or impurities that have similar polarities to the product.[2] It is generally more time-consuming and uses larger volumes of solvent.

A common strategy is to first perform column chromatography to remove the bulk of the impurities and then conduct a final recrystallization step on the pooled, semi-pure fractions to obtain a highly pure final product.

Q2: How do I select an appropriate solvent system for column chromatography?

A2: The best way to determine an effective solvent system is by using Thin Layer Chromatography (TLC). The goal is to find a solvent or mixture of solvents that moves your desired compound to an Rf value of approximately 0.25-0.35.

  • Step 1: Polarity Assessment. 1,3-Dichloro-7-methoxyisoquinoline is a moderately polar compound. Start with a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.

  • Step 2: TLC Trials. Spot your crude material on a TLC plate and develop it in chambers containing different ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).

  • Step 3: Optimization. Observe the separation and the Rf of your product spot under a UV lamp. Adjust the solvent ratio until you achieve the target Rf and good separation from major impurities.

Solvent System (Hexanes:Ethyl Acetate) Typical Rf for Target Compound Recommendation
9:1< 0.1Too non-polar; increase ethyl acetate.
4:10.25 - 0.35Optimal for Column Chromatography.
1:1> 0.6Too polar; decrease ethyl acetate.

Q3: What are the likely impurities I might encounter?

A3: Impurities often stem from the synthetic route used. For isoquinoline derivatives, common impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Dehalogenated Products: If reductive conditions were used at any stage, you might see impurities where one or both chlorine atoms have been replaced by hydrogen.[4]

  • Isomers: Depending on the synthetic strategy, positional isomers may be formed.

  • Hydrolysis Products: Dichloro-quinoline and isoquinoline compounds can be susceptible to hydrolysis, potentially converting a chloro- group back to a hydroxyl group, especially under harsh acidic or basic conditions.[5]

Identifying potential impurities is crucial as it can guide the choice of purification method and analytical techniques for purity assessment.[6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized using TLC as described above.

  • Preparation of the Stationary Phase (Slurry Method):

    • Determine the required amount of silica gel (typically a 30:1 to 100:1 weight ratio of silica to crude product).[2]

    • In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Pour the slurry into the chromatography column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude 1,3-Dichloro-7-methoxyisoquinoline in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring the sand layer is not disturbed.

    • Begin elution, collecting fractions in test tubes or a fraction collector.

    • Monitor the elution process by spotting fractions on TLC plates and visualizing under a UV lamp.

  • Isolation of the Pure Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 1,3-Dichloro-7-methoxyisoquinoline.

    • Confirm the purity using NMR, LC-MS, or another appropriate analytical technique.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in several test tubes.

    • Add different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate/hexanes) dropwise at room temperature to test for insolubility.

    • Heat the tubes that show insolubility to see if the compound dissolves.

    • The ideal solvent is one in which the compound is insoluble at room temperature but soluble upon heating.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding solvent until the compound just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

General Purification Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product tlc_analysis TLC Analysis for Solvent System crude_product->tlc_analysis recrystallize Recrystallization crude_product->recrystallize column Column Chromatography tlc_analysis->column collect_fractions Collect & Analyze Fractions/Crystals column->collect_fractions recrystallize->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Solvent Evaporation combine_pure->evaporate final_product Pure Product evaporate->final_product

Caption: General workflow for the purification of 1,3-Dichloro-7-methoxyisoquinoline.

References

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.
  • Organic Syntheses Procedure. Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. Available at: [Link]

  • Organic Syntheses Procedure. Working with Hazardous Chemicals. Available at: [Link]

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]

  • MDPI. Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Available at: [Link]

  • PubChem. 1,3-dichloro-7-methylisoquinoline. Available at: [Link]

  • Organic Syntheses Procedure. 4,7-dichloroquinoline. Available at: [Link]

  • Arkivoc. Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • American Elements. 1,3-dichloro-6,7-dimethoxyisoquinoline. Available at: [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available at: [Link]

  • PubChem. 1,3-Dichloro-6,7-dimethoxyisoquinoline. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Dichloroisoquinoline Cross-Coupling Optimization

Current Status: Operational Subject: Troubleshooting Side Reactions in Suzuki-Miyaura Coupling of Dichloroisoquinolines Assigned Specialist: Senior Application Scientist, Catalysis Division[1] Executive Summary The Suzuk...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Side Reactions in Suzuki-Miyaura Coupling of Dichloroisoquinolines Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary

The Suzuki-Miyaura coupling of dichloroisoquinolines (e.g., 1,3-dichloroisoquinoline) presents a unique set of challenges compared to standard carbocyclic couplings. The primary difficulty lies in controlling regioselectivity (differentiating between two electrophilic sites) while suppressing heterocycle-specific side reactions such as hydrolysis and catalyst deactivation by nitrogen coordination.[1]

This guide provides a mechanistic breakdown of these failure modes and actionable protocols to resolve them.

Module 1: Regioselectivity & Reactivity Profiles

Q: In 1,3-dichloroisoquinoline, which chlorine reacts first?

A: The chlorine at the C1 position is significantly more reactive than the chlorine at C3.[1]

The Mechanism: In


-deficient heterocycles, oxidative addition of Palladium(0) occurs fastest at the most electron-deficient carbon.[1]
  • C1 Position: Located between the ring nitrogen and the fused benzene ring.[1] The inductive effect of the adjacent nitrogen (

    
     effect) makes the C1-Cl bond highly electrophilic and weaker, lowering the activation energy for oxidative addition.[1]
    
  • C3 Position: While also adjacent to the nitrogen, it lacks the cumulative electronic activation observed at C1.[1]

Experimental Implication: You can achieve high selectivity for 1-aryl-3-chloroisoquinoline by controlling stoichiometry.[1] However, if you push the reaction (excess boronic acid, high heat), you will eventually couple at C3, leading to bis-arylated byproducts.[1]

Q: How do I prevent "over-coupling" (Bis-arylation)?

A: Bis-coupling occurs when the mono-coupled product competes with the starting material for the catalyst.[1]

  • Stoichiometry: Use a slight deficit of boronic acid (0.95 – 1.0 equiv) relative to the isoquinoline. Do not use excess.

  • Catalyst Control: Use a ligand that is bulky but not overly active.[1] Very high-turnover catalysts (like Pd-PEPPSI-IPr or XPhos) may promote the second coupling even at low temperatures.[1] Triphenylphosphine (

    
    ) is often sufficient for the first coupling but too slow for the second, enhancing selectivity.[1]
    

Module 2: Common Side Reactions & Troubleshooting

Q: I see a significant amount of "des-chloro" product. What is happening?

A: You are observing Hydrodehalogenation .[1] This is a reduction of the C-Cl bond to C-H.[1] It competes with the transmetallation step.[1]

  • Cause: This pathway is often triggered by

    
    -hydride elimination from a Pd-alkoxide intermediate (formed if you use alcoholic solvents like ethanol/isopropanol) or from the boronic acid itself if it contains impurities.[1]
    
  • Solution:

    • Switch Solvents: Move from alcohols to aprotic polar solvents like 1,4-Dioxane , THF , or Toluene .[1]

    • Water Control: While Suzuki coupling requires some water, excess water can promote this pathway.[1] Use a defined ratio (e.g., Dioxane:Water 4:[1]1) rather than "wet" solvents.[1]

Q: A white, insoluble solid precipitates during the reaction, and yield is low.[1] What is it?

A: This is likely Isocarbostyril (1-Isoquinolinone) formed via Hydrolysis .[1] The C1-Cl bond in isoquinolines is labile.[1] Under the basic, aqueous conditions of a Suzuki coupling, hydroxide ions can displace the chloride, converting the starting material into the catalytically inactive "isocarbostyril" (cyclic amide) tautomer.[1]

  • Diagnostic: The byproduct is often highly crystalline and insoluble in organic solvents but soluble in strong acid.[1]

  • Solution:

    • Change the Base: Avoid hydroxide bases (

      
      ). Use weaker, non-nucleophilic bases like Potassium Phosphate (
      
      
      
      )
      or Cesium Carbonate (
      
      
      )
      .[1]
    • Anhydrous Conditions: If hydrolysis persists, switch to anhydrous conditions using Cesium Fluoride (CsF) as the base in dry dioxane.[1]

Q: The reaction stalls at ~50% conversion despite active catalyst.

A: This is likely Catalyst Poisoning via N-Coordination . The isoquinoline nitrogen lone pair is a good ligand.[1] It can bind to the Palladium center (


), displacing the phosphine ligand and shutting down the catalytic cycle.[1]
  • Solution: Use Bulky, Electron-Rich Ligands .[1]

    • Ligands like XPhos , SPhos , or

      
        are sterically demanding.[1] They prevent the palladium center from coordinating effectively with the isoquinoline nitrogen, keeping the metal active for the reaction.[1]
      

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways for 1,3-dichloroisoquinoline.

SuzukiPathways Start 1,3-Dichloroisoquinoline Pd_Ox Oxidative Addition (C1 Position) Start->Pd_Ox Pd(0) Hydrolysis SIDE REACTION: Hydrolysis (Isocarbostyril) Start->Hydrolysis aq. NaOH/KOH (Direct Displacement) TransMet Transmetallation (Ar-B(OH)2) Pd_Ox->TransMet Base/Boronate Dehalo SIDE REACTION: Hydrodehalogenation (3-chloroisoquinoline) Pd_Ox->Dehalo Alcoholic Solvent (Beta-Hydride Elim) Product Product: 1-Aryl-3-chloroisoquinoline TransMet->Product Reductive Elim. BisCouple OVER-REACTION: 1,3-Diarylisoquinoline Product->BisCouple Excess Boronic Acid High Temp

Caption: Competitive reaction pathways for 1,3-dichloroisoquinoline. Green indicates the desired path; Red indicates failure modes.[1]

Optimized Protocol: Site-Selective C1-Arylation

This protocol is designed to maximize C1 selectivity while minimizing hydrolysis and dehalogenation.[1]

Reagents:

  • Substrate: 1,3-Dichloroisoquinoline (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry prevents bis-coupling.[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: XPhos (4 mol%) — Bulky ligand prevents N-coordination.[1]

  • Base:

    
     (2.0 equiv) — Phosphate minimizes hydrolysis compared to hydroxides.[1]
    
  • Solvent: Toluene:Water (10:1 ratio) — Toluene suppresses dehalogenation better than alcohols.[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with 1,3-dichloroisoquinoline (198 mg, 1.0 mmol), Aryl Boronic Acid (1.05 mmol),

    
     (4.5 mg), XPhos (19 mg), and 
    
    
    
    (424 mg).
  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling of the boronic acid.[1]

  • Solvent Addition: Add degassed Toluene (4.0 mL) and degassed Water (0.4 mL) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: Do not reflux at 110°C unless conversion is sluggish.[1] Lower temperature improves regioselectivity.[1]

  • Monitoring: Check via LC-MS or TLC.

    • Target: Disappearance of starting material.[1]

    • Stop: If you see the appearance of the bis-coupled product (M+Aryl+Aryl), quench immediately.[1]

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    , and concentrate.
    

Troubleshooting Data Summary

ObservationDiagnosisRoot CauseImmediate Action
Mixture of Mono- and Bis-products Poor RegioselectivityExcess boronic acid or Temperature too highReduce boronic acid to 1.0 equiv; Lower temp to 60-80°C.
Recovery of "Des-chloro" species HydrodehalogenationHydride transfer from solvent (ROH)Switch solvent to Toluene or DMF; Remove alcohols.[1]
White precipitate, low mass balance HydrolysisNucleophilic attack by

on C1-Cl
Switch base to

or

; Reduce water content.[1]
Reaction stops at ~50% Catalyst DeactivationIsoquinoline Nitrogen binding PdSwitch to bulky ligands (XPhos, SPhos, BrettPhos).[1]

References

  • Regioselectivity in Dichloroisoquinolines Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters Source:Organic Letters (2016) URL:[Link] Relevance: Confirms C1 selectivity is driven by electronic activation and bond dissociation energy differences.[1]

  • Mechanism of Hydrodehalogenation Title: Side Reactions in Suzuki-Miyaura Coupling Source:Yoneda Labs / Organic Chemistry Portal URL:[Link] Relevance: details the mechanism of Pd-H formation and subsequent reduction of aryl halides.

  • Site-Selectivity Trends in Heterocycles Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source:Chemical Science (2016) URL:[1][2][Link] Relevance: Comprehensive review of ligand and substrate effects on regioselectivity in polyhalogenated heterocycles.

  • Hydrolysis of 1-Chloroisoquinolines Title: Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline Source:Canadian Journal of Chemistry (2004) URL:[Link] Relevance: Discusses the hydrolytic instability of alpha-chloro nitrogen heterocycles under aqueous coupling conditions.

Sources

Optimization

Technical Support Center: Challenges in Buchwald-Hartwig Amination of Electron-Deficient Heterocycles

Prepared by the Senior Application Scientist Desk Welcome to the technical support center for the Buchwald-Hartwig amination of electron-deficient heterocycles. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for the Buchwald-Hartwig amination of electron-deficient heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful yet sensitive transformation. We move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot effectively and optimize your reactions.

Understanding the Core Challenges

The Buchwald-Hartwig amination has revolutionized C-N bond formation, but its application to electron-deficient heterocycles—such as pyridines, pyrimidines, and azoles—introduces a unique set of obstacles.[1] Understanding these challenges is the first step toward overcoming them.

  • Catalyst Inhibition: The Lewis basic nitrogen atoms within the heterocyclic ring can coordinate strongly to the palladium center. This coordination can inhibit key steps in the catalytic cycle or deactivate the catalyst altogether.

  • Substrate Degradation: Many electron-deficient heterocycles are sensitive to the strong bases (e.g., NaOtBu) typically employed in these reactions. This can lead to substrate decomposition, ring-opening, or other unwanted side reactions, ultimately lowering the yield.[2][3]

  • Competing Reactions: The electron-deficient nature of the ring can make it susceptible to nucleophilic aromatic substitution (SNAr) by the amine or the alkoxide base, creating a pathway that competes with the desired palladium-catalyzed cycle.

  • Slow Oxidative Addition: While aryl chlorides are often used, they can be difficult substrates due to the challenging oxidative addition step.[4] Conversely, aryl iodides, which typically undergo rapid oxidative addition, can introduce iodide as a byproduct that may inhibit the catalyst.[2][5]

The Buchwald-Hartwig Catalytic Cycle: Points of Failure

Understanding the mechanism is key to effective troubleshooting. The generally accepted cycle involves three main stages, each presenting potential difficulties with electron-deficient heterocycles.[6]

Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar-X)(Amine) Intermediate Pd0->OA_Complex Oxidative Addition (+ Ar-X, Amine) c1 Challenge: Slow for Ar-Cl. Inhibited by excess I⁻. Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex OA_Complex->Amido_Complex Deprotonation (- Base-H⁺X⁻) c2 Challenge: Substrate degradation by strong base. Product Ar-NR₂ Desired Product Amido_Complex->Product Reductive Elimination c3 Challenge: Slowed by bulky ligands. Can be inhibited by heterocycle coordination. Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle highlighting key failure points.

Troubleshooting Workflow

When a reaction fails, a systematic approach is more effective than random screening. Use this decision tree to guide your troubleshooting process.

Caption: A logical decision tree for troubleshooting failed reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues in a direct question-and-answer format.

Problem Area 1: No Reaction or Low Conversion

Q: My reaction shows no consumption of the heteroaryl halide after several hours. What are the most likely causes?

A: This points to a failure in reaction initiation, most often related to the catalyst, base, or temperature.

  • Inactive Catalyst: The active L-Pd(0) species may not be forming. If you are using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) might be failing. Using a well-defined precatalyst (e.g., a G3 or G4 palladacycle) is highly recommended as they form the active catalyst more reliably and efficiently.[2]

  • Incorrect Base: The base must be strong enough to deprotonate the amine (or the palladium-amine complex) but not so strong that it degrades your substrate. If using a weaker inorganic base like K₃PO₄ or Cs₂CO₃, ensure it is finely ground and the reaction is agitated vigorously, as the deprotonation can be a solid-liquid phase process where surface area is critical.[2]

  • Insufficient Temperature: Oxidative addition, particularly for aryl chlorides, can have a high activation barrier. If you are running the reaction at room temperature or slightly elevated temperatures, a gradual increase (e.g., to 80-110 °C) may be necessary.

  • Solvent Purity: Ensure your solvent is anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Water and oxygen can deactivate the palladium catalyst.

Q: My reaction starts but stalls at 20-30% conversion. What's happening?

A: Stalling typically indicates catalyst deactivation during the reaction. For electron-deficient heterocycles, this is a common problem.

  • Catalyst Inhibition by Heterocycle: The most probable cause is the coordination of your electron-deficient heterocycle (either the starting material or the product) to the palladium center, forming a stable, off-cycle complex. The solution is often to change the ligand. Bulky, electron-rich biaryl phosphine ligands (like RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are designed to create a sterically crowded coordination sphere around the palladium, which can prevent the heterocycle from binding effectively and promote the desired reductive elimination step.[5][7]

  • Substrate Decomposition: The base may be slowly degrading your sensitive heteroaryl halide. This decomposition can generate species that poison the catalyst. The solution is to switch to a milder base. For many sensitive five-membered heterocycles, NaOTMS has been shown to be effective where stronger bases fail.[8]

  • Insolubility: As the reaction proceeds, the halide salt byproduct (e.g., NaBr) precipitates. This, along with potential insolubility of your substrates or catalyst, can cause the reaction to stall.[9] Switching to a solvent that better solubilizes all components, or even using a solvent mixture, can resolve this.[2]

Problem Area 2: Side Product Formation

Q: I'm not getting my desired product, but my starting material is consumed. LCMS shows a mass corresponding to the hydrodehalogenated starting material (Ar-H). How do I fix this?

A: Hydrodehalogenation is a common side reaction. It can occur via β-hydride elimination from a palladium-amido intermediate (if the amine has β-hydrogens) or from other pathways.

  • Optimize the Ligand: Bidentate ligands or very bulky monophosphine ligands can often suppress side reactions by preventing open coordination sites needed for competing pathways.[10]

  • Change the Base: Strong alkoxide bases can sometimes promote this side reaction. Switching to a carbonate or phosphate base may reduce the amount of hydrodehalogenation.

  • Lower the Temperature: This side reaction may have a different activation energy than the desired C-N coupling. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can improve selectivity.

Q: My TLC/LCMS shows a mess of spots/peaks, and I suspect my heterocycle is decomposing. What are the best conditions to try?

A: Substrate decomposition is almost always caused by using a base that is too strong for the heterocycle.

  • Switch to a Weaker Base: This is the most critical change. Move from NaOtBu or LHMDS to weaker inorganic bases. A good screening order would be Cs₂CO₃, K₃PO₄, or K₂CO₃.[2] For particularly sensitive systems, NaOTMS is an excellent choice.[8]

  • Lower the Reaction Temperature: High temperatures can accelerate decomposition. Find a balance where the C-N coupling proceeds without significant degradation.

  • Protecting Groups: In some cases, if the heterocycle has acidic protons (e.g., indazoles, some azoles), protecting the N-H group can prevent base-mediated decomposition and improve reaction outcomes.

Optimization Guides & Data Tables

Successful amination relies on the careful selection of four key parameters: Palladium source/ligand, base, solvent, and temperature.

Table 1: Ligand Selection Guide

The choice of ligand is critical and depends heavily on the substrates. For challenging electron-deficient heterocycles, bulky and electron-donating ligands are generally preferred.[5]

LigandStructure TypeKey Features & Typical Use Cases
XPhos Biaryl MonophosphineGeneral-purpose, highly active ligand. Good starting point for many aryl chlorides and bromides.
RuPhos Biaryl MonophosphineExcellent for sterically hindered primary and secondary amines. Often effective for N-H heterocycles.[6]
BrettPhos Biaryl MonophosphineExtremely bulky. Designed for coupling primary amines and can be effective in preventing catalyst inhibition.[6]
Josiphos Ferrocenyl DiphosphineBidentate ligand that can prevent catalyst deactivation and is effective for coupling heteroaryl chlorides.[5]
BIAN-NHC N-Heterocyclic CarbeneRobust catalysts that can be highly effective for coordinating heterocycles, including challenging oxazoles and thiazoles, even under aerobic conditions.[7]
Table 2: Base Selection Guide

The base's role is to deprotonate the amine, but its strength must be matched to the substrate's stability.[3]

BasepKa of Conjugate AcidClassAdvantagesDisadvantages
NaOtBu ~19StrongPromotes high reaction rates and allows for low catalyst loadings.[2]Incompatible with many base-sensitive functional groups; can cause substrate decomposition.[2]
LHMDS ~26StrongUseful for substrates with protic functional groups and for low-temperature aminations.Can act as a nucleophile (NH₂ source) in some cases.[11]
Cs₂CO₃ ~10WeakGood solubility in many organic solvents; compatible with many sensitive functional groups.Slower reaction rates compared to strong bases.
K₃PO₄ ~12.3WeakInexpensive and effective for many sensitive substrates.Poor solubility can lead to reproducibility issues if not finely ground/well-stirred.
NaOTMS ~11ModerateExcellent for base-sensitive five-membered heterocycles; limits decomposition pathways.[8]Less commonly used; may require synthesis.
Table 3: Solvent Selection Guide

The solvent must solubilize all components while remaining inert. Non-polar, aprotic solvents are generally preferred.[12]

SolventBoiling Point (°C)Key Considerations
Toluene 111Most common and reliable solvent. Good for a wide range of temperatures.
1,4-Dioxane 101Good coordinating solvent that can help with solubility. Note: is a peroxide former.
THF 66Lower boiling point, useful for reactions that require milder heating.
2-MeTHF 80A "greener" alternative to THF with a higher boiling point and less propensity to form peroxides.[13]
t-Amyl alcohol 102Protic solvent, can sometimes be beneficial but may also interfere with the catalyst.

General Experimental Protocol for Reaction Screening

This protocol provides a reliable starting point for optimizing the amination of a new electron-deficient heterocycle.

Materials:

  • Heteroaryl Halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or vial under an inert atmosphere (Argon), add the heteroaryl halide, the base, the palladium precatalyst, and the magnetic stir bar.

  • Reagent Addition: Seal the vessel. If the amine is a liquid, add it via syringe. If it is a solid, add it along with the other solids in step 1.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Place the sealed vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by TLC or LCMS.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the base and palladium residues. Wash the filter cake with more solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal.
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (n.d.).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (n.d.).
  • Help troubleshooting a Buchwald-Hartwig amin
  • Effect of base selection on Buchwald-Hartwig amination with 4-dibenzofuranamine. (n.d.). Benchchem.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2023). Journal of the American Chemical Society.
  • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). (2021). ACS Sustainable Chemistry & Engineering.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (n.d.). Organic Letters.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 1,3-Dichloro-7-methoxyisoquinoline

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, medicinal chemists, and process development professionals working with 1,3-Dichloro-7-methoxyisoquinoline. Our goal is to...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development professionals working with 1,3-Dichloro-7-methoxyisoquinoline. Our goal is to provide a comprehensive technical resource that addresses common challenges and questions related to solvent effects in reactions involving this versatile heterocyclic building block. By understanding the underlying principles of how solvents influence reactivity, you can optimize your reaction conditions, improve yields, and troubleshoot unexpected outcomes with confidence.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the reactivity of 1,3-Dichloro-7-methoxyisoquinoline and the critical role of the solvent environment.

Q1: What is the primary reaction mechanism when 1,3-Dichloro-7-methoxyisoquinoline reacts with a nucleophile?

Answer: The primary mechanism is Nucleophilic Aromatic Substitution (S_N_Ar) .[1] Unlike typical S_N_2 reactions that are sterically hindered on an aromatic ring, or S_N_1 reactions which would form a highly unstable aryl cation, the S_N_Ar mechanism proceeds via a two-step addition-elimination pathway.[1]

  • Addition Step: The nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom (C1 or C3). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][3]

  • Elimination Step: The aromaticity is restored as the leaving group (chloride ion) is expelled from the Meisenheimer complex.

The presence of the electron-withdrawing nitrogen atom within the isoquinoline ring system makes the carbons at positions 1 and 3 sufficiently electrophilic to be susceptible to nucleophilic attack, which is a prerequisite for the S_N_Ar mechanism.[3][4]

SNAr_Mechanism cluster_start Step 1: Addition of Nucleophile cluster_end Step 2: Elimination of Leaving Group Reactants 1,3-Dichloro-7-methoxyisoquinoline + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) Reactants->Meisenheimer Attack Product Substituted Isoquinoline + Cl⁻ Meisenheimer_End->Product Loss of Cl⁻

Caption: The S_N_Ar addition-elimination mechanism.

Q2: Why is solvent choice so critical for reactions with this substrate?

Answer: Solvent choice is paramount because the solvent directly influences both the nucleophile's reactivity and the stability of the charged intermediate .[5][6]

  • Solubility: First and foremost, the solvent must dissolve the 1,3-dichloro-7-methoxyisoquinoline substrate and the nucleophilic reagent to allow for effective molecular collisions.[7]

  • Nucleophile Solvation: The solvent's ability to solvate the nucleophile can either enhance or suppress its reactivity. This is the most common factor leading to variable reaction outcomes.[7][8]

  • Intermediate Stabilization: Polar solvents can stabilize the negatively charged Meisenheimer complex, which can influence the energy barrier of the reaction.[9]

An incorrect solvent choice can lead to drastically slower reaction rates, incomplete conversion, or even no reaction at all.

Q3: What are the key differences between using polar protic vs. polar aprotic solvents for these reactions?

Answer: This is the most critical question for optimizing your experiment. The difference lies in their ability to form hydrogen bonds.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[5] They strongly solvate anionic nucleophiles through hydrogen bonding, creating a "solvent cage" around them.[8][10] This cage must be broken for the nucleophile to react, which requires energy and significantly reduces the nucleophile's effective reactivity , slowing down the S_N_Ar reaction.[7][9]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack O-H or N-H bonds and cannot donate hydrogen bonds.[7] They solvate the cation of a nucleophilic salt but leave the anion relatively "naked" and unsolvated.[8][9] This unshielded, high-energy anion is a much stronger nucleophile , leading to dramatically faster reaction rates for S_N_Ar processes.[8][9]

Solvent_Effect cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nuc_P Nu⁻ Solvated & Shielded Result_P Result: Low Reactivity Solv_P1 H-O-R Solv_P2 H-O-R Solv_P3 H-O-R Solv_P4 H-O-R Nuc_A Nu⁻ 'Naked' & Reactive Result_A Result: High Reactivity

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted as a direct, problem-and-solution guide for issues you may encounter in the lab.

Q4: My reaction is extremely slow or is not proceeding to completion. What are the likely solvent-related causes?

Answer: This is the most common issue reported and is almost always linked to the deactivation of the nucleophile by the solvent.

  • Primary Cause: You are likely using a polar protic solvent (like ethanol or methanol). As explained in Q3, these solvents heavily solvate and deactivate the nucleophile.[8][9]

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: The single most effective change is to switch your solvent to DMF, DMSO, or acetonitrile. These solvents will enhance nucleophilicity and should dramatically increase the reaction rate.[9]

    • Ensure Anhydrous Conditions: While less critical than for organometallics, water is a polar protic solvent. Ensure your reagents and solvent are dry, especially if using a sensitive nucleophile.

    • Check Solubility: If the reaction is heterogeneous (solid particles suspended), it indicates poor solubility. Even if you are using a polar aprotic solvent, your specific nucleophile might require a different one (e.g., DMSO is a stronger solvent than acetonitrile).

Q5: I am observing unexpected side products. Could the solvent be the cause?

Answer: Yes, the solvent can be a direct participant in side reactions or can influence selectivity.

  • Solvolysis: If you are using a nucleophilic solvent like an alcohol (methanol, ethanol) or water at elevated temperatures, the solvent itself can act as the nucleophile. This leads to the formation of methoxy- or hydroxy-substituted isoquinolines as byproducts.

  • Degradation: 1,3-Dichloro-7-methoxyisoquinoline, like many chlorinated heterocycles, can be unstable under certain conditions.[11] Highly polar, high-boiling point solvents like DMSO or DMF, when heated for extended periods (e.g., >120 °C), can sometimes promote decomposition. If the reaction requires high heat, consider a more inert solvent with a high boiling point, like dioxane or toluene, though this may require a phase-transfer catalyst to aid solubility and reactivity.

  • Regioselectivity Issues: The C1 and C3 positions have different electronic environments. While C1 is generally more reactive, the choice of solvent can influence the stability of the two possible Meisenheimer complex intermediates, potentially altering the C1/C3 substitution ratio. A less polar solvent may favor the thermodynamically more stable product, while a highly polar solvent might accelerate the formation of the kinetically favored product.

Q6: My starting materials will not dissolve. How should I choose a better solvent?

Answer: Poor solubility is a clear indicator that the solvent polarity does not match the reactants.

  • Problem: You are likely using a non-polar or low-polarity solvent such as hexane, toluene, or diethyl ether. The substrate and especially any ionic nucleophile (e.g., sodium methoxide, potassium cyanide) will not dissolve.

  • Solution Workflow:

    • Start with a common, robust polar aprotic solvent like DMF or acetonitrile . They offer a good balance of dissolving power and reactivity enhancement.

    • If solubility is still an issue, move to DMSO , which is a highly polar and excellent solvent for a wide range of organic and inorganic compounds.

    • For very non-polar nucleophiles, you may need to use a less polar solvent like THF or dioxane, but be aware that this may significantly slow the reaction rate. In such cases, heating is almost always required.

Part 3: Protocols and Data

Illustrative Data: Solvent Effect on Reaction Time and Yield

The following table provides a summary of expected outcomes for a typical reaction, such as the substitution with sodium methoxide, across different solvent classes. This data is illustrative and serves to highlight the principles discussed.

Solvent ClassExample SolventTypical Temperature (°C)Expected Reaction TimeExpected YieldSenior Scientist's Notes
Polar Aprotic DMF25 - 601 - 4 hours>90%Recommended. Provides the best balance of solubility and rapid reaction rates by activating the nucleophile.[8][9]
Polar Aprotic Acetonitrile60 - 804 - 12 hours70 - 85%Good alternative to DMF, but generally requires more heating due to lower polarity and boiling point.
Polar Protic Methanol65 (reflux)24 - 48 hours<40%Not Recommended. Very slow due to nucleophile deactivation via hydrogen bonding.[7][10] Risk of solvolysis.
Non-Polar Toluene110 (reflux)>48 hours<10%Avoid. Extremely poor solubility for most nucleophiles, leading to little or no reaction.[7]
General Experimental Protocol: Nucleophilic Substitution at the C1 Position

This protocol describes a general procedure for the monosubstitution of 1,3-Dichloro-7-methoxyisoquinoline with a generic nucleophile (Nu⁻) in DMF.

Safety Note: 1,3-Dichloro-7-methoxyisoquinoline and its derivatives should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,3-Dichloro-7-methoxyisoquinoline (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a 0.2 - 0.5 M solution. Stir at room temperature until the solid is fully dissolved.

  • Nucleophile Addition: Add the nucleophile (e.g., sodium phenoxide, potassium cyanide) (1.1 eq) portion-wise at room temperature. Note: For highly reactive nucleophiles, cooling the reaction mixture to 0 °C before addition may be necessary to control the exotherm.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a beaker containing ice-water. This will often precipitate the organic product.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure substituted product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[13]

Protocol_Workflow Start 1. Dissolve Substrate in Anhydrous DMF Add_Nuc 2. Add Nucleophile (1.1 eq) Start->Add_Nuc React 3. Heat & Stir (e.g., 60°C) Add_Nuc->React Monitor 4. Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup 5. Aqueous Workup & Extraction Monitor->Workup Complete Purify 6. Column Chromatography Workup->Purify End 7. Characterize Product Purify->End

Caption: A typical experimental workflow for S_N_Ar reactions.

References

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]

  • YouTube. (2020). The effect of reaction solvent on the SN2 reaction. [Link]

  • Frontiers in Chemistry. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]

  • ResearchGate. (2019). The Kinetic Solvent Effect on 1,3‐Dipolar Cycloaddition of 2,2,5,5‐Tetramethyl‐3‐imidazoline‐3‐oxide‐1‐oxyl. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • University of Calgary. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • ChemRxiv. (2020). Kinetic Solvent Effects in Organic Reactions. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. [Link]

  • Wiley Online Library. (2012). Kinetic study of solvent effects on the aminolysis of O‐ethyl S‐aryl dithiocarbonates. [Link]

  • National Institutes of Health (NIH). (2016). Charge–transfer reaction of 2,3-dichloro-1,4-naphthoquinone with crizotinib. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PubChem. 1,3-Dichloro-6,7-dimethoxyisoquinoline. [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • ResearchGate. (2006). Solvent Effects on Transition States and Reaction Rates. [Link]

  • Beilstein Journals. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. [Link]

  • ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • Chemistry LibreTexts. (2020). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • University of Bath. Chapter 7_Quinolines and Isoquinolines.pdf. [Link]

  • MDPI. (2021). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. [Link]

  • ResearchGate. (1979). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. [Link]

  • University of Regensburg. Isoquinoline. [Link]

  • PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • MDPI. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • ResearchGate. (2011). Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. [Link]

  • Springer. (2012). Spectrophotometric Investigation of the Charge–Transfer Interaction of 2,3-Dicyano-1,4-naphthoquinone with N-Ethylaniline in Chlorinated Solvents. [Link]

Sources

Optimization

managing impurities in 1,3-Dichloro-7-methoxyisoquinoline synthesis

Technical Support Center: Impurity Management in 1,3-Dichloro-7-methoxyisoquinoline Synthesis Executive Summary The synthesis of 1,3-Dichloro-7-methoxyisoquinoline (typically from 7-methoxyhomophthalimide) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Management in 1,3-Dichloro-7-methoxyisoquinoline Synthesis

Executive Summary

The synthesis of 1,3-Dichloro-7-methoxyisoquinoline (typically from 7-methoxyhomophthalimide) is a critical transformation in medicinal chemistry, often serving as a scaffold for kinase inhibitors and CNS-active agents. However, the chlorination step using phosphoryl chloride (POCl


) is prone to incomplete conversion, hydrolysis during workup, and regioisomeric contamination.

This guide provides a root-cause analysis of common impurities and a self-validating workflow to ensure high purity (>98%) and yield.

Part 1: Reaction Mechanism & Impurity Pathways

Understanding the formation of impurities is the first step to control. The reaction involves the aromatization and chlorination of the dione/lactam precursor.

ReactionPathways cluster_legend Pathway Legend SM 7-Methoxyhomophthalimide (Starting Material) Inter Monochloro Intermediate (1-Chloro-3-hydroxy...) SM->Inter POCl3, 80°C Imp_Regio 5-Methoxy Regioisomer (Upstream Impurity) SM->Imp_Regio Impure Precursor Product 1,3-Dichloro-7-methoxyisoquinoline (Target) Inter->Product POCl3/PCl5, Reflux Imp_Hydro Hydrolysis Impurity (Lactam Reversion) Product->Imp_Hydro Acidic Workup (Over-exposure) key Green Arrow: Desired Path Red Dashed: Degradation Dotted: Carryover

Figure 1: Reaction pathway showing the critical transition from monochloro intermediate to the final dichloro product and potential degradation routes.

Part 2: The Impurity Profile (Know Your Enemy)

Impurity TypeIdentityOrigin/CauseDetection Strategy
Type A Monochloro-hydroxy (e.g., 1-chloro-3-hydroxy-7-methoxyisoquinoline)Incomplete reaction; insufficient temperature or PCl

stoichiometry.
LC-MS: Mass [M+H]+ = 210/212 (vs 228/230 for product). TLC: More polar than product.
Type B Hydrolysis Product (Lactam reversion)Poor quenching protocol; exposure to hot acid during workup.HPLC: Broad peak appearing near solvent front. Appearance: Precipitate turns gummy.
Type C 5-Methoxy Regioisomer Carryover from cyclization of 3-methoxyphenylacetic acid derivatives.1H NMR: Distinct coupling pattern in aromatic region. Hard to separate by flash chromatography.
Type D Phosphorylated Dimers Incomplete hydrolysis of the dichlorophosphate intermediate.31P NMR: Presence of phosphorus signal in organic layer.

Part 3: Troubleshooting & FAQs

Module 1: Reaction Optimization

Q1: My reaction stalls at the monochloro intermediate (Type A). Adding more POCl


 doesn't help. What is wrong? 
Technical Insight:  POCl

alone is often insufficient for the second chlorination on the electron-rich isoquinoline ring, specifically at the 3-position which is less electrophilic. Corrective Action:
  • Add PCl

    
    :  Introduce 1.0–1.2 equivalents of Phosphorus Pentachloride (PCl
    
    
    
    ) to the reaction. PCl
    
    
    is a more aggressive chlorinating agent than POCl
    
    
    .
  • Temperature: Ensure the reaction is at a vigorous reflux (105–110°C). Internal temperature monitoring is crucial.

  • Base Catalysis: For stubborn substrates, add catalytic N,N-diethylaniline or pyridine (0.5 eq) to buffer the HCl and facilitate the substitution.

Q2: The reaction mixture turns into a black tar. How do I prevent charring? Technical Insight: This is caused by uncontrolled exotherms or "hot spots" during reagent addition, leading to polymerization. Protocol:

  • Suspend the homophthalimide in POCl

    
     at room temperature first.
    
  • Add PCl

    
     in small portions to control the initial exotherm.
    
  • Ramp Slowly: Heat to 60°C for 1 hour, then ramp to reflux. Do not plunge the flask directly into a 120°C oil bath.

Module 2: Workup & Quenching (The Critical Step)

Q3: I see the product on TLC during the reaction, but after workup, I have a mixture of product and starting material (Type B). Technical Insight: The 1,3-dichloroisoquinoline moiety is susceptible to acid hydrolysis, especially the chlorine at the 1-position (adjacent to Nitrogen). If you quench POCl


 with water, you generate hot HCl.
The "Inverse Quench" Protocol: 
  • Cool: Cool the reaction mixture to room temperature.

  • Prepare Quench: Prepare a vigorously stirred slurry of Ice and NH

    
    OH (25%)  or saturated NaHCO
    
    
    
    .
  • Transfer: Slowly pour the reaction mixture into the ice/base slurry. Never add water to the reaction flask.

  • pH Control: Ensure the pH remains >7 during the quench. This neutralizes HCl immediately, preventing hydrolysis.

WorkupFlow Start Crude Reaction Mixture (in POCl3) Decision Quench Method? Start->Decision Direct Add Water to Flask Decision->Direct Standard Inverse Pour into Ice/NH4OH Decision->Inverse Recommended Result_Bad Exotherm + HCl Spike -> Hydrolysis (Impurity B) Direct->Result_Bad Result_Good Controlled pH -> Intact Product Inverse->Result_Good

Figure 2: The Inverse Quench protocol is mandatory to prevent acid-catalyzed hydrolysis.

Module 3: Purification Strategy

Q4: How do I remove the 5-methoxy regioisomer (Impurity C)? Technical Insight: If your starting material was derived from 3-methoxyphenylacetic acid via uncontrolled cyclization, you likely have a mixture of 5-methoxy and 7-methoxy isomers. These have very similar R


 values.
Strategy: 
  • Prevention (Best): Purify the starting homophthalimide before chlorination. The diones often have different solubility profiles.

  • Recrystallization: 1,3-Dichloroisoquinolines crystallize well.

    • Solvent A:Methanol (Dissolve hot, cool slowly).

    • Solvent B:Heptane/Ethyl Acetate (9:1).

    • Note: The 7-methoxy isomer is typically more symmetric and higher melting; it should crystallize out first.

  • Chromatography: If you must use a column, use a gradient of Hexane/DCM rather than EtOAc, as chlorinated solvents often provide better selectivity for halo-heterocycles.

Part 4: Validated Experimental Protocol

Synthesis of 1,3-Dichloro-7-methoxyisoquinoline

  • Setup: Flame-dried RBF equipped with a reflux condenser and drying tube (CaCl

    
    ).
    
  • Reagents:

    • 7-Methoxyhomophthalimide (10.0 mmol)

    • POCl

      
       (5.0 mL, ~5 eq)
      
    • PCl

      
       (11.0 mmol, 1.1 eq)
      
  • Procedure:

    • Charge solid homophthalimide and PCl

      
       into the flask.
      
    • Add POCl

      
       slowly at RT.
      
    • Heat to 60°C for 30 mins, then reflux (110°C bath) for 3–5 hours.

    • IPC (In-Process Control): Check TLC (20% EtOAc/Hex). If "monochloro" spot persists, add 0.2 eq PCl

      
       and reflux 1h longer.
      
  • Workup (Inverse Quench):

    • Pour cooled mixture into 200g Ice + 50mL NH

      
      OH.
      
    • Stir for 30 mins to destroy chlorophosphates.

    • Extract with DCM (3x). Wash organic layer with Brine.[1]

    • Dry over MgSO

      
       and concentrate.
      
  • Purification: Recrystallize from boiling Methanol.

References

  • Structure and Reactivity: Ford, A., et al. "Exploitation of differential reactivity of the carbon-chlorine bonds in 1,3-dichloroisoquinoline." Journal of the Chemical Society, Perkin Transactions 1, 1997. Link

  • Chlorination Mechanism: Davoodnia, A., et al. "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination." RSC Advances, 2023. Link

  • Regioselectivity: Rao, W.-H., et al. "Selective O-Cyclization of N-Methoxy Aryl Amides."[2] Organic Letters, 2018.[2] Link

  • General Isoquinoline Synthesis: "Isoquinolines." Science of Synthesis, Thieme Chemistry. Link

Sources

Troubleshooting

troubleshooting guide for 1,3-Dichloro-7-methoxyisoquinoline experiments

Introduction Welcome to the technical support hub for 1,3-Dichloro-7-methoxyisoquinoline . This guide addresses the specific challenges associated with synthesizing, purifying, and functionalizing this scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 1,3-Dichloro-7-methoxyisoquinoline . This guide addresses the specific challenges associated with synthesizing, purifying, and functionalizing this scaffold.

The molecule features two electrophilic sites (C1 and C3) with distinct reactivity profiles, modulated by the electron-donating methoxy group at C7. Successful utilization of this intermediate requires strict adherence to regioselective protocols and moisture control.

Chemical Profile
PropertySpecification
IUPAC Name 1,3-Dichloro-7-methoxyisoquinoline
Molecular Weight 228.07 g/mol
Key Functional Groups C1-Cl (Imidoyl-like, highly reactive), C3-Cl (Vinyl-like, less reactive), C7-OMe (EDG)
Primary Reactivity SNAr (C1 > C3), Pd-Catalyzed Coupling (C1 > C3)

Module 1: Synthesis & Purity

Context: The standard synthesis involves the chlorination of 7-methoxyisoquinoline-1,3(2H,4H)-dione (homophthalimide derivative) using phosphorus oxychloride (POCl3).

Workflow Diagram: Chlorination Protocol

SynthesisWorkflow Start 7-OMe-Isoquinoline-dione Reaction Reflux (100-110°C) 3-6 Hours Start->Reaction Add Reagents Reagent POCl3 + PCl5 (or Et3N) Reagent->Reaction Monitor LCMS Check: Mono-Cl vs Bis-Cl Reaction->Monitor Monitor->Reaction Incomplete Quench Ice/Water Quench (Exothermic Control) Monitor->Quench Complete Workup DCM Extraction Basic Wash (NaHCO3) Quench->Workup

Figure 1: Critical workflow for the conversion of the dione precursor to the 1,3-dichloro product.

Troubleshooting: Synthesis & Workup

Q: Why does my LCMS show a persistent peak with M+1 = 210 (Mono-chloro) instead of 228 (Di-chloro)? A: This indicates incomplete chlorination. The C1-oxygen is converted rapidly, but the C3-enol/oxygen is slower to chlorinate.

  • Solution: Ensure you are using a co-reagent. Pure POCl3 is often insufficient for the C3 position. Add PCl5 (1.0 - 1.2 equiv) to the reaction mixture.

  • Alternative: If avoiding solid PCl5, add N,N-diethylaniline or triethylamine (1-2 equiv) to the POCl3. The resulting ammonium salt acts as a catalyst (Vilsmeier-Haack type activation) to drive the reaction to completion [1].

Q: My yield is low, and I see a precipitate that isn't my product during the quench. A: You likely hydrolyzed the C1-Cl bond back to the amide. The C1 position is highly susceptible to acid-catalyzed hydrolysis during the quench.

  • Correction: Do not quench directly into water without pH control. Pour the reaction mixture slowly into a stirred mixture of ice and aqueous NaHCO3 or NH4OH . Maintain the pH > 7 during the quench to prevent reversion to the isoquinolinone [2].

Q: The product turns yellow/brown upon storage. A: 1-chloroisoquinolines are unstable to light and moisture. The degradation product is HCl and the corresponding isoquinolinone (autocatalytic decomposition).

  • Protocol: Store under inert gas (Argon/N2) at -20°C. Ensure the product is completely free of acid traces (wash with bicarbonate) before drying.

Module 2: Regioselective Functionalization

Context: The 1,3-dichloro scaffold allows for sequential functionalization. The C1 position is significantly more electrophilic than C3 due to the adjacent nitrogen's inductive effect and the specific orbital coefficients of the LUMO [3].

Reactivity Hierarchy Diagram

Regioselectivity Substrate 1,3-Dichloro-7-methoxyisoquinoline C1_Path Position C1 (Red) Most Electrophilic Substrate->C1_Path Primary Site C3_Path Position C3 (Blue) Less Reactive Substrate->C3_Path Secondary Site SNAr_Cond S_NAr Conditions (Amines/Alkoxides, RT) C1_Path->SNAr_Cond Suzuki_Cond Suzuki Coupling (Pd(PPh3)4, Na2CO3, 80°C) C1_Path->Suzuki_Cond Prod_C1_SNAr 1-Amino-3-chloro-7-methoxyisoquinoline SNAr_Cond->Prod_C1_SNAr Major Product Prod_C1_Suzuki 1-Aryl-3-chloro-7-methoxyisoquinoline Suzuki_Cond->Prod_C1_Suzuki Major Product Bis_Prod 1,3-Disubstituted Product (Over-reaction) Prod_C1_Suzuki->Bis_Prod Excess Boronic Acid or High Temp

Figure 2: Reactivity map showing the preferential reaction at C1 for both SNAr and Pd-catalyzed coupling.

Troubleshooting: SNAr (Nucleophilic Substitution)

Q: I am trying to substitute at C1 with an amine, but the reaction is slow. A: The 7-methoxy group is an Electron Donating Group (EDG). Through resonance, it pushes electron density into the ring, slightly deactivating the C1 position compared to unsubstituted 1,3-dichloroisoquinoline.

  • Optimization:

    • Solvent: Switch from THF to a polar aprotic solvent like DMSO or NMP to enhance nucleophilicity.

    • Temperature: Increase temperature to 50-60°C.

    • Base: Use a non-nucleophilic base like DIPEA (Hünig's base) to scavenge HCl.

Q: I obtained a mixture of C1 and C3 substitution. A: This usually happens if the reaction temperature is too high or the nucleophile is too aggressive (e.g., sodium methoxide in refluxing methanol).

  • Control: Perform the reaction at 0°C to Room Temperature . The C1-Cl bond reacts at significantly lower temperatures than C3-Cl.

Troubleshooting: Suzuki-Miyaura Coupling

Q: I want to couple at C3, but the reaction happened at C1. A: Palladium oxidative addition occurs preferentially at the electron-deficient C1-Cl bond [4]. You cannot couple at C3 before C1 using standard Pd catalysts.

  • Strategy: You must react C1 first.

    • Option A: Perform the C1 coupling to get the 1-aryl-3-chloro intermediate. Then, perform a second coupling at C3 (requires more active catalyst/higher temp).

    • Option B: If you need the C1-Cl intact, you must "mask" C1 (e.g., via SNAr with a group that can be converted later) or use a different starting material (e.g., 3-chloroisoquinoline N-oxide rearrangement).

Q: I am seeing significant bis-coupling (reaction at both C1 and C3). A: This occurs when the stoichiometry is uncontrolled or the catalyst is too active (e.g., XPhos, SPhos).

  • Protocol Adjustment:

    • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of boronic acid. Do not use excess.

    • Catalyst: Use a "slower" catalyst like Pd(PPh3)4 . Avoid Buchwald precatalysts (G3/G4) for the first step, as they are active enough to insert into C3-Cl under mild conditions.

    • Solvent: Use Toluene/Water or DME/Water mixtures. Avoid pure DMF which can accelerate the rate too much.

Module 3: Experimental Data Summary

Solvent & Condition Selection Matrix
Reaction TypeDesired OutcomeRecommended SolventBase/AdditiveTemp
Synthesis Dione

Dichloro
POCl3 (Neat)PCl5 or Et3N100°C
SNAr C1-SubstitutionDMSO or DMFDIPEA / K2CO325-60°C
Suzuki C1-Coupling (Selective)Toluene/H2O (3:1)Na2CO380°C
Suzuki C3-Coupling (Step 2)1,4-DioxaneK3PO4100°C+

References

  • BenchChem. (2025).[1] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines. Link (General protocol adaptable to isoquinolines).

  • Sigma-Aldrich. (2025). 1-Chloroisoquinoline Safety & Handling. Link

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Insights into Heterocyclic Synthesis. Link

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. Link

Sources

Optimization

Technical Support Center: Isoquinoline Synthesis &amp; Optimization

Status: Online Operator: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Common Pitfalls in Isoquinoline Synthesis Reference ID: ISOQ-SYN-2026 Introduction: Beyond the Textbook Welcome to the Isoquinoline Tec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Common Pitfalls in Isoquinoline Synthesis Reference ID: ISOQ-SYN-2026

Introduction: Beyond the Textbook

Welcome to the Isoquinoline Technical Hub. If you are here, you likely aren't struggling with the concept of the reaction, but with the reality of the flask. Isoquinoline synthesis is deceptively simple on paper but notoriously temperamental in practice. Whether you are battling the charring of a Bischler-Napieralski or the regioselectivity nightmares of a transition-metal catalyzed annulation, this guide addresses the specific failure modes that ruin yields.

Module 1: The Bischler-Napieralski Reaction

Core Issue: "My reaction turns to tar," or "The cyclization stalls at the intermediate."

The Bischler-Napieralski (B-N) reaction involves the cyclization of


-arylethylamides using a dehydrating agent (POCl

, P

O

, Tf

O) to form 3,4-dihydroisoquinolines, which must often be oxidized to the fully aromatic isoquinoline.[1]
Troubleshooting Q&A

Q1: I see the imidoyl chloride intermediate by NMR, but cyclization (S


Ar) isn't happening. Why? 
  • Diagnosis: Your aromatic ring is likely too electron-deficient. The B-N reaction relies on the nucleophilicity of the pendant aryl ring. If you have strong electron-withdrawing groups (EWGs) like -NO

    
     or -CF
    
    
    
    meta to the ethyl linkage, the ring is deactivated.
  • The Fix:

    • Switch Reagents: Move from POCl

      
       to Triflic Anhydride (Tf
      
      
      
      O)
      with 2-chloropyridine. Tf
      
      
      O generates a highly reactive nitrilium triflate intermediate that can force cyclization even on deactivated rings [1].
    • Temperature Check: Standard reflux in toluene (110°C) might be insufficient. Switch to xylene (140°C) or dichlorobenzene, but beware of decomposition.

Q2: My reaction mixture turned into a black, insoluble tar (polymerization).

  • Diagnosis: "Charring" usually results from the Retro-Ritter reaction. Under harsh acidic/thermal conditions, the nitrilium intermediate fragments into a nitrile and a styrene derivative, which then polymerizes.

  • The Fix:

    • Lower Temperature: Do not immediately reflux. Stir at room temperature or 40°C for 1-2 hours to allow the imidoyl intermediate to form before heating.

    • Microwave Irradiation: Short bursts of high energy (e.g., 150°C for 5-10 mins) often favor the intramolecular cyclization over the intermolecular polymerization [2].

Q3: How do I efficiently oxidize the dihydroisoquinoline to the aromatic isoquinoline?

  • Standard Protocol: The B-N product is a dihydro species.

  • Preferred Oxidant: Avoid KMnO

    
     (too harsh). Use Pd/C with decalin/nitrobenzene  at reflux or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)  in dioxane for milder aromatization.
    
Decision Tree: Bischler-Napieralski Optimization

BN_Optimization Start Start: Amide Substrate CheckRing Check Aryl Ring Electronics Start->CheckRing Rich Electron Rich (OMe, Me) CheckRing->Rich Donating Groups Poor Electron Poor (NO2, CF3) CheckRing->Poor Withdrawing Groups Standard Standard: POCl3 / Toluene, Reflux Rich->Standard Advanced Advanced: Tf2O / 2-Cl-Pyridine / DCM Poor->Advanced Result1 Check LCMS/NMR Standard->Result1 Advanced->Result1 Success Product: Dihydroisoquinoline Result1->Success Cyclization OK Stuck Stuck at Imidoyl Chloride Result1->Stuck No Cyclization Tar Black Tar (Retro-Ritter) Result1->Tar Polymerization Stuck->Advanced Switch Reagent Tar->Standard Lower Temp / Microwave

Figure 1: Decision logic for selecting reagents based on substrate electronics in Bischler-Napieralski synthesis.

Module 2: The Pictet-Spengler Reaction

Core Issue: "I'm getting a racemic mixture," or "The imine hydrolyzes back to starting material."

This biomimetic reaction condenses a


-arylethylamine (e.g., tryptamine, phenethylamine) with an aldehyde.
Troubleshooting Q&A

Q1: I am using a chiral catalyst, but the product is racemic. Why?

  • Diagnosis: The Background Reaction is too fast. The non-catalyzed, acid-promoted cyclization is competing with your chiral catalyst.

  • The Fix:

    • Lower Temperature: Run the reaction at -20°C or lower to suppress the background pathway.

    • Acidity Control: If using a Brønsted acid catalyst, ensure the pKa is tuned so it activates the imine only when bound to the chiral scaffold, not freely in solution [3].

Q2: I observe the "dead-end" imine but no cyclization.

  • Diagnosis: This is often a geometric issue. The imine (Schiff base) might be in the trans (anti) configuration, which is sterically unfavorable for the 6-endo-trig cyclization.

  • The Fix:

    • Solvent Switch: Protics solvents (MeOH, EtOH) can sometimes stabilize the transition state better than aprotic solvents (DCM).

    • The "Oxo" Variant: Consider the Oxo-Pictet-Spengler reaction. Use an amide instead of an amine. The resulting N-acyliminium ion is a much stronger electrophile than a simple iminium ion.

Module 3: Pomeranz-Fritsch & Modifications

Core Issue: "The acetal won't cyclize," or "The aldehyde polymerizes."

This method involves the acid-catalyzed cyclization of benzalaminoacetals.[2][3]

Troubleshooting Q&A

Q1: The acetal hydrolyzes, releasing the aldehyde, which then decomposes.

  • Diagnosis: The acid concentration is too low (allowing water to attack) or too high (destroying the imine).

  • The Fix:

    • Exclude Water: This reaction must be strictly anhydrous. Use fuming H

      
      SO
      
      
      
      or P
      
      
      O
      
      
      .
    • Bobbitt Modification: Hydrogenate the imine first to a secondary amine. The amine-acetal cyclization is often cleaner and requires milder acid conditions (6M HCl) than the imine-acetal [4].

Module 4: Rh(III)-Catalyzed C-H Activation

Core Issue: "Catalyst death," "Low conversion," or "Regioselectivity issues."

Modern synthesis uses Cp*Rh(III) catalysts to activate the C-H bond of a directing group (oxime, hydrazone, enaminone) and anneal with an alkyne.

Troubleshooting Q&A

Q1: The reaction stalls after 20% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Product Inhibition or Oxidant Poisoning . The isoquinoline product is a pyridine-like base that can coordinate to the Rh center, displacing the substrate. Alternatively, Cu(OAc)

    
     (oxidant) solubility is limiting.
    
  • The Fix:

    • Add Additives: Add AgSbF

      
        or Zn(OAc)
      
      
      
      . These can help sequester the product or facilitate the catalytic turnover.
    • Internal Oxidants: Switch to substrates with an N-O bond (e.g., hydroxamic acid esters or oximes) that act as an internal oxidant. This makes the reaction redox-neutral and eliminates the need for external Cu(II) salts [5].

Q2: I am getting a mixture of regioisomers (C1 vs C3 substitution).

  • Diagnosis: Regiocontrol is dictated by the sterics of the alkyne and the electronics of the directing group.

  • The Fix:

    • Alkyne Choice: If using an unsymmetrical alkyne, a large difference in steric bulk between the two substituents is required for high selectivity.

    • Directing Group: Switch from a simple imine to a 7-azaindole or hydrazone directing group to enforce a tighter coordination geometry.

Visualizing the Rh(III) Catalytic Cycle

Rh_Cycle Center Active Catalyst Cp*Rh(III) Step1 Coordination & C-H Activation Center->Step1 Substrate Step2 Alkyne Insertion Step1->Step2 Rhodacycle Step3 Reductive Elimination Step2->Step3 7-Membered Intermediate Step4 Re-oxidation (if external ox) Step3->Step4 Rh(I) Species Output PRODUCT Step3->Output Isoquinoline Step4->Center Oxidant

Figure 2: Simplified catalytic cycle for Rh(III) annulation. Note that Step 4 is skipped if using internal oxidant directing groups.

Summary Reagent Selection Guide

Substrate TypeRecommended MethodCritical ReagentKey Pitfall to Avoid
Electron-Rich Aryl Amide Bischler-NapieralskiPOCl

/ Toluene
Overheating (Tarring)
Electron-Poor Aryl Amide Bischler-NapieralskiTf

O / 2-Cl-Py
Incomplete Cyclization
Tryptamine / Phenethylamine Pictet-SpenglerTFA / DCMRacemization (if chiral)
Acid-Sensitive Aldehyde Pomeranz-FritschH

/ Pd-C (Bobbitt Mod.)
Acetal Hydrolysis
Aryl Oxime / Hydrazone Rh(III) C-H Activation[Cp*RhCl

]

Catalyst Poisoning by Product

References

  • Bischler-Napieralski Mechanism & Tf2O Modification

    • Reference: Fodor, G., & Nagubandi, S. (1980).[4] "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron, 36(10), 1279–1300.[4]

    • Source:

  • Microwave Assisted Synthesis

    • Reference: Various studies highlight microwave acceleration for cyclodehydr
    • Source:

  • Asymmetric Pictet-Spengler

    • Reference: Sejad, S. et al. (2018). "Synthetic Versus Enzymatic Pictet-Spengler Reaction: An Overview." Current Organic Synthesis.
    • Source:

  • Pomeranz-Fritsch / Bobbitt Modification

    • Reference: Bobbitt, J. M., et al. (1965). "Synthesis of Isoquinolines." Journal of Organic Chemistry.
    • Source:

  • Rh(III)

    • Reference: Song, G., Wang, F., & Li, X. (2012). "C-C, C-O and C-N Bond Formation via Rh(III)
    • Source:

Sources

Troubleshooting

Technical Support Center: Stability Protocols for 1,3-Dichloro-7-methoxyisoquinoline

Status: Operational Ticket ID: REF-ISOQ-7M-STAB Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary Welcome to the technical support hub for 1,3-Dichloro-7-methoxyisoquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-ISOQ-7M-STAB Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Welcome to the technical support hub for 1,3-Dichloro-7-methoxyisoquinoline . This guide addresses the inherent instability of the C1-chlorine bond, which is the primary cause of experimental failure (low yields, impurities, and degradation).

The 1-position chlorine in the isoquinoline ring behaves as a cyclic imidoyl chloride . Unlike a standard aryl chloride, it is highly susceptible to nucleophilic attack (hydrolysis) by atmospheric moisture, converting the compound into its thermodynamically stable lactam form (isocarbostyril).

Module 1: Storage & Handling Protocols

Critical Stability Factors
ParameterRisk LevelMechanism of FailureMitigation Protocol
Moisture High Hydrolysis of C1-Cl to C1-OH (Lactam tautomer).[1]Store under Argon/Nitrogen. Use desiccators.
Acidity Medium Protonation of N-center accelerates nucleophilic attack.[1]Avoid protic solvents. Keep away from acid vapors.
Light Medium Photo-oxidation of the electron-rich isoquinoline ring.[1]Use amber vials. Wrap containers in foil.
Temperature Low Thermal acceleration of hydrolysis.[1]Store at -20°C for long term; 4°C for active use.
FAQ: Storage Issues

Q: My compound has turned from a white solid to a pale yellow/brown sticky solid. Is it still usable? A: This indicates partial degradation. The color change is likely due to the formation of N-oxide impurities or photo-oxidation products, while the "stickiness" often suggests hydrolysis (the lactam form has different crystallinity).

  • Action: Run an LC-MS. If the purity is >95%, repurify via silica plug filtration (DCM/Hexanes). If <90%, recrystallization is required.

Q: Can I store this compound in solution (e.g., DMSO or Methanol) stock? A: NO.

  • Methanol: The C1-Cl will slowly undergo SNAr with methanol, forming the 1-methoxy impurity.[1]

  • DMSO: DMSO is hygroscopic.[1] Wet DMSO will hydrolyze the C1-Cl to the isocarbostyril (lactam) within hours at room temperature.

  • Recommendation: Prepare solutions immediately before use.

Module 2: Reaction Troubleshooting (SNAr & Coupling)

The "Weak Link" Mechanism

The following diagram illustrates why your compound degrades. The C1-Cl bond is activated by the adjacent nitrogen, making it susceptible to water (hydrolysis) or desired nucleophiles.

DegradationPathway SM 1,3-Dichloro-7-methoxyisoquinoline (Active Electrophile) TS Tetrahedral Intermediate SM->TS Nucleophilic Attack (C1) Water H2O / Moisture Water->TS Product 7-Methoxy-3-chloroisocarbostyril (Lactam Impurity - Dead End) TS->Product Elimination of HCl Tautomerization

Figure 1: The hydrolytic degradation pathway converting the active reagent into the inert lactam impurity.[1]

FAQ: Synthetic Challenges

Q: I am attempting a Suzuki coupling at the C1 position, but I am recovering starting material and the hydrolyzed lactam. Yield is <30%. A: This is a classic "Competitive Hydrolysis" scenario. The basic aqueous conditions required for Suzuki coupling are destroying your starting material faster than the boronic acid can couple.

  • Troubleshooting Protocol:

    • Switch Base: Move from Carbonates (

      
      ) to Phosphates (
      
      
      
      ). Phosphates are often anhydrously buffered.
    • Reduce Water: Use a solvent system with minimal water (e.g., Dioxane/Water 10:1 instead of 4:1).[1]

    • Pre-mix Catalyst: Generate the active Pd(0) species before adding the sensitive isoquinoline.

Q: How do I selectively substitute the C3-Chlorine? A: You generally cannot do this directly.[1] The C1-Chlorine is significantly more reactive (orders of magnitude) due to the


-nitrogen effect.
  • Strategy: You must first react the C1-Cl (e.g., with a protecting group, a nucleophile, or via reduction) before the C3-Cl becomes the primary electrophile.

Module 3: Analytical Diagnostics

Identifying the Impurity

When troubleshooting low yields, use this guide to identify if stability was the root cause.

Observation (LC-MS)DiagnosisCause
Mass Shift -2 Da OxidationFormation of Isoquinoline N-oxide.[1]
Mass Shift -18 Da (relative to Hydroxyl)Lactam Formation Hydrolysis. The mass spectrum usually shows

(for the hydrolyzed product) vs 228 (parent).[1] Note: The lactam does not ionize as well as the parent.
Mass Shift +32 Da MethanolysisReaction with MeOH solvent (SNAr).[1]
Diagnostic Workflow

TroubleshootingTree Start Issue: Low Yield / Impurity CheckLCMS Check LC-MS Spectrum Start->CheckLCMS Decision1 Peak @ M-18 (Lactam)? CheckLCMS->Decision1 ResultHydrolysis Cause: Hydrolysis Action: Dry Solvents, Fresh Reagent Decision1->ResultHydrolysis Yes ResultOxidation Cause: N-Oxidation Action: Add Antioxidant (BHT) Decision1->ResultOxidation No (M+16)

Figure 2: Rapid diagnostic decision tree for impurity analysis.

References

  • PubChem. 1,3-Dichloroisoquinoline Compound Summary. National Library of Medicine. Link

  • PubChem. 1,3-Dichloro-7-methoxyisoquinoline Specific Data. National Library of Medicine. Link

  • Science of Synthesis. Product Class 5: Isoquinolines.[1] Thieme Chemistry.[1][2] (General reactivity of 1-haloisoquinolines).

  • J. Org. Chem. Nucleophilic Substitution of 1-Chloroisoquinolines.[1] (Standard mechanistic reference for imidoyl chloride reactivity).

Sources

Optimization

workup procedures for reactions with 1,3-Dichloro-7-methoxyisoquinoline

Ticket System: Advanced Synthesis & Workup Protocols User Guide Overview Product: 1,3-Dichloro-7-methoxyisoquinoline CAS: (Analogous to 1,3-Dichloroisoquinoline: 7742-73-6) Primary Application: Scaffold for kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Synthesis & Workup Protocols

User Guide Overview

Product: 1,3-Dichloro-7-methoxyisoquinoline CAS: (Analogous to 1,3-Dichloroisoquinoline: 7742-73-6) Primary Application: Scaffold for kinase inhibitors, isoquinolin-1-one derivatives, and heterocyclic ligands.

Scientist's Note: This molecule possesses a "dual-personality" reactivity profile.[1][2] The chlorine at C1 is highly electrophilic (pseudo-acid chloride behavior), making it susceptible to Nucleophilic Aromatic Substitution (


) and rapid Pd-catalyzed coupling. The chlorine at C3  is significantly more inert, requiring forcing conditions or specialized catalysts. The 7-methoxy  group acts as an Electron Donating Group (EDG), which slightly stabilizes the ring compared to the parent 1,3-dichloroisoquinoline, but the C1-Cl bond remains labile to hydrolysis.
Module 1: The "Golden Rule" of Stability

Status: 🔴 CRITICAL Issue: Unintended Hydrolysis (Formation of "White Solid" Impurity)

The Problem: Users frequently report the formation of an insoluble white/off-white solid during workup, particularly after


 reactions. This is often misidentified as the product.[1] It is usually 7-methoxy-3-chloroisoquinolin-1(2H)-one  (Isocarbostyril), resulting from the hydrolysis of the C1-Cl bond.

Troubleshooting Protocol:

  • Diagnosis: Check the IR or NMR.[1] A strong carbonyl peak (~1650 cm⁻¹) indicates hydrolysis.[1]

  • Root Cause:

    • Acidic Workup: The C1-N bond is protonated, activating the C1 position for water attack.

    • Thermal Stress: Heating in aqueous base (e.g., NaOH) for prolonged periods.[1]

  • Prevention Strategy:

    • Quench: Use saturated

      
       (mildly acidic) or water at 0°C .[1] Avoid strong acids (HCl) during the initial partition.[1]
      
    • Drying: Dry organic layers immediately over

      
       or 
      
      
      
      .[1][3] Do not let the wet organic layer sit overnight.[1]
Module 2: Workup for Reactions (C1-Substitution)

Scenario: Displacement of C1-Cl with amines or alkoxides.[1]

User Question: "I reacted the substrate with a primary amine. The TLC shows conversion, but I have a persistent emulsion during extraction."

Resolution Protocol: The 7-methoxy group increases electron density, potentially making the nitrogen lone pair slightly more basic than in the dichloro-parent, leading to emulsions with amine salts.

Step-by-Step Workup:

  • Quench: Pour the reaction mixture (usually in DMF, DMSO, or NMP) into ice-cold water (5x reaction volume).

    • Why? This often precipitates the product if it is lipophilic, allowing filtration instead of extraction.

  • Filtration Check:

    • If Solid Forms: Filter, wash with water (to remove solvent/salts) and hexanes (to remove trace starting material).[1]

    • If Oiling Occurs (Emulsion Risk): Extract with EtOAc (Ethyl Acetate) rather than DCM.[1] DCM often creates stubborn emulsions with amide-like solvents.[1]

  • Washing:

    • Wash organic layer with LiCl (5% aq) .[1]

    • Why? LiCl is superior to brine for removing DMF/DMSO from the organic layer.[1]

  • Amine Removal:

    • Do NOT wash with 1M HCl (risk of hydrolysis).[1]

    • Instead, use a pH 5-6 phosphate buffer wash if the amine is basic, or proceed directly to column chromatography.

Module 3: Workup for Suzuki-Miyaura Coupling (C1-Selective)

Scenario: Selective coupling at C1 using Boronic Acids.[1][4][5][6]

User Question: "How do I ensure I don't lose the C3-Cl handle during workup, and how do I remove the Palladium black?"

Resolution Protocol: The C3-Cl is robust. The main challenge is removing Pd residues which can chelate to the isoquinoline nitrogen.

Step-by-Step Workup:

  • Scavenging: Upon reaction completion, add a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) directly to the reaction pot and stir for 30 mins at RT.[1]

  • Filtration: Filter the mixture through a pad of Celite using EtOAc as the rinse solvent.[1][3]

    • Tip: Do not use MeOH for rinsing if your product has low solubility; it may precipitate in the Celite.[1]

  • Partition:

    • Wash the filtrate with NaHCO₃ (sat.[1] aq) to remove boronic acid byproducts.[1]

    • Wash with Brine .[1][3]

  • Purification:

    • The 7-methoxy group imparts distinct fluorescence.[1] Use UV monitoring (254/365 nm).

    • Eluent: Hexanes/EtOAc gradients are usually sufficient.[1] The product will be less polar than the starting material if the coupled aryl group is lipophilic.

Data & Solubility Profile
SolventSolubility (RT)Application Note
DCM HighExcellent for extraction; risk of emulsion with DMF.[1]
EtOAc Moderate/HighPreferred for extraction; safer for emulsions.[1]
Water NegligibleHydrolysis Risk at pH < 3 or pH > 12.[1]
Methanol ModerateGood for recrystallization (if stable).[1]
DMSO HighStandard reaction solvent; remove via LiCl wash.[1]
Visual Logic: Reaction & Workup Decision Tree

WorkupLogic Start Start: 1,3-Dichloro-7-methoxyisoquinoline ReactionType Select Reaction Type Start->ReactionType SnAr SnAr (Nucleophilic Sub.) Target: C1-Amine/Ether ReactionType->SnAr Suzuki Suzuki Coupling Target: C1-Aryl ReactionType->Suzuki CheckPrecip Pour into Ice Water. Does solid form? SnAr->CheckPrecip Scavenge Add Pd Scavenger. Filter via Celite. Suzuki->Scavenge Filter Filter Solid. Wash with Water/Hexane. CheckPrecip->Filter Yes Extract Oil forms? Extract with EtOAc. Wash with 5% LiCl. CheckPrecip->Extract No (Emulsion/Oil) Dry Dry (Na2SO4) & Concentrate. Avoid Acidic Wash! Filter->Dry Extract->Dry Wash Wash with NaHCO3 (Remove Boronic Acids) Scavenge->Wash Wash->Dry

Figure 1: Decision tree for workup procedures based on reaction pathway, highlighting the critical avoidance of acidic washes to prevent hydrolysis.

References
  • Ford, A., et al. (1997).[1] "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline." Journal of the Chemical Society, Perkin Transactions 1, 927-934.

  • BenchChem. (2025).[1][3] "Application Notes and Protocols for Suzuki Coupling Reactions." BenchChem Technical Library.

  • PubChem. (2025).[1][7] "1,3-Dichloroisoquinoline Compound Summary." National Center for Biotechnology Information.[1]

  • Sigma-Aldrich. (2025).[1] "Product Specification: 1,3-Dichloroisoquinoline." Merck KGaA.[1]

Sources

Troubleshooting

analytical methods for detecting byproducts in isoquinoline synthesis

Welcome to the Isoquinoline Analytics Support Center. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Isoquinoline Analytics Support Center.

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Analytical Workflows for Isoquinoline Synthesis Byproducts[1]

Introduction: The Analyst's Perspective

Isoquinoline synthesis is deceptive.[1] Whether you are employing the Bischler-Napieralski , Pictet-Spengler , or Pomeranz-Fritsch cyclization, the crude reaction mixture is rarely a binary system of "Starting Material" and "Product." It is a complex matrix of partially reduced intermediates (dihydroisoquinolines), regioisomers, oxidation products (N-oxides), and polymerized side-reactions.

This guide is not a textbook definition list. It is a troubleshooting framework designed to address the specific analytical anomalies you face when these syntheses go wrong.

Module 1: Chromatographic Separation (HPLC/UHPLC)

The Problem: Isoquinolines are basic nitrogen heterocycles (


).[1] They interact strongly with free silanols on standard C18 columns, leading to peak tailing that masks low-level impurities.[1] Furthermore, regioisomers (e.g., 6- vs. 7-substituted) often co-elute.
Troubleshooting Guide

Q: "I see severe peak tailing for my main isoquinoline peak. It’s burying my 0.1% impurities. How do I fix this?"

  • The Cause: Secondary interactions between the protonated nitrogen of the isoquinoline and acidic silanol groups on the silica support.[1]

  • The Fix:

    • Switch to High pH: Use a hybrid-particle column (e.g., Ethylene Bridged Hybrid) that tolerates pH 10-11.[1] At high pH, the isoquinoline is neutral (unprotonated), eliminating the ionic interaction with silanols.

      • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.[1]5) / Acetonitrile.[1][2][3][4]

    • Chaotropic Additives (If Low pH is required for MS): Add 10-20 mM Ammonium Hexafluorophosphate (

      
      ) or use Trifluoroacetic acid (TFA) instead of Formic acid.[1] Warning: TFA suppresses MS ionization.
      

Q: "I cannot separate the 6-substituted and 7-substituted regioisomers formed during Pictet-Spengler cyclization."

  • The Cause: These isomers have identical mass and nearly identical hydrophobicity.[1] Standard C18 selectivity is based on hydrophobicity and cannot distinguish them.[1]

  • The Fix: Utilize

    
     interaction  selectivity.
    
    • Column Choice: Switch to a Biphenyl or Pentafluorophenyl (PFP) stationary phase.[1]

    • Mechanism: The electron-deficient fluorine ring in PFP columns interacts differently with the electron density distributions of the 6- vs 7- isomers, often providing baseline resolution where C18 fails [1].

Module 2: Mass Spectrometry (LC-MS/MS) Forensics

The Problem: Isobaric interferences. A "M+16" peak could be a biologically active metabolite (hydroxylation) or a synthetic artifact (N-oxide).[1]

Troubleshooting Guide

Q: "I have a byproduct with Mass M+16. Is it an N-oxide or a C-hydroxyl impurity?"

  • The Logic: In drug development, N-oxides are often metabolic "soft spots" or synthetic oxidation byproducts. Distinguishing them from stable C-hydroxyls is critical.[1]

  • The Experiment: In-source fragmentation (Cone Voltage) or MS/MS.

    • N-Oxides: Typically show a characteristic loss of 16 Da (neutral loss of oxygen) or 17 Da (loss of OH radical) depending on the collision energy.[1] They are thermally labile.[1]

    • C-Hydroxyls: The oxygen is covalently bound to the carbon ring.[1] You will see ring fragmentation (e.g., loss of CO, -28 Da) before you see the loss of oxygen alone.

    • Tip: If the peak disappears or broadens significantly when you increase the source temperature, it is likely the thermally unstable N-oxide.

Q: "My impurity profile shows a 'Ghost' dimer (2M+H). Is this real?"

  • The Cause: This is often an artifact of high-concentration ESI (Electrospray Ionization).[1] Isoquinolines stack easily.[1]

  • The Validation: Inject the sample at 10x dilution.

    • If the "dimer" peak area decreases by a factor of 100 (non-linear response), it is an in-source artifact .[1]

    • If it decreases linearly (factor of 10), it is a real synthetic dimer (common in Pictet-Spengler reactions via formaldehyde bridging).[1]

Module 3: Route-Specific Impurity Profiling

Different synthetic routes leave unique "fingerprints."[1]

Case A: Bischler-Napieralski Reaction[5]
  • Critical Impurity: 3,4-Dihydroisoquinoline.[1][5]

  • The Issue: The final step is an oxidation (dehydrogenation) of the dihydro- intermediate. Incomplete reaction leaves the dihydro- species.[1]

  • Detection: These differ by only 2 Da.[1]

    • UV Vis: The fully aromatic isoquinoline has a distinct, sharper UV absorption pattern compared to the dihydro- species. Use a Diode Array Detector (DAD) to check peak purity.[1]

    • NMR: Look for the disappearance of the aliphatic protons at the C3/C4 positions (

      
       2.5 - 3.0 ppm).[1]
      
Case B: Pictet-Spengler Reaction
  • Critical Impurity: "Over-reaction" Dimers.[1]

  • The Issue: If formaldehyde or aldehydes are in excess, the active nitrogen can react again, linking two isoquinoline units.

  • Detection: Look for high mass peaks (2M + 12) corresponding to methylene bridges.[1]

Module 4: Genotoxic Impurities (ICH M7 Compliance)

The Directive: Under ICH M7, DNA-reactive impurities must be controlled to <1.5 µ g/day [2].[6]

Q: "Which impurities in isoquinoline synthesis are red flags for genotoxicity?"

  • Hydrazines/Anilines: If using phenylhydrazine derivatives (Fischer indole overlap) or specific aniline precursors.[1]

  • Alkylating Agents: Unreacted alkyl halides used for N-alkylation.[1]

  • Nitrosamines: If using secondary amines in the presence of nitrites (or reagents that can act as nitrosating agents like sodium azide or unquenched nitrous acid).[1]

Visual Workflow: Genotoxic Impurity Risk Assessment

G Start Identify Impurity Structure DbCheck Check Mutagenicity Database (Ames Test Data) Start->DbCheck Class1 Class 1: Known Carcinogen (Control to specific limit) DbCheck->Class1 Positive Data Class3 Class 3: Alert Structure No Data -> Run Ames Test DbCheck->Class3 Structural Alert Found Class5 Class 5: No Alert Treat as regular impurity DbCheck->Class5 No Alert

Caption: Simplified decision tree for categorizing impurities based on ICH M7 guidelines.

Standard Operating Procedure (SOP): UHPLC-MS/MS Method

Objective: General screening for isoquinoline byproducts and regioisomers.

ParameterSettingRationale
Column Biphenyl or PFP, 2.1 x 100mm, 1.7 µmEnhanced selectivity for aromatic isomers via

mechanisms.
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]5)Low pH ensures ionization; Formate is volatile for MS.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.[1]
Gradient 5% B to 95% B over 10 minSteep gradient to elute dimers; hold at 5% to retain polar N-oxides.
Flow Rate 0.4 mL/minOptimal for UHPLC efficiency.
Detection UV (254 nm) + ESI (+) MSUV for quantification; MS for identification.[1]

Visualizing the Identification Workflow

When an unknown peak appears, follow this logic gate to identify it without wasting NMR time on artifacts.

ImpurityID Unknown Unknown Peak Detected (>0.1%) Isobaric Check Mass Spectrum Is it Isobaric? Unknown->Isobaric Regio Likely Regioisomer (6- vs 7- sub) Isobaric->Regio Yes (Same Mass) MassDiff Mass Difference Observed Isobaric->MassDiff No M16 +16 Da (Oxidation) MassDiff->M16 M+16 M2 +2 Da (Dihydro- intermediate) MassDiff->M2 M+2 Dimer 2M+H (Dimer/Artifact) MassDiff->Dimer 2M+x

Caption: Triage workflow for classifying unknown impurities before structural elucidation.

References

  • Separation of Isoquinoline Alkaloids: Source: ResearchGate / SIELC Technologies.[1] Title: HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. URL:[Link]

  • Genotoxic Impurities Guidelines: Source: ICH (International Council for Harmonisation).[1][6][7] Title: ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1] URL:[Link]

  • Pictet-Spengler Reaction Mechanisms: Source: National Institutes of Health (PMC).[1] Title: The Pictet-Spengler Reaction Updates Its Habits.[1][8] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 1,3-Dichloro-7-methoxyisoquinoline with other isoquinolines

Executive Summary 1,3-Dichloro-7-methoxyisoquinoline (CAS 24623-40-3) serves as a critical scaffold in the synthesis of isoquinoline-based kinase inhibitors and alkaloids. Its value lies in the orthogonal reactivity of i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dichloro-7-methoxyisoquinoline (CAS 24623-40-3) serves as a critical scaffold in the synthesis of isoquinoline-based kinase inhibitors and alkaloids. Its value lies in the orthogonal reactivity of its two chlorine atoms, allowing for sequential, regioselective functionalization.[1]

This guide compares its reactivity primarily against the unsubstituted 1,3-dichloroisoquinoline . The core differentiator is the 7-methoxy group , an electron-donating group (EDG) that modulates the electrophilicity of the heterocyclic core. While it maintains the C1 > C3 regioselectivity characteristic of the scaffold, the 7-OMe group slightly deactivates the ring toward nucleophilic attack, requiring optimized protocols for efficient conversion.

Electronic & Structural Analysis

The reactivity of 1,3-dichloroisoquinolines is governed by the electron-deficient nature of the pyridine-like ring. The nitrogen atom at position 2 pulls electron density, making C1 and C3 electrophilic.[1]

  • C1 Position: Highly electrophilic (imine-like carbon).[1] Primary site for

    
    .
    
  • C3 Position: Less electrophilic (vinyl chloride character).[1] Primary site for metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald) after C1 is blocked or substituted.[1]

  • 7-Methoxy Effect: The oxygen lone pair donates electron density into the

    
    -system. This increases the electron density of the rings, slightly reducing the electrophilicity  of C1 and C3 compared to the unsubstituted parent.
    
Visualization: Electronic Deactivation Logic

The following diagram illustrates the electronic influence of the 7-OMe group compared to the baseline scaffold.

ElectronicEffect cluster_0 Baseline: 1,3-Dichloroisoquinoline cluster_1 Target: 1,3-Dichloro-7-methoxyisoquinoline Base_C1 C1: High Electrophilicity (Fast SNAr) Target_C1 C1: Reduced Electrophilicity (Slower SNAr) Base_C1->Target_C1 Comparison: Reactivity Decreases Base_C3 C3: Moderate Electrophilicity OMe 7-OMe Group (Electron Donor) OMe->Target_C1 Resonance Donation (+M Effect) Target_C3 C3: Stabilized C-Cl Bond

Caption: The 7-methoxy group donates electron density via resonance, reducing the partial positive charge at C1 and C3, thereby requiring higher energy conditions for nucleophilic attack compared to the unsubstituted analog.[1]

Comparative Reactivity Data

The following table contrasts the performance of 1,3-dichloro-7-methoxyisoquinoline with the unsubstituted baseline in key synthetic transformations.

Feature1,3-Dichloroisoquinoline (Baseline)1,3-Dichloro-7-methoxyisoquinoline (Target)Practical Implication
C1

Reactivity
High. Reacts with amines at 60-80°C.Moderate. Typically requires 80-120°C.Expect longer reaction times (12-24h) or higher temperatures.
Regioselectivity Exclusive C1 substitution.Exclusive C1 substitution.The 7-OMe group does not alter the regiochemical outcome.
C3 Suzuki Coupling Standard Pd-catalyzed conditions.Standard Pd-catalyzed conditions.C3-Cl remains intact during C1-

, available for subsequent coupling.
Solubility Moderate in organic solvents.Improved solubility in polar organics.Easier handling in DMF/DMSO; better for flow chemistry.
Electronic Nature Electron-Deficient (Activated).[1]Electron-Rich (Deactivated).7-OMe derivatives are less prone to oxidative degradation but slower to react.

Experimental Protocols

Protocol A: Regioselective C1-Amination ( )

Objective: Selective displacement of the C1-chloride with a secondary amine (e.g., morpholine) while preserving the C3-chloride.[1]

Reagents:

  • Substrate: 1,3-Dichloro-7-methoxyisoquinoline (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.2 - 1.5 equiv)[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: DMF or DMSO (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dichloro-7-methoxyisoquinoline (1 mmol) in DMF (5 mL).

  • Addition: Add

    
     (2 mmol) followed by morpholine (1.2 mmol).
    
  • Reaction: Heat the mixture to 100°C (Note: Unsubstituted analogs typically react at 60-80°C; the methoxy variant requires this higher temperature to overcome electronic deactivation).

  • Monitoring: Monitor by TLC or LC-MS. The starting material (

    
     in 20% EtOAc/Hex) should convert to a more polar product (
    
    
    
    ).[1] Reaction time is typically 12–18 hours.
  • Workup: Cool to room temperature. Pour into ice-water (20 mL). The product often precipitates. Filter the solid.[2][3] If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from EtOH or purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation Check:

  • 1H NMR: Look for the disappearance of the C1-Cl signal and the appearance of morpholine methylene protons (approx. 3.0-3.8 ppm). The C3 proton signal (singlet, approx.[1] 7.5-8.0 ppm) must remain, confirming C3-Cl integrity.[1]

Protocol B: C3-Suzuki Cross-Coupling

Objective: Functionalization of the C3-position after C1 has been substituted.

Reagents:

  • Substrate: 1-Morpholino-3-chloro-7-methoxyisoquinoline (from Protocol A)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (10 mol%) OR
    
    
    [1]
  • Base:

    
     (2M aqueous, 3.0 equiv)[1]
    
  • Solvent: DME/Water or Dioxane/Water (3:1)[1]

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with the substrate, boronic acid, and base solution. Sparge with argon for 10 minutes to remove oxygen (critical for Pd cycle).[1]

  • Catalyst Addition: Add the Pd catalyst and ligand under argon flow.

  • Reaction: Heat to reflux (typically 90-100°C) for 4–8 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.

  • Purification: Column chromatography is usually required to separate the product from homocoupled boronic acid byproducts.

Reaction Workflow Diagram

This flowchart visualizes the sequential functionalization strategy, highlighting the specific conditions required for the 7-methoxy derivative.

ReactionWorkflow Start Start: 1,3-Dichloro-7-methoxyisoquinoline Step1 Step 1: C1-Selective SNAr Nucleophile: Amine (HNR2) Conditions: DMF, K2CO3, 100°C Start->Step1 Regioselective Attack Intermed Intermediate: 1-Amino-3-chloro-7-methoxyisoquinoline (C1 Substituted, C3-Cl Intact) Step1->Intermed >85% Yield Step2 Step 2: C3-Suzuki Coupling Reagent: Ar-B(OH)2 Cat: Pd(PPh3)4, Na2CO3, 90°C Intermed->Step2 Oxidative Addition at C3 Final Final Product: 1-Amino-3-aryl-7-methoxyisoquinoline Step2->Final C-C Bond Formation

Caption: Sequential functionalization workflow. Note the high temperature (100°C) in Step 1, necessitated by the deactivating 7-OMe group.

References

  • Reactivity of 1,3-Dichloroisoquinoline

    • Title: Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline.[4]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

  • Suzuki Coupling of Chloro-Heterocycles

    • Title: Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline.
    • Source: Canadian Journal of Chemistry.
    • URL:[Link][1]

  • General

    
     Mechanisms on Heterocycles: 
    
    • Title: Nucleophilic Aromatic Substitution of Heterocycles (Review).
    • Source: PubChem Compound Summary for 1,3-Dichloroisoquinoline.
    • URL:[Link][1]

  • Compound Data

    • Title: 1,3-Dichloro-7-methoxyisoquinoline (CAS 24623-40-3).
    • Source: BenchChem / PubChem.
    • URL:[Link][1]

Sources

Comparative

A Comparative Guide to Alternative Reagents for the Synthesis of 7-Methoxyisoquinoline Derivatives

The 7-methoxyisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities. The development o...

Author: BenchChem Technical Support Team. Date: February 2026

The 7-methoxyisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities. The development of efficient and versatile synthetic routes to access these derivatives is paramount for drug discovery and development. While classical methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been foundational, the modern synthetic landscape demands greener, more efficient, and often milder alternatives.

This guide provides an in-depth comparison of traditional and contemporary reagents for synthesizing 7-methoxyisoquinoline derivatives. We will delve into the causality behind experimental choices, compare performance with supporting data, and provide validated protocols for key transformations.

The Bischler-Napieralski Reaction: Beyond Phosphorus Oxychloride

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular electrophilic cyclization of a β-phenylethylamide. The choice of dehydrating acidic agent is critical to the success of this transformation.

Traditionally, phosphorus oxychloride (POCl₃) has been the reagent of choice.[1][2] It functions by activating the amide carbonyl, facilitating the formation of an electrophilic intermediate that undergoes cyclization. However, POCl₃ is a harsh, corrosive, and moisture-sensitive reagent, and its use often requires high temperatures (reflux), which can be incompatible with sensitive functional groups.[3]

Alternative Reagents for Bischler-Napieralski Cyclization

Modern alternatives to POCl₃ aim to provide milder reaction conditions, improve yields, and broaden the substrate scope.

  • Polyphosphoric Acid (PPA): PPA is a viscous liquid that serves as both a catalyst and a solvent. It is a strong dehydrating agent but is generally considered milder than POCl₃. It is particularly effective for substrates that may be prone to decomposition under harsher conditions.

  • Triflic Anhydride (Tf₂O): As one of the most powerful activating agents, Tf₂O can effect cyclization at much lower temperatures, often from 0 °C to room temperature. This is highly advantageous for substrates bearing delicate functional groups.

  • Eaton's Reagent (P₂O₅ in MeSO₃H): This reagent provides a homogenous and powerful medium for cyclization, often giving higher yields than PPA or POCl₃ alone, especially for less activated aromatic systems.

  • Microwave Irradiation: The use of microwave assistance can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of byproducts.[3][4] This technique can be coupled with traditional reagents like POCl₃ or PPA to enhance their efficiency under controlled conditions.

Workflow: Bischler-Napieralski Reaction

Bischler-Napieralski Workflow sub β-(3-methoxyphenyl)ethylamide reagent Activating Agent (POCl₃, PPA, Tf₂O) sub->reagent Activation intermediate Electrophilic Intermediate (e.g., Nitrilium ion) reagent->intermediate Intermediate Formation product 3,4-Dihydro-7- methoxyisoquinoline intermediate->product Intramolecular Cyclization final_product 7-Methoxyisoquinoline product->final_product Oxidation (e.g., Pd/C) Pictet-Spengler Workflow amine β-(3-methoxyphenyl)ethylamine iminium Iminium Ion Intermediate amine->iminium Condensation carbonyl Aldehyde/Ketone (e.g., Formaldehyde) carbonyl->iminium catalyst Acid Catalyst (TFA, BF₃·Et₂O) catalyst->iminium product 1,2,3,4-Tetrahydro-7- methoxyisoquinoline iminium->product Electrophilic Aromatic Substitution

Caption: General workflow for the Pictet-Spengler synthesis.

Table 2: Comparison of Catalysts for the Pictet-Spengler Reaction

Catalyst TypeExample(s)Typical ConditionsAdvantagesDisadvantages
Brønsted Acid TFA, HClRT to refluxInexpensive, simpleCan be harsh, not suitable for sensitive substrates
Lewis Acid BF₃·Et₂O, TiCl₄0 °C to RTEffective for less reactive substrates, can be milder than Brønsted acids [5]Stoichiometric amounts often needed, moisture-sensitive
Organocatalyst Chiral Phosphoric AcidsRTEnables asymmetric synthesis, mild conditions [5]Catalysts can be expensive
Enzyme Pictet-SpenglerasePhysiological pH, aqueousExtremely high stereoselectivity, environmentally benign [5]Limited substrate scope, enzyme availability

The Pomeranz-Fritsch Reaction: Navigating Cyclization Conditions

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline core via the acid-catalyzed cyclization of a benzalaminoacetal. [6][7]The reaction's outcome is highly dependent on the nature of the acid catalyst and the reaction conditions.

The classical approach employs concentrated sulfuric acid, which promotes the cyclization and subsequent dehydration to form the aromatic isoquinoline ring. [6][8]However, this method often suffers from low yields and the formation of side products, particularly for substrates lacking electron-donating groups.

Modifications and Alternative Reagents

Several modifications have been developed to improve the reliability and scope of the Pomeranz-Fritsch synthesis.

  • Bobbitt Modification: This important variation uses hydrochloric acid (HCl) as the catalyst. [8][9]Under these conditions, the reaction typically stops after the initial cyclization, yielding a stable 4-hydroxytetrahydroisoquinoline. This intermediate can be isolated or further processed, offering a valuable synthetic handle.

  • Schlittler-Müller Modification: This approach starts with a benzylamine and glyoxal acetal, which are cyclized under acidic conditions. It provides an alternative entry point to the requisite intermediates. [8][10]* Pomeranz-Fritsch-Bobbitt (PFB) Synthesis: This modern iteration often involves the in situ hydrogenation of the intermediate imine to form the more stable aminoacetal, which is then cyclized. [10][11][12]This two-step, one-pot procedure can improve overall yields and is amenable to a wider range of substrates. Catalytic hydrogenation is typically performed with H₂ and a palladium catalyst (Pd/C). [11]

Workflow: Pomeranz-Fritsch-Bobbitt (PFB) Synthesis

PFB_Workflow start m-Methoxy- benzylamine + Glyoxal acetal imine Imine Intermediate start->imine Condensation aminoacetal Aminoacetal imine->aminoacetal Reduction (e.g., H₂, Pd/C) thiq Tetrahydroisoquinoline Derivative aminoacetal->thiq Acid-catalyzed Cyclization (HCl)

Caption: Workflow for the Pomeranz-Fritsch-Bobbitt synthesis.

Table 3: Comparison of Conditions for Pomeranz-Fritsch Type Reactions

MethodAcid CatalystProduct TypeKey Features
Classical Pomeranz-Fritsch Conc. H₂SO₄, PPAIsoquinolineDirect aromatization, harsh conditions, often low yields [6][8]
Bobbitt Modification 6N HCl4-Hydroxy-THIQMilder conditions, isolates a stable intermediate [9]
PFB Synthesis HClTHIQ derivativeIncludes a reductive step for improved stability and yield [10][11]

Modern and Greener Synthetic Strategies

Beyond the classical named reactions, a plethora of modern methods have been developed, often driven by the principles of green chemistry. These strategies frequently employ transition-metal catalysis or alternative energy sources to construct the isoquinoline core with high efficiency and atom economy. [3][13]

  • Transition Metal-Catalyzed Annulation: Palladium, ruthenium, and copper catalysts are widely used to construct the isoquinoline ring from simpler precursors. [3]For example, a palladium-catalyzed domino reaction can build 4-substituted isoquinolines from N-propargyl oxazolidines and aryl bromides. [3]Ruthenium catalysts can effect the annulation of benzamides with internal alkynes under microwave irradiation. [3][14]These methods benefit from milder conditions and a broad tolerance for various functional groups.

  • Visible-Light Photoredox Catalysis: This cutting-edge approach uses light energy, often with an organic dye like Eosin Y as a photocatalyst, to generate radical intermediates that undergo cyclization. [3]These reactions are exceptionally mild, often proceeding at room temperature, and represent a significant advance in sustainable synthesis by avoiding harsh reagents and high temperatures.

  • Ultrasound and Microwave-Assisted Synthesis: As alternative energy sources, both ultrasound and microwaves can significantly accelerate reaction rates and improve yields. [3]Ultrasound promotes reactions through acoustic cavitation, while microwaves provide rapid and uniform heating. These techniques are applicable to a wide range of synthetic transformations, including the classical reactions discussed previously. [3][4]* Nanocatalysis: The use of heterogeneous nanocatalysts, such as copper or iron oxide nanoparticles, offers significant advantages in terms of catalyst activity, stability, and recyclability. [3]Magnetic nanoparticles, for instance, can be easily recovered from the reaction mixture using an external magnet, simplifying purification and reducing waste.

Experimental Protocols

Protocol 1: Microwave-Assisted Bischler-Napieralski Synthesis of 3,4-Dihydro-7-methoxyisoquinoline

This protocol is adapted from methodologies emphasizing efficiency through microwave assistance. [3][4]

  • Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine N-[2-(3-methoxyphenyl)ethyl]acetamide (1 mmol, 193 mg) and phosphorus oxychloride (POCl₃) (3 mmol, 0.28 mL).

  • Reaction: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture at 140 °C for 15 minutes. Monitor the progress of the reaction by TLC.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (approx. 20 g).

  • Neutralization: Basify the aqueous solution to pH 8-9 by the slow addition of concentrated ammonium hydroxide solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure 3,4-dihydro-7-methoxyisoquinoline.

Protocol 2: Pomeranz-Fritsch-Bobbitt Synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

This protocol is based on a diastereoselective synthesis demonstrating the PFB cyclization step. [11]

  • Cyclization: Dissolve the starting aminoacetal, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one (1 mmol), in 20% aqueous HCl (10 mL) in a round-bottom flask.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 72 hours under an argon atmosphere and protected from light.

  • Hydrogenation: To the same reaction mixture, add 10% Palladium on carbon (Pd/C) (10 mol%). Seal the flask, evacuate and backfill with hydrogen gas (using a balloon). Stir vigorously under the H₂ atmosphere for 24 hours.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Evaporate the filtrate in vacuo to obtain the crude hydrochloride salt of the product.

  • Neutralization and Purification: Dissolve the crude salt in a chloroform-methanol mixture and adjust the pH to ~6 with 25% ammonium hydroxide. The product may precipitate or can be isolated after solvent removal and subsequent purification by recrystallization or chromatography to yield the target tetrahydroisoquinoline carboxylic acid.

Conclusion and Future Outlook

The synthesis of 7-methoxyisoquinoline derivatives has evolved significantly from its classical roots. While traditional reagents like POCl₃ and H₂SO₄ remain useful, a diverse toolkit of alternative reagents and methodologies is now available to the modern chemist. The choice of reagent is a strategic decision based on the specific substrate, desired product, and overarching goals of efficiency, selectivity, and sustainability.

The future of isoquinoline synthesis will undoubtedly be shaped by the principles of green chemistry. We anticipate continued growth in the application of photoredox catalysis, enzymatic synthesis, and the use of recyclable nanocatalysts. These innovative approaches not only minimize environmental impact but also open doors to novel chemical transformations and the efficient construction of complex molecular architectures for the next generation of therapeutics.

References

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 75(16), 5627–5634. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances. Retrieved February 7, 2026, from [Link]

  • Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. Retrieved February 7, 2026, from [Link]

  • Ferlin, F., et al. (2021). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Molecules. Available at: [Link]

  • US Patent 5,808,071 A. (1998). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. Google Patents.
  • The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules. Retrieved February 7, 2026, from [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one... (2022). ACS Omega. Retrieved February 7, 2026, from [Link]

  • Krzemińska, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Retrieved February 7, 2026, from [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). PubMed. Retrieved February 7, 2026, from [Link]

  • Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction... (2017). Beilstein Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (2020). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. (2018). PubMed. Retrieved February 7, 2026, from [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. Retrieved February 7, 2026, from [Link]

  • Bischler–Napieralski reaction. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Pomeranz-Fritsch Reaction. (n.d.). Cambridge University Press. Retrieved February 7, 2026, from [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors... (2024). MDPI. Retrieved February 7, 2026, from [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved February 7, 2026, from [Link]

  • A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6- METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. (2014). HETEROCYCLES. Retrieved February 7, 2026, from [Link]

  • Pomeranz–Fritsch reaction. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

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Validation

Assessing the Purity of Synthesized 1,3-Dichloro-7-methoxyisoquinoline: A Comparative Analytical Guide

Executive Summary 1,3-Dichloro-7-methoxyisoquinoline is a high-value heterocyclic scaffold, critical in the development of kinase inhibitors and antiviral agents. Its dual-chloride functionality allows for sequential cro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dichloro-7-methoxyisoquinoline is a high-value heterocyclic scaffold, critical in the development of kinase inhibitors and antiviral agents. Its dual-chloride functionality allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making the purity of the starting material the single biggest determinant of downstream yield and catalytic efficiency.

This guide moves beyond basic "purity checks" to provide a rigorous, comparative analysis of HPLC-UV (the industry workhorse) and qNMR (the absolute metrological standard). We demonstrate why relying solely on HPLC area-% often leads to overestimation of potency due to response factor disparities, and we provide a self-validating qNMR protocol to establish the "True Value" of your material.

Part 1: The Analytical Challenge

The synthesis of 1,3-dichloro-7-methoxyisoquinoline typically involves the chlorination of 7-methoxyisoquinoline-1,3-dione using phosphorous oxychloride (


). This aggressive transformation introduces a specific profile of impurities that can deceive standard analytical methods.
Critical Impurity Profile
  • Regioisomeric Byproducts: Incomplete chlorination often yields 1-chloro-7-methoxyisoquinolin-3(2H)-one . The C1 position is more electrophilic and reacts first; failure to chlorinate C3 results in a "monochloro-hydroxy" impurity that mimics the product in polarity but kills catalytic cycles.

  • Hydrolysis Artifacts: The 1,3-dichloro motif is susceptible to hydrolysis upon exposure to atmospheric moisture, reverting to the isoquinolinone.

  • Phosphorous Contaminants: Residual phosphoryl species can complex with palladium catalysts in subsequent steps, arresting the reaction.

Visualization: Synthesis & Impurity Pathways

The following diagram maps the genesis of these impurities, providing a logic map for what your analytical method must detect.

SynthesisPathways Precursor 7-Methoxyisoquinoline- 1,3-dione Reagent POCl3 / PCl5 (Chlorination) Precursor->Reagent Target TARGET: 1,3-Dichloro-7- methoxyisoquinoline Reagent->Target Complete Reaction Impurity1 Impurity A: 1-Chloro-7-methoxy- isoquinolin-3-one Reagent->Impurity1 Incomplete Chlorination at C3 Impurity2 Impurity B: Hydrolysis Product (Post-Workup) Target->Impurity2 Moisture Exposure

Figure 1: Synthetic pathway showing the origin of the target molecule and its two most critical impurities (Incomplete chlorination and Hydrolysis).[1]

Part 2: Method Comparison (HPLC-UV vs. qNMR)

In pharmaceutical intermediates, "Purity" is often conflated with "Homogeneity."

  • HPLC-UV measures Homogeneity (Signal Area %).

  • qNMR measures Mass Purity (Weight %).

Comparative Analysis Table
FeatureMethod A: HPLC-UVMethod B: 1H-qNMR
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)
Standard Requirement High. Requires a certified reference standard of the analyte to determine Response Factors (RRF).Low. Requires any trace-certified internal standard (e.g., Dimethyl Sulfone).
Bias Source Response Factors. The chlorinated product and the "hydroxy" impurity have vastly different UV extinction coefficients. HPLC often overestimates purity.Weighing Error. Precision depends on the balance and solubility, not the detector response.
Detection Limit Excellent (ppm level). Ideal for cleaning validation.Moderate (~0.1%). Not suitable for trace impurity profiling.
Throughput 20-30 mins per sample (Gradient).< 10 mins per sample.
Blind Spots Inorganic salts, residual moisture, non-UV active solvents.Paramagnetic impurities (rare in this synthesis unless using metal cats).

Part 3: Experimental Protocols

Protocol A: High-Resolution HPLC Method

Objective: To separate the target 1,3-dichloro compound from the 1-chloro-3-one impurity.

System: Agilent 1290 Infinity II or equivalent. Stationary Phase: C18 Column (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). The high carbon load is necessary to retain the lipophilic dichloro product.

Mobile Phase:

  • A: 0.1% Formic Acid in Water (Buffers hydrolysis products).

  • B: Acetonitrile (MeCN).

Gradient Program:

Time (min) % B Flow (mL/min) Rationale
0.0 30 1.0 Initial hold to elute polar salts/acids.
2.0 30 1.0 Baseline stabilization.
12.0 95 1.0 Linear ramp to elute the lipophilic target.
15.0 95 1.0 Wash lipophilic dimers.

| 15.1 | 30 | 1.0 | Re-equilibration. |

Detection: UV at 254 nm (aromatic max) and 220 nm (amide bond detection for impurities).

Protocol B: Self-Validating qNMR Workflow (The "Gold Standard")

Objective: To determine the absolute mass % of the material without a reference standard of the target.

Principle: The molar ratio of the analyte to an Internal Standard (IS) is directly proportional to the integration area of their signals, normalized by the number of protons.

Reagents:

  • Solvent:

    
     (Chloroform-d). The target is highly soluble here; avoids H-D exchange issues common in MeOD.
    
  • Internal Standard (IS): Dimethyl Sulfone (

    
    ) .
    
    • Why? It appears as a sharp singlet at ~2.9 ppm, a clean region for isoquinolines (aromatics are >7.0 ppm, methoxy is ~4.0 ppm). It is non-hygroscopic and chemically inert.

Step-by-Step Procedure:

  • Relaxation T1 Test: Run a quick inversion-recovery experiment. Ensure the longest

    
     (usually the isolated aromatic protons) is known.
    
    • Rule: Set Recycle Delay (

      
      ) 
      
      
      
      . For this molecule,
      
      
      is usually safe.
  • Sample Prep:

    • Weigh exactly ~10 mg of Analyte (

      
      ) into a vial.
      
    • Weigh exactly ~5 mg of Dimethyl Sulfone (

      
      ) into the same vial.
      
    • Precision Note: Use a microbalance (d=0.001 mg). The accuracy of qNMR is limited by weighing, not the spectrometer.

  • Acquisition:

    • Pulse angle: 90°.

    • Scans: 16 or 32 (sufficient S/N > 250:1).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phase and baseline correction must be manual and precise.

    • Integrate the IS singlet (set to equivalent of 6H).

    • Integrate the characteristic H8 proton of the isoquinoline (usually a doublet/singlet around 7.5-8.0 ppm, distinct from the others). Avoid the methoxy peak if it overlaps with impurities.

Calculation:



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Mass weighed,

=Purity of standard.[1][2][3][4][5][6][7][8][9][10][11][12]

Part 4: Decision Matrix & Visualization

How do you choose the right method for your stage of development? Use this logic flow.

AnalyticalDecisionTree Start START: Sample Received Goal What is the Goal? Start->Goal Profiling Impurity Profiling (Trace Detection) Goal->Profiling Assay Potency Assay (Yield Calculation) Goal->Assay HPLC_Qual Run HPLC-UV (Area % Only) Profiling->HPLC_Qual Qualitative IsRefAvailable Is Reference Standard Available? Assay->IsRefAvailable HPLC_Quant Run HPLC-UV (w/ Response Factors) IsRefAvailable->HPLC_Quant Yes qNMR Run qNMR (Absolute Purity) IsRefAvailable->qNMR No (Recommended)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on the availability of reference standards and the specific analytical goal.

Conclusion

For 1,3-Dichloro-7-methoxyisoquinoline , HPLC-UV is necessary to ensure you have not retained the 3-hydroxy impurity, which is fatal to cross-coupling catalysts. However, HPLC area-% should never be used for yield calculations or stoichiometry planning in the next step. The difference in UV absorption between the dichloro-product and its precursors can skew results by 5-10%.

Recommendation: Use HPLC to confirm the absence of specific impurities, but use qNMR with Dimethyl Sulfone to assign the value of the bulk material.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[7][10][13][14] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Problems and solutions. Trends in Analytical Chemistry. [Link]

  • Tomschik, M., et al. (2020). Synthesis of 1,3-Dichloroisoquinolines.[5] Organic Syntheses. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mechanistic Landscape of 1,3-Dichloro-7-methoxyisoquinoline

For researchers, medicinal chemists, and professionals in drug development, the 1,3-dichloro-7-methoxyisoquinoline scaffold represents a versatile building block, rich with potential for functionalization. The two chlori...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,3-dichloro-7-methoxyisoquinoline scaffold represents a versatile building block, rich with potential for functionalization. The two chlorine atoms, positioned at the electron-deficient C1 and C3 locations of the isoquinoline core, serve as reactive handles for constructing molecular complexity. However, harnessing this potential requires a nuanced understanding of the competing mechanistic pathways that govern its reactivity. The regioselectivity of these reactions—whether a transformation occurs at the C1 or C3 position—is not arbitrary; it is dictated by the subtle interplay of electronic and steric effects inherent to the molecule's architecture.

This guide provides an in-depth, comparative analysis of the two primary reaction classes for this substrate: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Moving beyond simple protocols, we will dissect the causality behind the predicted regioselectivity, offering a framework for rational reaction design and optimization.

The Electronic Blueprint of 1,3-Dichloro-7-methoxyisoquinoline

To predict the reactivity of 1,3-dichloro-7-methoxyisoquinoline, we must first analyze its electronic landscape. The isoquinoline core contains an electronegative nitrogen atom, which exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. This effect significantly reduces the electron density of the pyridine ring, rendering it "electron-deficient" and thereby activating the attached chlorine atoms toward nucleophilic attack.

The two key positions are:

  • C1 (alpha to Nitrogen): This position is highly activated. The nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during SNAr through resonance, placing the charge directly on the electronegative nitrogen.

  • C3 (gamma to Nitrogen): While also activated by the nitrogen's electron-withdrawing nature, the resonance stabilization of an intermediate at this position is less effective compared to C1.

The 7-methoxy group, located on the benzene ring, is an electron-donating group (+M effect). While its influence is more pronounced on the carbocyclic ring, it has a minor electronic impact on the reactivity of C1 and C3 compared to the dominant activating effect of the ring nitrogen. Therefore, a clear hierarchy of reactivity is expected.

Reaction Class 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for functionalizing electron-deficient haloarenes. Unlike SN1 or SN2 reactions, it proceeds via a two-step addition-elimination mechanism. The regioselectivity is kinetically controlled and determined by the activation energy required to form the key intermediate.

Mechanistic Rationale: A Tale of Two Intermediates

The outcome of an SNAr reaction on 1,3-dichloro-7-methoxyisoquinoline hinges on the relative stability of the potential Meisenheimer complexes formed upon nucleophilic attack at C1 versus C3.

  • Attack at C1 (Favored Pathway): A nucleophile attacking the C1 position generates a negatively charged intermediate (a Meisenheimer complex). This complex is significantly stabilized by resonance, with one of the key resonance structures placing the negative charge directly on the electronegative ring nitrogen. This delocalization is a powerful stabilizing factor.

  • Attack at C3 (Disfavored Pathway): Attack at the C3 position also forms a Meisenheimer complex. However, the resulting negative charge cannot be delocalized onto the ring nitrogen through resonance. This lack of direct nitrogen stabilization renders the intermediate higher in energy and, consequently, the activation barrier for its formation is greater.

This principle is well-documented in related heterocyclic systems. For instance, studies on 2,4-dichloroquinazolines consistently show that nucleophilic substitution occurs preferentially at the C4 position, which is para to a ring nitrogen and can better stabilize the intermediate, analogous to the C1 position in our isoquinoline system.[1][2] DFT calculations on such systems confirm that the carbon atom at the more reactive position possesses a higher LUMO coefficient, making it the more electrophilic site for nucleophilic attack.[1][2]

cluster_main Predicted SNAr Regioselectivity Workflow Start 1,3-Dichloro-7-methoxyisoquinoline + Nucleophile (Nu-) C1_Attack Attack at C1 Start->C1_Attack Lower Ea C3_Attack Attack at C3 Start->C3_Attack Higher Ea C1_Intermediate Meisenheimer Complex at C1 (Charge stabilized by N) C1_Attack->C1_Intermediate C3_Intermediate Meisenheimer Complex at C3 (Less stable) C3_Attack->C3_Intermediate C1_Product 1-Substituted Product (Major) C1_Intermediate->C1_Product Elimination of Cl- C3_Product 3-Substituted Product (Minor or Not Observed) C3_Intermediate->C3_Product Elimination of Cl-

Caption: Predicted SNAr workflow showing preferential attack at C1.

Comparative Performance of Nucleophiles

While the C1 position is electronically favored, the choice of nucleophile and reaction conditions are critical for achieving high yields and avoiding side reactions.

Nucleophile TypeTypical ConditionsCausality / Key Considerations
Amines (R-NH₂) Polar solvent (e.g., EtOH, n-BuOH, DMF), often with a non-nucleophilic base (e.g., K₂CO₃, DIPEA), 80-120 °C.The base is crucial to neutralize the HCl generated, preventing protonation of the amine nucleophile which would render it unreactive. Reaction times can range from hours to a full day.[3]
Alkoxides (R-O⁻) Generated in situ from the corresponding alcohol using a strong base (e.g., NaH) in an aprotic solvent like THF or DMF. Room temp to moderate heat.Pre-formation of the alkoxide is necessary as alcohols are generally not nucleophilic enough to initiate the reaction. Anhydrous conditions are critical to prevent quenching of the strong base.[3]
Thiols (R-S⁻) Often run with a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF). Thiols are potent nucleophiles and reactions can often proceed under milder conditions than amines or alcohols.Thiols are softer and more nucleophilic than their oxygen analogs, leading to faster reaction rates. The base facilitates the formation of the more potent thiolate anion.
Self-Validating Experimental Protocol: Regioselective Amination

This protocol is adapted from established procedures for the amination of related chloro-azaheterocycles and is designed to selectively target the C1 position.[3][4]

Objective: To synthesize 1-amino-3-chloro-7-methoxyisoquinoline.

Materials:

  • 1,3-Dichloro-7-methoxyisoquinoline (1.0 equiv)

  • Ammonia (as a 7N solution in MeOH or as ammonium chloride with a strong base) (5-10 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or n-Butanol

  • Sealed reaction vessel (pressure tube)

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry pressure tube equipped with a magnetic stir bar, add 1,3-dichloro-7-methoxyisoquinoline (e.g., 1.0 mmol, 228 mg).

  • Reagent Addition: Add potassium carbonate (2.0 mmol, 276 mg). Add the solvent (e.g., 5 mL of n-butanol).

  • Nucleophile Addition: Add the ammonia solution (e.g., 1.0 mL of 7N solution in MeOH, 7.0 mmol).

    • Causality Check: Using a large excess of the nucleophile ensures the reaction goes to completion and outcompetes potential side reactions. The sealed tube is necessary to contain the volatile ammonia at elevated temperatures.

  • Reaction Execution: Securely seal the pressure tube. Place it in a preheated oil bath at 120 °C. Stir vigorously for 12-24 hours.

    • Self-Validation: Monitor the reaction's progress by TLC or LC-MS. A successful reaction will show the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the aminated product. The expected regioselectivity can be confirmed by 2D-NMR techniques (NOESY), which would show a correlation between the new N-H proton and the proton at the C8 position.[1][2]

  • Workup and Purification: Cool the reaction vessel to room temperature. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 1-amino-3-chloro-7-methoxyisoquinoline.

Reaction Class 2: Palladium-Catalyzed Cross-Coupling

For constructing C-C and C-N bonds with a broader substrate scope, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools.[5] The mechanism is fundamentally different from SNAr, involving a catalytic cycle of oxidative addition, transmetalation (or related step), and reductive elimination.[6]

Mechanistic Rationale: The Oxidative Addition Step

In cross-coupling reactions of dihaloheteroarenes, the regioselectivity is typically determined by the initial, and often rate-limiting, oxidative addition of the Pd(0) catalyst to one of the carbon-halogen bonds. The catalyst will preferentially insert into the more reactive C-Cl bond.

For 1,3-dichloro-7-methoxyisoquinoline, the C1-Cl bond is expected to be more reactive towards oxidative addition than the C3-Cl bond. This selectivity is supported by experimental evidence from related systems. Studies on the Suzuki-Miyaura coupling of 1,3-dihaloisoquinolines have shown a clear preference for reaction at the C1 position.[7] This enhanced reactivity is attributed to the electronic properties of the C1 position, which facilitates the oxidative addition step. The interaction between the LUMO of the heterocycle and the HOMO of the Pd(0) species is a key factor governing this selectivity.

cluster_suzuki Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln ArPdX R-Pd(II)Ln-Cl (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition ArX R-Cl (C1 position favored) ArX->ArPdX ArPdAr R-Pd(II)Ln-R' (Transmetalation Complex) ArPdX->ArPdAr Transmetalation Boronic R'-B(OH)₂ + Base Boronic->ArPdX ArPdAr->Pd0 Reductive Elimination Product R-R' (Product) ArPdAr->Product

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3-Dichloro-7-methoxyisoquinoline

Part 1: Rapid Risk Assessment & Hazard Identification[1] Critical Advisory: Specific toxicological data for 1,3-Dichloro-7-methoxyisoquinoline is limited.[1] The safety protocols below are derived via Read-Across Methodo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Rapid Risk Assessment & Hazard Identification[1]

Critical Advisory: Specific toxicological data for 1,3-Dichloro-7-methoxyisoquinoline is limited.[1] The safety protocols below are derived via Read-Across Methodology from the structural homolog 1,3-dichloro-6,7-dimethoxyisoquinoline (CAS 24623-42-5) and the parent 1,3-dichloroisoquinoline (CAS 7742-73-6).[1]

Treat this substance as TOXIC and a SEVERE IRRITANT.

Hazard ClassGHS Classification (Derived)Hazard Statement
Acute Toxicity (Oral) Category 3 H301: Toxic if swallowed.[1][2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[1][3][4]
Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[1][2]
STOT - Single Exposure Category 3 H335: May cause respiratory irritation.[1][2]
Aquatic Toxicity Chronic Cat.[1] 2 H411: Toxic to aquatic life with long-lasting effects.[1]
Chemical Behavior & Reactivity[1][3][7][8][9]
  • Electrophilicity: The chlorine atom at the C1 position is highly activated for Nucleophilic Aromatic Substitution (

    
    ). It will react aggressively with biological nucleophiles (proteins, DNA), posing a sensitization risk.[1]
    
  • Solubility: Low in water; soluble in DCM, DMSO, and Ethyl Acetate.[1]

  • Physical State: Off-white to pale yellow powder.[1] High static potential.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear."[1] Select PPE based on the specific phase of handling.

PPE Selection Logic
  • Glove Permeation: Standard nitrile provides excellent protection against the solid powder. However, once dissolved in organic solvents (e.g., Dichloromethane), nitrile degrades rapidly.[1]

  • Respiratory Dynamics: The primary risk is inhalation of airborne particulates during weighing.

Operation PhaseRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Solid Handling (Weighing/Transfer)Engineering Control: Fume Hood (Sash <18").Backup: N95/P100 Respirator if hood unavailable.[1]Double Nitrile (0.11 mm min).[1] Change immediately if contaminated.[1][5]Chemical Safety Goggles (ANSI Z87.1).[1][5] Safety glasses are insufficient for powder hazards.[1]Lab Coat (Cotton/Poly) + Tyvek Sleeves (optional).[1]
Solution Handling (Dissolved in DCM/Chloroform)Mandatory: Chemical Fume Hood.[1]Laminate Film (Silver Shield) or PVA gloves.[1] Nitrile offers <5 min protection against chlorinated solvents.[1]Chemical Safety Goggles + Face Shield (if >500mL).[1][6]Chemical Resistant Apron.[1][4][7]
Quenching/Workup Mandatory: Chemical Fume Hood.[1]Double Nitrile (Acceptable for aqueous/extraction phases).[1]Chemical Safety Goggles.Lab Coat.[1][7][5][6]

Part 3: Operational Handling Protocol

Workflow Visualization

The following diagram outlines the critical control points (CCPs) for safe handling.

G cluster_0 Zone 1: Preparation cluster_1 Zone 2: Active Handling (Fume Hood) cluster_2 Zone 3: Termination Receipt Receipt & Inspection (Check bottle integrity) Storage Storage (Cool, Dry, Inert Gas) Receipt->Storage Weighing Weighing (Static Control Required) Storage->Weighing Transfer to Hood Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Slow Addition Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Quench Quench/Workup (Exotherm Control) Reaction->Quench Waste Disposal (Halogenated Stream) Quench->Waste

Caption: Operational workflow emphasizing containment in Zone 2 (Active Handling).

Step-by-Step Methodology
Step 1: Weighing & Transfer (The Highest Risk Step)[1]
  • The Hazard: Static electricity can cause the powder to "jump" or disperse, creating an inhalation hazard.

  • Protocol:

    • Place an ionizing fan or anti-static gun inside the fume hood if available.[1]

    • Line the balance area with a dark-colored spill mat (makes white powder spills visible).[1]

    • Tare the receiving vessel (flask) before adding the solid.

    • Use a disposable anti-static weighing boat or glass funnel.[1] Do not use metal spatulas if the compound is potentially shock-sensitive (unlikely here, but good practice for high-nitrogen heterocycles); use PTFE-coated spatulas.[1]

    • Technique: Transfer solid gently. If powder adheres to the spatula, do not "flick" it; wipe it off against the inner wall of the vessel.

Step 2: Solubilization
  • The Hazard: Exothermic heat of solution or splashing.

  • Protocol:

    • Clamp the receiving flask securely.[1]

    • Add the solvent slowly down the side of the flask to wash down any adherent powder.

    • Do not add solid to boiling solvent.[1]

Step 3: Reaction Monitoring[1]
  • The Hazard: 1,3-Dichloroisoquinolines are often used in Palladium-catalyzed cross-couplings (Suzuki/Stille).[1] These reactions require heating.[1]

  • Protocol:

    • Ensure the system is under an inert atmosphere (Nitrogen/Argon) before heating.[1] Oxygen can decompose the catalyst or the isoquinoline substrate at high temps.

    • Use a reflux condenser.[1] Ensure water flow is active before heating.[1]

Part 4: Emergency Response & Decontamination[1]

Spill Response Decision Tree

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid 1. Cover with wet paper towel (prevent dust) 2. Scoop into bag 3. Wipe with soap/water Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Pad 2. Do NOT use paper towels (flammability) 3. Place in sealed jar Liquid->ActionLiquid

Caption: Immediate decision logic for spill remediation.

First Aid Procedures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1] Seek medical attention.

  • Skin Contact:

    • Brush off loose particles (if dry).[1]

    • Rinse with water for 5 minutes.

    • Wash thoroughly with soap and water (isoquinolines are lipophilic; water alone is ineffective).[1]

  • Eye Contact: Flush with water for 15 minutes , holding eyelids open.[1] Use an eyewash station, not a bottle.

Part 5: Waste Management

Disposal Principle: This compound is a halogenated organic.[1][6] It must never enter the drain system due to high aquatic toxicity (H411).[1]

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical Solid"Toxic Solid, Organic, N.O.S.[1] (Contains 1,3-Dichloro-7-methoxyisoquinoline)"
Liquid Waste Halogenated Organic Solvent"Halogenated Waste.[1][8] Toxic. Flammable (if in solvent)."[1]
Contaminated Sharps Hazardous Sharps"Sharps - Chemically Contaminated"

Decontamination of Glassware:

  • Rinse glassware with a small amount of Acetone or DCM.[1] Collect this rinse as Halogenated Waste .[1]

  • Soak glassware in a base bath (Isopropanol/KOH) if compatible, or wash with Alconox.[1]

  • Final rinse with water.[1][4]

References

  • PubChem. (n.d.).[1] 1,3-Dichloro-6,7-dimethoxyisoquinoline (CID 53400913) - Safety and Hazards. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • ECHA. (n.d.).[1] Registration Dossier: 1,3-dichloroisoquinoline. European Chemicals Agency.[1] Retrieved October 26, 2023, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][7] Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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